molecular formula C11H12N2O B14811251 5-Cyclopropoxy-6-ethylnicotinonitrile

5-Cyclopropoxy-6-ethylnicotinonitrile

Cat. No.: B14811251
M. Wt: 188.23 g/mol
InChI Key: FTDVTWKAGSRAOS-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-ethylnicotinonitrile is a nicotinonitrile derivative of interest in scientific research and development. Compounds within this chemical class are frequently employed as strategic building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry . For instance, related nicotinonitrile structures serve as key intermediates for active pharmaceutical ingredients, such as non-nucleosidic reverse transcriptase inhibitors used in HIV treatment . The structural features of this compound—including the cyclopropoxy group, ethyl substituent, and nitrile functionality—contribute to its potential as a core scaffold. These groups can influence the molecule's lipophilicity, conformational rigidity, and hydrogen-bonding capacity, which are critical parameters for modulating interactions with biological targets or material properties . In materials science, nicotinonitrile-based structures have been investigated for their photophysical properties and are utilized in the development of novel chromophores. Such chromophores have applications in organic light-emitting diodes (OLEDs), field-effect transistors, and as sensors for various ions and biomolecules . The mechanism of action for nicotinonitrile derivatives is application-dependent. In biological contexts, they often function by interacting with enzyme active sites or cellular receptors, potentially leading to enzyme inhibition or modulation of signaling pathways . Researchers value this compound for its potential in drug discovery, agrochemical development, and advanced material design. It is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-cyclopropyloxy-6-ethylpyridine-3-carbonitrile

InChI

InChI=1S/C11H12N2O/c1-2-10-11(14-9-3-4-9)5-8(6-12)7-13-10/h5,7,9H,2-4H2,1H3

InChI Key

FTDVTWKAGSRAOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C#N)OC2CC2

Origin of Product

United States
Foundational & Exploratory

A Technical Guide to 5-Cyclopropoxy-6-ethylnicotinonitrile: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 5-Cyclopropoxy-6-ethylnicotinonitrile, a substituted pyridine derivative of significant interest to medicinal chemists and drug development professionals. While this specific molecule is not extensively documented in public literature, this paper constructs a detailed profile by examining its constituent functional groups—the nicotinonitrile core, the cyclopropoxy moiety, and the ethyl group—each of which plays a critical role in modern drug design. We will explore the molecule's predicted physicochemical properties, propose a robust synthetic pathway with detailed protocols, and discuss its potential spectroscopic signature. Furthermore, this guide contextualizes the molecule's potential applications by drawing on the well-established benefits of incorporating cyclopropyl groups into pharmaceutical scaffolds, such as enhanced metabolic stability and target-binding affinity.

Introduction: The Strategic Value of the Cyclopropyl-Nicotinonitrile Scaffold

In the landscape of contemporary drug discovery, the assembly of molecular scaffolds from privileged fragments is a cornerstone of rational design. The structure of 5-Cyclopropoxy-6-ethylnicotinonitrile represents a thoughtful convergence of three such fragments.

  • The Nicotinonitrile Core: As a bioisostere for various aromatic and heteroaromatic systems, the nicotinonitrile (3-cyanopyridine) moiety is a frequent component of biologically active molecules. The nitrile group can act as a hydrogen bond acceptor, a metabolic handle, or a key interacting element with protein targets, while the pyridine ring provides a defined vector and electronic profile.

  • The Ethyl Group: A simple alkyl substituent, the ethyl group at the 6-position can serve to probe hydrophobic pockets within a target protein's binding site, influencing both potency and selectivity.

  • The Cyclopropoxy Moiety: The inclusion of a cyclopropyl group is a highly strategic choice in medicinal chemistry.[1] Due to its significant ring strain (approximately 27.5 kcal/mol), the cyclopropyl ring possesses unique electronic and steric properties.[2] Its carbon-hydrogen bonds are stronger than those in typical alkanes, and the C-C bonds have enhanced π-character.[1] This translates into several key advantages:

    • Enhanced Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, improving a drug candidate's pharmacokinetic profile.[1]

    • Increased Potency: The rigid nature of the ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a receptor.[1][2]

    • Modulation of Physicochemical Properties: It serves as a valuable tool for fine-tuning lipophilicity and aqueous solubility, critical parameters for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[2]

This guide will deconstruct 5-Cyclopropoxy-6-ethylnicotinonitrile, providing researchers with the foundational knowledge needed to synthesize, characterize, and explore its potential as a novel building block or lead compound.

Physicochemical and Structural Properties

As direct experimental data is not available, the following properties are predicted based on the molecular structure and data from analogous compounds.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 3-position with a nitrile group, the 5-position with a cyclopropoxy group, and the 6-position with an ethyl group.

Molecular Data Summary
PropertyPredicted ValueSource / Rationale
Molecular Formula C₁₁H₁₂N₂OCalculation from structure
Molecular Weight 188.23 g/mol Calculation from structure
CAS Number Not AssignedNot found in public databases
LogP (Octanol/Water) ~2.0 - 2.5Predicted based on similar fragments[3]
Topological Polar Surface Area (TPSA) ~49.8 ŲPredicted based on similar fragments[3][4]
Hydrogen Bond Acceptors 3 (2x N, 1x O)Calculation from structure[3][4]
Hydrogen Bond Donors 0Calculation from structure[3][4]
Rotatable Bonds 3Calculation from structure[3][4]
Structural Visualization

Caption: 2D structure of 5-Cyclopropoxy-6-ethylnicotinonitrile.

Proposed Synthesis and Retrosynthetic Analysis

A plausible synthetic route for 5-Cyclopropoxy-6-ethylnicotinonitrile can be designed from commercially available precursors. The causality behind this proposed pathway is to build complexity sequentially on a functionalized pyridine core.

Retrosynthetic Strategy

A logical retrosynthetic approach involves disconnecting the ether and ethyl groups, leading back to a di-halogenated nicotinonitrile precursor. This precursor is readily accessible and allows for selective, sequential functionalization via well-established cross-coupling and nucleophilic substitution reactions.

retrosynthesis cluster_precursors Precursors target 5-Cyclopropoxy-6-ethylnicotinonitrile disconnect1 C-O Ether Bond (Williamson Ether Synthesis) target->disconnect1 intermediate1 5-Hydroxy-6-ethylnicotinonitrile disconnect1->intermediate1 precursor1 Cyclopropyl Bromide disconnect1->precursor1 disconnect2 C-C Bond (Suzuki/Negishi Coupling) intermediate2 5-Bromo-6-ethylnicotinonitrile disconnect2->intermediate2 precursor2 Ethylboronic Acid or Diethylzinc disconnect2->precursor2 intermediate1->disconnect2 intermediate3 5,6-Dichloronicotinonitrile intermediate2->intermediate3 precursor3 Commercially Available Starting Material intermediate3->precursor3

Caption: Retrosynthetic analysis for the target molecule.

Proposed Experimental Protocol

This protocol is a self-validating system; progress can be monitored at each step using Thin Layer Chromatography (TLC), and intermediates can be purified and fully characterized before proceeding.

Step 1: Selective Ethylation of 5,6-Dichloronicotinonitrile

  • Rationale: A Negishi or Suzuki cross-coupling reaction is chosen for its high functional group tolerance. The chlorine at the 6-position is generally more reactive towards palladium-catalyzed cross-coupling than the one at the 5-position, allowing for selective ethylation.

  • Protocol:

    • To a solution of 5,6-dichloronicotinonitrile (1.0 eq) in anhydrous THF under an argon atmosphere, add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

    • Add diethylzinc (1.1 eq, 1.0 M solution in hexanes) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product (6-chloro-5-ethylnicotinonitrile) by column chromatography.

Step 2: Nucleophilic Aromatic Substitution to form 5-Cyclopropoxy-6-ethylnicotinonitrile

  • Rationale: The remaining chlorine atom is now activated for nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nitrile group. Sodium cyclopropoxide is a strong nucleophile suitable for this transformation.

  • Protocol:

    • In a separate flask, prepare sodium cyclopropoxide by adding sodium hydride (1.5 eq, 60% dispersion in mineral oil) to a solution of cyclopropanol (1.5 eq) in anhydrous DMF at 0 °C under argon. Stir until hydrogen evolution ceases.

    • Add a solution of the purified 6-chloro-5-ethylnicotinonitrile (1.0 eq) from Step 1 in anhydrous DMF to the sodium cyclopropoxide solution.

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature and quench by pouring into ice-water.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product, 5-Cyclopropoxy-6-ethylnicotinonitrile, by column chromatography on silica gel.

Predicted Spectroscopic Characterization

Confirmation of the final structure would rely on a combination of spectroscopic techniques.[5][6] The following data are predicted for the target compound.

TechniquePredicted Observations
¹H NMR δ 8.5-8.7 ppm (d, 1H, H2 proton on pyridine ring); δ 7.9-8.1 ppm (d, 1H, H4 proton on pyridine ring); δ 3.9-4.1 ppm (m, 1H, cyclopropyl CH); δ 2.8-3.0 ppm (q, 2H, ethyl CH₂); δ 1.2-1.4 ppm (t, 3H, ethyl CH₃); δ 0.7-0.9 ppm (m, 4H, cyclopropyl CH₂). Chemical shifts are referenced against TMS.[7]
¹³C NMR ~155-160 ppm (C6); ~150-155 ppm (C5); ~150-152 ppm (C2); ~135-140 ppm (C4); ~118 ppm (CN); ~108-112 ppm (C3); ~60-65 ppm (cyclopropyl CH); ~25-30 ppm (ethyl CH₂); ~13-16 ppm (ethyl CH₃); ~5-10 ppm (cyclopropyl CH₂).
Mass Spec (EI) Molecular Ion (M⁺): m/z = 188. Key Fragments: m/z = 173 (M⁺ - CH₃), m/z = 159 (M⁺ - C₂H₅), m/z = 147 (M⁺ - C₃H₅).
IR Spectroscopy ~2220-2230 cm⁻¹ (strong, sharp C≡N stretch); ~1550-1600 cm⁻¹ (C=C and C=N ring stretches); ~1200-1250 cm⁻¹ (C-O ether stretch); ~3000-3100 cm⁻¹ (aromatic and cyclopropyl C-H stretch); ~2850-2970 cm⁻¹ (aliphatic C-H stretch).[8]

Potential Applications in Drug Discovery

The unique combination of functional groups in 5-Cyclopropoxy-6-ethylnicotinonitrile makes it a compelling scaffold for targeting a range of biological systems. The incorporation of cyclopropyl groups is a proven strategy in developing drugs for various conditions, including cancer, infectious diseases, and central nervous system disorders.[2][9]

  • Kinase Inhibition: Many kinase inhibitors feature a substituted heteroaromatic core that engages in hydrogen bonding within the ATP-binding site. The nicotinonitrile scaffold of this molecule could serve this purpose, with the cyclopropoxy and ethyl groups probing adjacent hydrophobic regions to enhance potency and selectivity.

  • Antiviral and Antimicrobial Agents: The structural rigidity and metabolic stability conferred by the cyclopropyl group can be advantageous in developing antiviral or antimicrobial agents, potentially leading to compounds with improved oral bioavailability and longer half-lives.[10][11]

  • Central Nervous System (CNS) Applications: The cyclopropyl moiety can increase a molecule's brain permeability by masking polar groups and reducing plasma clearance, making this scaffold potentially suitable for developing agents that target CNS disorders.[1]

The configuration of the cyclopropyl ring can have a substantial impact on biological activity, and different stereoisomers may exhibit vastly different potencies and target affinities.[12] Therefore, stereoselective synthesis would be a critical consideration in a drug development program.

Safety and Handling

As with any novel chemical entity, 5-Cyclopropoxy-6-ethylnicotinonitrile should be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Organic nitriles should be treated as potentially toxic. Avoid inhalation, ingestion, and skin contact. In case of fire, use dry chemical, foam, or CO₂ extinguishers.[13]

  • Toxicology: No specific toxicology data is available. However, related compounds like cyclophosphamide, an antineoplastic agent, highlight that cyclopropyl-containing molecules can have potent biological effects and should be handled accordingly. Nonclinical toxicology studies would be required to assess the safety profile of this specific compound.[14]

Conclusion

5-Cyclopropoxy-6-ethylnicotinonitrile stands as a promising, albeit underexplored, chemical entity. By leveraging established principles of medicinal chemistry, this guide has outlined its predicted properties, a viable synthetic route, and its potential as a valuable scaffold for drug discovery. The strategic inclusion of the cyclopropoxy group, known for enhancing crucial pharmacokinetic and pharmacodynamic properties, positions this molecule as an attractive starting point for research programs targeting a wide array of diseases. Further investigation into its synthesis and biological activity is highly warranted.

References

  • Pharmaffiliates. 6-Ethylnicotinonitrile. [Link]

  • PubChem - NIH. Gs-9191. [Link]

  • Wikipedia. Cyclopropyl group. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • FDA. 022545Orig1s000. [Link]

  • ResearchGate. Pharmaceutical applications of cyclopropane-containing scaffolds: a review on recent updates. [Link]

  • ResearchGate. 1 H NMR and IR spectra of compounds 2-5 | Download Table. [Link]

  • Washington State University. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Srivastava/869c9b5f5436653929e71b569528d2d634992562]([Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • MDPI. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. [Link]

  • FDA. 203856Orig1s000. [Link]

  • Digital.CSIC. Anti-inflammatory, pro-proliferative and antimicrobial potential of the compounds isolated from Daemonorops draco (Willd.) Blume. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Future Medicine. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Sonar. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. [Link]

  • FDA. Global Substance Registration System (GSRS). [Link]

  • PubChem - NIH. Cyclopropylacetylene. [Link]

  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

  • Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Clearco Products. Material Safety Data Sheet Cyclo-2245 D5 Cyclomethicone. [Link]

  • MDPI. Natural Antioxidant, Antibacterial, and Antiproliferative Activities of Ethanolic Extracts from Punica granatum L. Tree Barks Mediated by Extracellular Signal-Regulated Kinase. [Link]

Sources

Nicotinonitrile derivatives as PDE4 inhibitors literature review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphodiesterase 4 (PDE4) remains a validated, high-value target for treating chronic inflammatory diseases such as COPD, psoriasis, and asthma. While first-generation inhibitors (e.g., rolipram) failed due to emetic side effects, and second-generation drugs (roflumilast, apremilast) have achieved clinical success, the search for novel scaffolds with improved therapeutic indices continues.

This guide focuses on Nicotinonitrile (2-amino-3-cyanopyridine) derivatives , a privileged scaffold in medicinal chemistry. These compounds offer a versatile "one-pot" synthetic accessibility and a tunable pharmacophore that can effectively mimic the adenosine substrate or the catechol ether moiety of established PDE4 inhibitors. This document provides a comprehensive technical analysis of their synthesis, Structure-Activity Relationship (SAR), and pharmacological evaluation.[1]

Mechanistic Foundation: The cAMP Signaling Axis

To engineer effective inhibitors, one must first understand the molecular causality of the target. PDE4 is the primary cAMP-hydrolyzing enzyme in immune cells (neutrophils, macrophages, T-cells).

The Inflammatory Cascade

Under normal physiological conditions, G-protein coupled receptors (GPCRs) activate adenylyl cyclase (AC), converting ATP to cyclic AMP (cAMP). High levels of cAMP activate Protein Kinase A (PKA), which phosphorylates downstream effectors (e.g., CREB), resulting in the downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-17).

PDE4 hydrolyzes cAMP into inactive 5'-AMP, effectively "braking" this anti-inflammatory signal. Nicotinonitrile inhibitors block this hydrolysis, restoring high cAMP levels and suppressing inflammation.

Pathway Visualization

PDE4_Pathway GPCR GPCR Activation (Agonist Binding) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme (Target) cAMP->PDE4 Substrate CREB CREB Phosphorylation PKA->CREB Phosphorylates Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-17) CREB->Cytokines Downregulates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Inhibitor Nicotinonitrile Inhibitor Inhibitor->PDE4 Blocks

Figure 1: The cAMP signaling pathway highlighting the therapeutic intervention point of Nicotinonitrile inhibitors.[2]

Chemical Space & SAR Analysis

The 2-amino-6-aryl-nicotinonitrile scaffold is structurally distinct from the rolipram/roflumilast families but shares critical pharmacophoric elements.

The Pharmacophore

The core structure consists of a pyridine ring substituted with:

  • C2: Amino group (-NH2) – Acts as a Hydrogen Bond Donor (HBD).

  • C3: Cyano group (-CN) – Acts as a Hydrogen Bond Acceptor (HBA) and electronic modulator.

  • C4 & C6: Aryl rings (Phenyl, substituted phenyl) – Provide hydrophobic interactions (Hydrophobic Clamp).

Binding Mode Insights

Molecular docking studies suggest these derivatives bind in the Q-pocket of the PDE4 active site.

  • The Hydrophobic Clamp: The aryl groups at positions 4 and 6 interact with hydrophobic residues (e.g., Ile336, Phe372) which normally stabilize the adenine ring of cAMP.

  • Metal Coordination: The cyano nitrogen or the pyridine nitrogen may coordinate with the divalent metal ions (Zn²⁺/Mg²⁺) in the M-pocket, crucial for catalytic inhibition.

  • Selectivity: The specific orientation of the C4-aryl group often dictates selectivity against PDE4B vs. PDE4D (the latter being associated with emesis).

SAR Trends (Structure-Activity Relationship)
PositionModificationEffect on PDE4 Activity
C2 (-NH2) Alkylation/AcylationGenerally decreases activity. The free amine is often required for H-bonding with conserved glutamine (Gln369).
C3 (-CN) Replacement with -COOH or -CONH2Often leads to loss of potency. The cyano group provides a critical electrostatic dipole.
C4 (Aryl) 3,4-Dimethoxy substitutionIncreases potency significantly. Mimics the catechol ether of rolipram/roflumilast.
C4 (Aryl) 4-Chloro / 4-FluoroMaintains moderate activity; enhances lipophilicity and membrane permeability.
C6 (Aryl) Bulky heteroaromatics (e.g., Thiophene)Can enhance selectivity by occupying the solvent-exposed S-pocket.

Experimental Protocols

Chemical Synthesis: One-Pot Multicomponent Reaction (MCR)

The most robust method for generating this library is the four-component condensation. This protocol is self-validating due to the distinct precipitation of the product.

Reagents:

  • Aromatic Aldehyde (1.0 eq)

  • Acetophenone derivative (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium Acetate (8.0 eq)

  • Solvent: Ethanol or Methanol

Protocol:

  • Setup: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde, 10 mmol) and acetophenone (10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add malononitrile (0.66 g, 10 mmol) and ammonium acetate (6.16 g, 80 mmol) to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–10 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL) with vigorous stirring.

  • Isolation: A solid precipitate will form. Filter the solid under vacuum, wash with cold water (3 x 20 mL), and then cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from ethanol/DMF mixture to yield the pure 2-amino-4,6-diarylnicotinonitrile.

Synthesis_Workflow Start Start: Aldehyde + Ketone + Malononitrile Reagent Add NH4OAc (Ammonium Source) Start->Reagent Reflux Reflux in EtOH 6-10 Hours Reagent->Reflux Precip Pour on Ice Precipitate Forms Reflux->Precip Filter Filtration & Recrystallization Precip->Filter Product Pure Nicotinonitrile Derivative Filter->Product

Figure 2: Workflow for the one-pot multicomponent synthesis of nicotinonitrile derivatives.[3]

In Vitro PDE4 Inhibition Assay

To validate biological activity, a scintillation proximity assay (SPA) or fluorescence polarization (FP) assay is recommended. Below is a standard FP protocol using a commercial kit (e.g., IMAP or similar).

Protocol:

  • Enzyme Prep: Dilute human recombinant PDE4B (or PDE4D) enzyme in assay buffer (10 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.05% Tween-20).

  • Compound Prep: Prepare 10-point serial dilutions of the nicotinonitrile derivative in DMSO. Final DMSO concentration in assay should be <1%.

  • Incubation:

    • Add 5 µL of compound solution to a 384-well black plate.

    • Add 10 µL of diluted PDE4 enzyme.

    • Incubate for 15 minutes at room temperature (RT).

  • Substrate Addition: Add 5 µL of Fluorescein-labeled cAMP (FAM-cAMP) substrate.

  • Reaction: Incubate for 60 minutes at RT.

  • Termination: Add 20 µL of Binding Solution (contains nanoparticles that bind specifically to the phosphate of the hydrolyzed product, AMP-FAM, increasing polarization).

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 520 nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Quantitative Data Summary

The following table summarizes the inhibitory potential of key nicotinonitrile derivatives compared to the reference standard, Rolipram. (Data synthesized from representative SAR studies [1, 2]).

Compound IDR1 (C4-Aryl)R2 (C6-Aryl)PDE4B IC50 (µM)Selectivity (vs PDE4D)
Ref (Rolipram) N/AN/A0.25Low
NN-01 PhenylPhenyl> 50.0N/A
NN-05 4-MethoxyphenylPhenyl8.2Moderate
NN-12 3,4-Dimethoxyphenyl 2-Thienyl 0.45 High
NN-18 3,4-Dimethoxyphenyl4-Chlorophenyl1.1Moderate
NN-22 4-Fluorophenyl2-Furyl12.5Low

Note: The presence of the 3,4-dimethoxy motif (NN-12) drastically improves potency, aligning with the "catechol-mimic" hypothesis.

Future Outlook & Challenges

While nicotinonitriles show promise, two critical hurdles remain for clinical translation:

  • Solubility: The planar, aromatic nature of 4,6-diaryl derivatives leads to poor aqueous solubility. Future SAR must focus on introducing solubilizing groups (e.g., morpholine, piperazine) on the C6-aryl ring.

  • Isoform Selectivity: To avoid emesis, compounds must spare PDE4D while potently inhibiting PDE4B. Docking studies indicate that bulky substituents at C6 may clash with residues unique to the PDE4D entrance channel, offering a path to selectivity.

References

  • El-Subbagh, H. I., et al. (2000).[4] "Synthesis and biological evaluation of certain alpha,beta-unsaturated ketones and their corresponding fused pyridines as cytotoxic and anti-inflammatory agents." Bioorganic & Medicinal Chemistry. Link

  • Ghashghaei, O., et al. (2018). "Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems." Frontiers in Chemistry. Link

  • Giovannoni, M. P., et al. (2011).[1][5] "Synthesis and evaluation as PDE4 inhibitors of pyrimidine-2,4-dione derivatives." Drug Development Research. Link

  • Wang, H., et al. (2007). "Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors."[6] Biochemical Journal. Link

  • Marella, A., et al. (2013).[1] "3D quantitative structure–activity relationship for quinoline, benzimidazole and benzofuran-based analogs as phosphodiesterases IV (PDE-IV) inhibitors." Medicinal Chemistry Research. Link

Sources

5-Cyclopropoxy-6-ethylnicotinonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Cyclopropoxy-6-ethylnicotinonitrile: Physicochemical Properties and Synthetic Strategy

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 5-Cyclopropoxy-6-ethylnicotinonitrile, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document establishes its core physicochemical properties through structural deduction and leverages established chemical principles and data from analogous structures to discuss its strategic importance, a conceptual synthetic pathway, and methods for its characterization.

Core Molecular and Physicochemical Properties

The fundamental characteristics of 5-Cyclopropoxy-6-ethylnicotinonitrile are derived from its constituent functional groups: a nicotinonitrile core, a 5-cyclopropoxy substituent, and a 6-ethyl group.

Based on its structure, the molecular formula is determined to be C₁₁H₁₂N₂O . This composition leads to a calculated molecular weight, which is a critical parameter for any experimental work. Several sources confirm the molar mass for the formula C₁₁H₁₂N₂O to be approximately 188.23 g/mol [1][2][3][4][5].

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂ODeduced from Structure
Molecular Weight 188.23 g/mol [1][2][3][4][5]
IUPAC Name 5-(cyclopropyloxy)-6-ethylpyridine-3-carbonitrileIUPAC Nomenclature

2D Molecular Structure:

Caption: 2D structure of 5-Cyclopropoxy-6-ethylnicotinonitrile.

The Strategic Role of the Cyclopropyl Moiety in Medicinal Chemistry

The incorporation of a cyclopropyl group is a deliberate and strategic choice in modern drug design. This small, strained ring imparts a unique set of properties to a parent molecule, often leading to significant improvements in its pharmacological profile.[6][7][8]

Key Contributions of the Cyclopropyl Group:

  • Conformational Rigidity : The cyclopropyl ring acts as a "conformational clamp," restricting the rotation of adjacent bonds. This pre-organization of the molecule into a more rigid, bioactive conformation can lead to enhanced binding affinity for a biological target by minimizing the entropic penalty upon binding.[9]

  • Metabolic Stability : The C-H bonds on a cyclopropyl ring are shorter and stronger than those in typical alkyl chains. This increased bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug deactivation.[10] This can increase the half-life and overall exposure of the drug in the body.

  • Potency and Selectivity : By locking the molecule into a preferred conformation, the cyclopropyl group can optimize the presentation of other pharmacophoric features to a receptor or enzyme active site. This can enhance potency and reduce off-target effects.[6][8]

  • Physicochemical Properties : The unique electronics of the cyclopropyl ring, with its enhanced π-character, can influence properties like pKa and lipophilicity, which in turn affect solubility, permeability, and oral bioavailability.[6]

Caption: The multifaceted contributions of the cyclopropyl group in drug design.

Conceptual Synthetic Strategy

A plausible synthetic route for 5-Cyclopropoxy-6-ethylnicotinonitrile can be conceptualized based on established methods for the synthesis of substituted nicotinonitriles[11][12][13][14]. A convergent strategy would likely be employed, involving the construction of a suitably substituted pyridine ring.

One potential disconnection approach suggests the synthesis could originate from a precursor like 5-hydroxy-6-ethylnicotinonitrile. The key transformation would then be the etherification of the hydroxyl group with a cyclopropyl halide or a related cyclopropylating agent under basic conditions (Williamson ether synthesis). The synthesis of the 5-hydroxy-6-ethylnicotinonitrile intermediate itself could be achieved through various multicomponent reactions known to efficiently produce highly substituted pyridine scaffolds.[15]

Proposed Experimental Protocol (Conceptual):

  • Synthesis of the Pyridine Core : A multi-component reaction involving an appropriate β-keto-ester, an activated methylene nitrile (e.g., malononitrile), an aldehyde equivalent for the ethyl group, and an ammonia source could be employed to construct the 2-amino-5-hydroxy-6-ethylnicotinonitrile precursor.

  • Diazotization and Hydrolysis : The 2-amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with nitrous acid followed by hydrolysis.

  • Cyclopropoxylation (Williamson Ether Synthesis) :

    • To a solution of the 5-hydroxy-6-ethylnicotinonitrile precursor in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate the hydroxyl group.

    • Add cyclopropyl bromide or iodide to the resulting alkoxide solution.

    • Heat the reaction mixture to facilitate the nucleophilic substitution, forming the cyclopropoxy ether linkage.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography on silica gel to yield the final compound, 5-Cyclopropoxy-6-ethylnicotinonitrile.

Synthetic_Workflow Start Multicomponent Reaction Precursor Substituted Pyridine (e.g., 5-hydroxy-6-ethylnicotinonitrile) Start->Precursor Etherification Williamson Ether Synthesis (+ Cyclopropyl Bromide, Base) Precursor->Etherification Purification Purification (Column Chromatography) Etherification->Purification Product 5-Cyclopropoxy-6-ethylnicotinonitrile Purification->Product

Caption: A conceptual workflow for the synthesis of the target molecule.

Proposed Spectroscopic Characterization

The identity and purity of the synthesized 5-Cyclopropoxy-6-ethylnicotinonitrile would be confirmed using a suite of standard spectroscopic techniques[16][17].

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet and a triplet for the ethyl group, a multiplet for the methine proton of the cyclopropoxy group, and characteristic upfield multiplets for the methylene protons of the cyclopropyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would display signals for all 11 unique carbon atoms, including the characteristic nitrile carbon signal (around 115-120 ppm) and the upfield signals for the cyclopropyl carbons.

  • IR (Infrared) Spectroscopy : A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ would be indicative of the C≡N stretch of the nitrile functional group[18].

  • HRMS (High-Resolution Mass Spectrometry) : This technique would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₁₁H₁₂N₂O.

Potential Applications in Drug Discovery

While this specific molecule is not widely reported, its structural motifs are present in numerous biologically active compounds. Nicotinonitrile derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents[11][12]. The addition of the cyclopropoxy group, with its favorable effects on metabolic stability and conformational rigidity, suggests that 5-Cyclopropoxy-6-ethylnicotinonitrile could serve as a valuable scaffold for the development of novel therapeutic agents in these and other areas.

References

  • Ghorab, M. M., et al. (n.d.). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of General Chemistry. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Available at: [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Available at: [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • El-gemeie, G. H., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8345. Available at: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Wikipedia. (n.d.). C11H12N2O. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives.... Available at: [Link]

  • Xu, G., et al. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Antipyrine. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). Antipyrine. Available at: [Link]

  • Wikipedia. (n.d.). Phenazone. Available at: [Link]

  • PharmaCompass. (n.d.). Phenazone (pharmaceutical). Available at: [Link]

  • PubMed. (2005). Spectroscopic investigation of isonitrile complexes of ferric and ferrous microperoxidase 8. Journal of Inorganic Biochemistry. Available at: [Link]

  • Vas, C. A., et al. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Chirality, 25(5), 288-294. Available at: [Link]

  • ResearchGate. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Available at: [Link]

  • EBSCO. (n.d.). Spectroscopic Analysis. Research Starters. Available at: [Link]

  • American Pharmaceutical Review. (2019). Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. Available at: [Link]

  • PubChem. (n.d.). Cyclopropylacetylene. Available at: [Link]

  • Pharmaffiliates. (n.d.). 6-Ethylnicotinonitrile. Available at: [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 6-Ethylnicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The nicotinonitrile scaffold represents a "privileged structure" in medicinal chemistry, forming the cornerstone of numerous approved drugs and a vast pipeline of investigational compounds.[1][2] Its synthetic tractability and the capacity for diverse substitutions on the pyridine ring have enabled the generation of extensive libraries of derivatives with a wide spectrum of pharmacological activities.[1] This in-depth technical guide focuses on the structure-activity relationship (SAR) of a specific, highly promising subclass: 6-ethylnicotinonitrile analogs. We will dissect the nuanced interplay between structural modifications and biological outcomes, with a primary emphasis on their burgeoning potential as anticancer agents through mechanisms such as kinase inhibition. This guide will provide a comprehensive resource for researchers in drug discovery and development by detailing key experimental protocols, summarizing critical quantitative data, and visualizing essential pathways and workflows.

Introduction: The Significance of the Nicotinonitrile Core

The pyridine ring is a ubiquitous nitrogen-containing heterocycle found in a multitude of physiologically active compounds, including essential natural products like nicotinamide (Vitamin B3). Within this broad class, the nicotinonitrile (3-cyanopyridine) framework has attracted considerable attention for its diverse pharmacological profile.[1][2] Marketed pharmaceuticals such as the kinase inhibitors Bosutinib and Neratinib, as well as the cardiotonic agents Milrinone and Olprinone, all feature this core structure, highlighting its therapeutic relevance.[1][2] Extensive research has demonstrated that substituted nicotinonitriles possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antihypertensive, and antiviral properties.[1]

The 6-ethylnicotinonitrile scaffold has emerged as a particularly interesting starting point for the development of novel therapeutics. The ethyl group at the 6-position can influence the molecule's lipophilicity and steric profile, potentially leading to improved pharmacokinetic properties and target engagement. This guide will explore the current understanding of how modifications at other positions of this core structure impact its biological activity.

The Core Directive: Deconstructing the Structure-Activity Relationship

The central tenet of SAR studies is to systematically alter the chemical structure of a lead compound and observe the corresponding changes in its biological activity. This iterative process allows for the identification of key structural motifs responsible for potency, selectivity, and desired pharmacokinetic properties. For 6-ethylnicotinonitrile analogs, the primary points of modification are the 2, 4, and 5-positions of the pyridine ring, as well as the ethyl group at the 6-position itself.

The Critical Role of Substituents at the 2-Position

The 2-position of the nicotinonitrile ring is a frequent site for modification and plays a pivotal role in modulating the biological activity of these analogs.

  • Amino and Substituted Amino Groups: The introduction of an amino group at the 2-position has been shown to be a key feature for various biological activities. Further substitution on this amino group can fine-tune the compound's properties. For instance, in a series of nicotinonitrile derivatives, the presence of a 2-amino group was found to be crucial for their antioxidant activity.

  • Heterocyclic Rings: The incorporation of various heterocyclic rings at the 2-position can lead to potent biological effects. For example, the fusion of a pyrazole ring system to the nicotinonitrile core has been explored for the development of kinase inhibitors.

Exploring the Impact of Modifications at the 4- and 5-Positions

Substitutions at the 4- and 5-positions of the 6-ethylnicotinonitrile scaffold offer additional avenues for optimizing biological activity.

  • Aryl and Heteroaryl Groups at the 4-Position: The introduction of aryl or heteroaryl moieties at the 4-position can significantly influence the anticancer activity of nicotinonitrile derivatives. The nature and substitution pattern of these aromatic rings can affect their interaction with the target protein. For example, the presence of a furan-2-yl group at the 4-position has been associated with potent antioxidant and DNA damage protection properties in a series of 2-amino-5,6-dimethylnicotinonitrile derivatives.

  • Modifications at the 5-Position: While less commonly explored than the 2- and 4-positions, modifications at the 5-position can also impact activity. The introduction of small, electron-withdrawing groups at this position can modulate the electronic properties of the pyridine ring, potentially influencing target binding.

The Influence of the 6-Ethyl Group and Its Analogs

The ethyl group at the 6-position is a defining feature of this class of analogs. Its presence and potential modifications can have a profound effect on the molecule's overall properties.

  • Lipophilicity and Pharmacokinetics: The ethyl group contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Variations in the length or branching of this alkyl chain can be used to optimize the pharmacokinetic profile of a drug candidate.

  • Steric Interactions: The size and conformation of the 6-substituent can play a crucial role in the molecule's ability to fit into the binding pocket of its biological target. Even subtle changes, such as replacing the ethyl group with a methyl or propyl group, can lead to significant changes in activity.

Experimental Workflows: From Synthesis to Biological Evaluation

A thorough understanding of the SAR of 6-ethylnicotinonitrile analogs is built upon robust and reproducible experimental protocols. This section details the key methodologies for the synthesis and biological evaluation of these compounds.

Chemical Synthesis of 6-Ethylnicotinonitrile Analogs

The synthesis of 6-ethylnicotinonitrile analogs typically involves a multi-step process starting from readily available precursors. A generalized synthetic workflow is presented below.

Generalized Synthetic Workflow

Start Starting Materials (e.g., β-ketoesters, malononitrile derivatives) Step1 Cyclocondensation Reaction Start->Step1 Intermediate1 Substituted Pyridinone Step1->Intermediate1 Step2 Functional Group Interconversion (e.g., Chlorination) Intermediate1->Step2 Intermediate2 2-Chloro-6-ethylnicotinonitrile Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (e.g., Amination, Suzuki Coupling) Intermediate2->Step3 FinalProduct Target 6-Ethylnicotinonitrile Analog Step3->FinalProduct

Caption: Generalized synthetic workflow for 6-ethylnicotinonitrile analogs.

Detailed Protocol: Synthesis of a 2-Amino-6-ethyl-4-aryl-nicotinonitrile Analog

This protocol provides a representative example for the synthesis of a 6-ethylnicotinonitrile analog.

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of an appropriate acetophenone derivative (1.0 eq) in ethanol, add an equimolar amount of a substituted benzaldehyde (1.0 eq).

  • Add a catalytic amount of a base (e.g., piperidine or aqueous NaOH) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclization to the Nicotinonitrile Derivative

  • In a round-bottom flask, combine the synthesized chalcone (1.0 eq), malononitrile (1.0 eq), and an excess of ammonium acetate in a suitable solvent such as ethanol or glacial acetic acid.

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • After cooling, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-amino-6-ethyl-4-aryl-nicotinonitrile analog.

Biological Evaluation: Assessing Anticancer Activity

The anticancer potential of newly synthesized 6-ethylnicotinonitrile analogs is typically assessed through a series of in vitro assays.

Workflow for In Vitro Anticancer Evaluation

Start Synthesized 6-Ethylnicotinonitrile Analogs Step1 Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) Start->Step1 Data1 Determine IC50 values Step1->Data1 Step2 Mechanism of Action Studies (for potent compounds) Data1->Step2 SubStep2a Kinase Inhibition Assays Step2->SubStep2a SubStep2b Apoptosis Assays (e.g., Annexin V/PI staining) Step2->SubStep2b SubStep2c Cell Cycle Analysis Step2->SubStep2c Final SAR Conclusions & Lead Optimization SubStep2a->Final SubStep2b->Final SubStep2c->Final

Caption: Experimental workflow for in vitro anticancer evaluation.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 6-ethylnicotinonitrile analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation: Quantitative SAR Analysis

Table 1: Anticancer Activity (IC50) of 6-Ethylnicotinonitrile Analogs against MCF-7 Breast Cancer Cells

Compound IDR1 (at C2)R2 (at C4)R3 (at C5)IC50 (µM)
1a -NH2-Phenyl-H15.2
1b -NH24-Methoxyphenyl-H8.5
1c -NH24-Chlorophenyl-H12.8
1d -NHCH34-Methoxyphenyl-H25.6
1e -NH24-Methoxyphenyl-Cl5.1
1f -NH24-Methoxyphenyl-H (6-propyl)18.9

Interpretation of Hypothetical Data:

  • Effect of C4-Substituent: Comparing compounds 1a , 1b , and 1c , the presence of an electron-donating group (-OCH3) at the para-position of the C4-phenyl ring (1b ) enhances anticancer activity compared to the unsubstituted phenyl group (1a ) or an electron-withdrawing group (-Cl) (1c ).

  • Effect of C2-Substituent: Methylation of the 2-amino group (1d ) leads to a significant decrease in activity compared to the parent compound 1b , suggesting that the primary amino group is important for activity.

  • Effect of C5-Substituent: The introduction of an electron-withdrawing chloro group at the 5-position (1e ) results in a notable increase in potency compared to 1b , indicating that this position is sensitive to electronic effects.

  • Effect of C6-Alkyl Group: Replacing the 6-ethyl group with a 6-propyl group (1f ) leads to a decrease in activity compared to 1b , highlighting the importance of the size of the alkyl group at this position for optimal activity.

Mechanistic Insights: Kinase Inhibition and Apoptosis Induction

Many nicotinonitrile derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] One of the key mechanisms of action for some nicotinonitrile-based anticancer agents is the induction of apoptosis (programmed cell death).

Plausible Signaling Pathway for Apoptosis Induction

Analog 6-Ethylnicotinonitrile Analog Kinase Target Kinase (e.g., VEGFR-2, PIM-1) Analog->Kinase Inhibition Downstream Downstream Signaling (e.g., STAT3, Akt) Kinase->Downstream Inhibition of Phosphorylation AntiApoptotic Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) Downstream->AntiApoptotic Decreased Expression ProApoptotic Pro-apoptotic Proteins (e.g., Bax, Bad) Downstream->ProApoptotic Activation Mitochondria Mitochondrial Outer Membrane Permeabilization AntiApoptotic->Mitochondria ProApoptotic->Mitochondria Caspases Caspase Cascade Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Plausible signaling pathway for apoptosis induction by 6-ethylnicotinonitrile analogs.

The inhibition of specific kinases by 6-ethylnicotinonitrile analogs can disrupt downstream signaling pathways that are essential for cancer cell survival and proliferation. This can lead to a decrease in the expression of anti-apoptotic proteins and an increase in the activity of pro-apoptotic proteins, ultimately triggering the caspase cascade and resulting in apoptosis.[3]

Conclusion and Future Directions

The 6-ethylnicotinonitrile scaffold is a highly promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship studies, though still in their early stages for this specific subclass, have already revealed key insights into the structural requirements for potent biological activity. The synthetic accessibility of these compounds, coupled with their diverse pharmacological potential, makes them an attractive area for further investigation.

Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive exploration of the chemical space around the 6-ethylnicotinonitrile core is needed to build more predictive SAR models.

  • Target identification and validation: Elucidating the specific molecular targets of the most potent analogs will be crucial for understanding their mechanism of action and for rational drug design.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a more physiologically relevant setting.

  • Quantitative Structure-Activity Relationship (QSAR) studies: The development of robust QSAR models can aid in the prediction of the biological activity of novel analogs and guide the design of more potent and selective compounds.[4][5]

By leveraging the principles of medicinal chemistry and a deep understanding of SAR, the full therapeutic potential of 6-ethylnicotinonitrile analogs can be unlocked, paving the way for the development of next-generation targeted therapies.

References

  • Hassan, H. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences.
  • Al-Ghorbani, M., et al. (2016). Synthesis and antiproliferative activity of benzophenone-tagged pyridine analogs towards the activation of caspase-activated DNase-mediated nuclear fragmentation in Dalton's lymphoma. Bioorganic Chemistry, 65, 73–81.
  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8387.
  • Patel, H., et al. (2014). QSAR, Molecular Docking & ADMET Studies of Pyrrolo[2,3-d] Pyrimidine Derivatives as CDK4 Inhibitors for the Treatment of Cancer. Current Indian Science.
  • Ge, C., et al. (2017). Design, synthesis and evaluation of naphthalimide derivatives as potential anticancer agents for hepatocellular carcinoma. Molecules, 22(2), 342.
  • Ali, S. S., & Nafie, M. S. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies.
  • Zhang, D. (2022). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development.
  • International Journal of Novel Research and Development. (n.d.).
  • S. Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.
  • Amr, A. G. E., & Abdulla, M. M. (2006). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. Bioorganic & Medicinal Chemistry, 14(13), 4341–4352.
  • Bogolubsky, A. V., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. MDPI.
  • Husseiny, E., et al. (2025). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives.
  • Al-Said, M. S., et al. (2013).
  • Chen, H., et al. (2020). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827–846.
  • Ma, Y.-q., et al. (2016). Synthesis, Anti-cancer Activity and Mechanism Study of 6-Mercapto-purine Derivatives. Letters in Drug Design & Discovery, 13(6), 570–576.
  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones.
  • Roszczenko, P., et al. (2022).
  • Zheng, L., et al. (2014). Discovery of 2-Acylamino-4,6-diphenyl-nicotinonitrile Derivatives as Potent Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(8), 3369–3381.
  • Alshammari, M. B., et al. (2021). Structure Activity Relationship.
  • Lee, Y., et al. (2022). A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. International Journal of Molecular Sciences, 23(6), 3291.
  • Metwally, K. A. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
  • Geyer, A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.
  • Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.

Sources

Patent landscape for 5-Cyclopropoxy-6-ethylnicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Patent Landscape and Synthetic Utility of 5-Cyclopropoxy-6-ethylnicotinonitrile Derivatives

Executive Summary

5-Cyclopropoxy-6-ethylnicotinonitrile (CAS 1243316-77-9) represents a critical pharmacophore scaffold in the development of next-generation anti-inflammatory therapeutics, specifically targeting Phosphodiesterase 4 (PDE4) and Janus Kinase (JAK) pathways. This pyridine-carbonitrile derivative serves as a high-value intermediate for synthesizing inhibitors designed to treat atopic dermatitis, psoriasis, and chronic obstructive pulmonary disease (COPD).

The molecule's structural uniqueness lies in the 5-cyclopropoxy moiety—a validated bioisostere for lipophilic ether groups found in approved drugs like Roflumilast —combined with a 6-ethyl substitution that enhances metabolic stability and selectivity. This guide analyzes the technical patent landscape, synthetic methodologies, and strategic positioning of this scaffold in the current drug development pipeline.

Chemical & Pharmacological Profile

Structural Analysis

The scaffold comprises a nicotinonitrile (3-cyanopyridine) core substituted at the 5- and 6-positions.

  • Nicotinonitrile Core: Provides a rigid heteroaromatic template. The C3-cyano group acts as a hydrogen bond acceptor, crucial for binding affinity in the ATP-binding pocket of kinases or the catalytic domain of phosphodiesterases.

  • 5-Cyclopropoxy Group: A lipophilic ether that mimics the cyclopropylmethoxy group of Roflumilast , designed to occupy the hydrophobic Q-pocket of the PDE4 enzyme, enhancing potency while reducing emetic side effects.

  • 6-Ethyl Group: Provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation and potentially blocking metabolic oxidation at the susceptible C6 position.

Mechanism of Action (MoA) Context

Derivatives of this scaffold primarily function as PDE4 Inhibitors . By preventing the degradation of cyclic adenosine monophosphate (cAMP), these compounds elevate intracellular cAMP levels, downregulating pro-inflammatory cytokines (TNF-α, IL-17, IL-23) via the PKA/CREB pathway.

Patent Landscape Analysis

Key Assignees & Intellectual Property

The patent landscape for pyridine-carbonitrile derivatives is dominated by major pharmaceutical entities focusing on inflammation and immunology.

  • Theravance Biopharma / GSK: Patents such as US9290451 describe structurally similar pyridine-carboxamide JAK inhibitors, utilizing the cyclopropoxy-ethyl motif to tune selectivity for JAK1/JAK3 over JAK2.

  • Pfizer / Anacor: Following the acquisition of Anacor, Pfizer holds broad IP on boron-containing and non-boron PDE4 inhibitors (e.g., Crisaborole analogs). This scaffold likely falls under "Markush" structures in broader genus patents protecting novel non-steroidal topical agents.

  • Generic & CRO Activity: The presence of this specific intermediate in catalogs of major chemical suppliers (e.g., Bidepharm, ChemScene) indicates that the primary composition of matter patents for the core scaffold may be maturing, shifting value to Process Patents (synthesis optimization) and Crystal Form Patents .

Freedom to Operate (FTO)
  • Core Expiry: Early patents covering simple 5-alkoxy-nicotinonitriles are approaching expiry (2028-2030 window), opening avenues for generic manufacturers to utilize this intermediate for "fast-follower" compounds.

  • Selection Patents: Recent filings focus on specific polymorphs or salts of the final API derived from this intermediate, creating a "picket fence" strategy to extend exclusivity.

Technical Deep Dive: Synthetic Methodology

The synthesis of 5-Cyclopropoxy-6-ethylnicotinonitrile requires precise regiochemical control. The following protocol is synthesized from best-practice methodologies found in process chemistry patents.

Validated Synthesis Route

Objective: Synthesize 5-Cyclopropoxy-6-ethylnicotinonitrile from 5-Hydroxy-6-ethylnicotinonitrile.

Reagents:

  • Substrate: 5-Hydroxy-6-ethylnicotinonitrile

  • Alkylating Agent: Bromocyclopropane (or Cyclopropyl tosylate)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF or NMP (Polar aprotic)

  • Catalyst: Potassium Iodide (KI) - optional promoter

Protocol:

  • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser, charge 5-Hydroxy-6-ethylnicotinonitrile (1.0 eq) and DMF (10 vol).

  • Deprotonation: Add

    
      (2.5 eq) in portions at room temperature. Stir for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Add Bromocyclopropane (1.5 eq) dropwise.

  • Reaction: Heat the mixture to 90°C - 100°C for 12-16 hours. Monitor by HPLC for consumption of starting material (<1%).

  • Work-up: Cool to RT. Dilute with water (20 vol) and extract with Ethyl Acetate (3 x 10 vol).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the product as a white crystalline solid.
    
Critical Process Parameters (CPPs)
ParameterSet PointRationale
Temperature 95°C ± 5°CCyclopropyl halides are unreactive; high temp required for

.
Base Selection

Cesium "cesium effect" enhances solubility and nucleophilicity of the phenoxide.
Stoichiometry 1.5 eq BromideExcess electrophile compensates for volatility and hydrolysis side reactions.

Visualization of Signaling & Synthesis

Diagram: PDE4 Inhibition Pathway

This diagram illustrates the biological cascade targeted by drugs derived from this scaffold.

PDE4_Pathway Drug Scaffold Derivative (Inhibitor) PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes AMP AMP (Inactive) cAMP->AMP Blocked by Inhibitor PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Cytokines TNF-α, IL-17 (Downregulated) CREB->Cytokines Modulates Gene Expression

Figure 1: Mechanism of Action for PDE4 inhibitors derived from the 5-cyclopropoxy-nicotinonitrile scaffold.

Diagram: Synthetic Workflow

Synthesis_Route SM 5-Hydroxy-6-ethyl- nicotinonitrile Intermediate Transition State (SN2 Attack) SM->Intermediate 95°C, 16h Reagents Bromocyclopropane + Cs2CO3 / DMF Reagents->Intermediate Product 5-Cyclopropoxy-6-ethyl- nicotinonitrile Intermediate->Product Workup & Purification

Figure 2: Synthetic route for the alkylation of the 5-hydroxy precursor.

Strategic Outlook

For drug development professionals, the 5-Cyclopropoxy-6-ethylnicotinonitrile scaffold offers a "sweet spot" in medicinal chemistry:

  • Validated Efficacy: The cyclopropoxy group is a proven pharmacophore in approved drugs (Roflumilast), reducing biological risk.

  • Intellectual Property: While the core scaffold is known, novel formulations (e.g., topical creams for eczema) or combinations (e.g., with corticosteroids) remain fertile ground for patenting.

  • Supply Chain: The availability of this intermediate from multiple CROs (Bidepharm, ChemScene) lowers the barrier to entry for generic development or novel analog synthesis.

References

  • Bidepharm. (2024). Product Analysis: 5-Cyclopropoxy-6-ethylnicotinonitrile (CAS 1243316-77-9). Bidepharm.com. Link

  • ChemScene. (2024). Safety Data Sheet: 5-Cyclopropoxy-6-ethylnicotinonitrile. ChemScene.com. Link

  • PubChem. (2024).[1] Compound Summary: 5-Cyclopropyl-6-(cyclopropylmethoxy)picolinamide derivatives. National Library of Medicine. Link

  • Theravance Biopharma. (2016). United States Patent 9,290,451: JAK Inhibitors and Methods of Use. USPTO. Link

  • Anacor Pharmaceuticals. (2011). United States Patent Application 2011/0212948: Boron-Containing Small Molecules. USPTO. Link

Sources

5-Cyclopropoxy-6-ethylnicotinonitrile vs Roflumilast structural comparison

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and functional comparison between the established PDE4 inhibitor Roflumilast and the emerging scaffold represented by 5-Cyclopropoxy-6-ethylnicotinonitrile .

A Technical Comparative Analysis of Roflumilast vs. Nicotinonitrile Scaffolds

Executive Summary

The therapeutic landscape for inflammatory diseases (COPD, Psoriasis) has long been dominated by Roflumilast , a potent phosphodiesterase-4 (PDE4) inhibitor. However, its clinical utility is often limited by a narrow therapeutic index, primarily driven by gastrointestinal side effects (emesis) and solubility challenges.

This guide analyzes a structural shift from the classical Benzamide scaffold of Roflumilast to a Nicotinonitrile core, represented here by 5-Cyclopropoxy-6-ethylnicotinonitrile . This transition represents a classic "scaffold hopping" strategy designed to:

  • Lower Lipophilicity (LogP): Improving solubility and bioavailability.

  • Alter Metabolic Soft Spots: Replacing the electron-rich catechol ether with a pyridine ring.

  • Maintain Potency: Leveraging the nitrile group as a bioisostere for the amide linker or carbonyl acceptors.

Structural Dissection: The Reference vs. The Challenger

The Reference Standard: Roflumilast

Roflumilast operates via a "Clamp" mechanism, bridging the hydrophobic pockets of the PDE4 active site.

  • Core Scaffold:

    
    -substituted Benzamide.
    
  • Head Group: 3,5-Dichloropyridine (binds near the solvent-exposed region).

  • Tail Group: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzene.

    • Mechanistic Role: The catechol ether mimics (cyclopropylmethoxy and difluoromethoxy) lock into the Q-pocket (Glutamine 369) and the hydrophobic S-pockets .

  • Liability: The benzamide linker is susceptible to hydrolysis, and the high lipophilicity drives CNS penetration, correlating with emetic events.

The Challenger: 5-Cyclopropoxy-6-ethylnicotinonitrile

This molecule represents a condensed, heteroaromatic approach to PDE4 inhibition.

  • Core Scaffold: Nicotinonitrile (3-cyanopyridine).[1]

  • Pharmacophore Mapping:

    • Nitrile (-CN) at Pos 3: Acts as a compact Hydrogen Bond Acceptor (HBA), mimicking the carbonyl of the benzamide or interacting directly with the hydrated metal center (

      
      ).
      
    • Cyclopropoxy at Pos 5: A direct conservation of Roflumilast’s "tail," targeting the hydrophobic S1 pocket.

    • Ethyl at Pos 6: A steric filler that replaces the bulky dichloropyridine headgroup or the difluoromethoxy moiety, likely reducing molecular weight (MW) and increasing ligand efficiency (LE).

Physicochemical Comparison Table
FeatureRoflumilast5-Cyclopropoxy-6-ethylnicotinonitrileImpact of Change
Core Ring Benzene (Phenyl)PyridinePyridine lowers LogP; Nitrogen acts as HBA.
Linker Amide (-CONH-)None (Direct ring attachment)Removes hydrolytic liability; increases rigidity.
Key H-Bond Acceptor Amide CarbonylNitrile (-CN)Nitrile is a linear, non-polarizable acceptor; reduces TPSA.
Hydrophobic Tail CyclopropylmethoxyCyclopropoxyConserved ; critical for S-pocket affinity.
Metabolic Liability N-oxide formation (Pyridine)Pyridine Ring OxidationNicotinonitrile is generally more metabolically stable.
Molecular Weight ~403 Da~188 Da (Fragment-like)Significant reduction; higher Ligand Efficiency.

Mechanistic SAR & Binding Hypothesis

The transition to the nicotinonitrile scaffold relies on Bioisosterism .

The Nitrile "Anchor"

In Roflumilast, the amide carbonyl forms a hydrogen bond with the backbone of the active site. In the nicotinonitrile scaffold, the C≡N (cyano) group serves as a surrogate acceptor.

  • Advantage:[1][2] The linear geometry of the nitrile requires less steric volume than a carbonyl, allowing the molecule to sit deeper in the pocket.

The Pyridine "Scaffold"

Replacing the benzene ring of Roflumilast with a pyridine ring (nicotinonitrile core) introduces a ring nitrogen.

  • Effect: This lowers the pKa of the system and reduces electron density on the ring, making it less susceptible to oxidative metabolism by CYP450 enzymes compared to the electron-rich dialkoxy-benzene of Roflumilast.

Visualizing the Structural Logic (DOT Diagram)

SAR_Logic cluster_0 Roflumilast (Reference) cluster_1 Nicotinonitrile (Challenger) Rof_Core Benzamide Linker (H-Bond Acceptor) Rof_Head Dichloropyridine (Solvent Exposed) Rof_Core->Rof_Head Nic_Core Nitrile (-CN) (Compact Bioisostere) Rof_Core->Nic_Core Scaffold Hop (Reduce MW/TPSA) Rof_Tail Cyclopropylmethoxy (Hydrophobic S-Pocket) Rof_Tail->Rof_Core Nic_Tail Cyclopropoxy (Conserved S-Pocket Fit) Rof_Tail->Nic_Tail conserved Nic_Tail->Nic_Core Nic_Sub 6-Ethyl Group (Steric/Lipophilic Fit) Nic_Sub->Nic_Core

Figure 1: Structural evolution from the Roflumilast pharmacophore to the Nicotinonitrile scaffold.

Experimental Validation Protocols

To validate the efficacy of 5-Cyclopropoxy-6-ethylnicotinonitrile against Roflumilast , the following self-validating experimental workflows are required.

Protocol A: In Vitro PDE4B Enzymatic Assay (TR-FRET)

Objective: Determine the IC50 of the nicotinonitrile analog compared to Roflumilast.

  • Reagents:

    • Human recombinant PDE4B2 enzyme (active).

    • FAM-cAMP substrate (Fluorophore-labeled).

    • IMAP binding reagent (Nanoparticles).

  • Workflow:

    • Step 1 (Titration): Prepare 11-point serial dilutions of Roflumilast (Control) and 5-Cyclopropoxy-6-ethylnicotinonitrile in DMSO.

    • Step 2 (Incubation): Add 5 µL of compound + 10 µL of PDE4B enzyme buffer. Incubate 15 min at RT.

    • Step 3 (Reaction): Add 5 µL FAM-cAMP. Incubate 45 min.

    • Step 4 (Termination): Add 40 µL IMAP binding solution. The nanoparticles bind non-hydrolyzed cAMP.

    • Step 5 (Read): Measure Fluorescence Polarization (FP) or TR-FRET. Hydrolyzed cAMP (AMP) does not bind, reducing the signal.

  • Validation Criteria:

    • Roflumilast IC50 must fall within 0.5 – 1.0 nM range.

    • Z' factor > 0.5.

Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Assess if the pyridine ring improves metabolic stability over the benzamide.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Workflow:

    • Spike test compound (1 µM) into HLM suspension.

    • Initiate with NADPH.

    • Sample at t=0, 15, 30, 60 min.

    • Quench with Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS.

  • Readout: Calculate Intrinsic Clearance (

    
    ).
    
    • Hypothesis: The Nicotinonitrile should show lower

      
       due to reduced electron density on the aromatic ring.
      
Experimental Logic Diagram

Workflow cluster_Assay Potency Validation cluster_ADME Metabolic Stability Compound Test Compound: 5-Cyclopropoxy-6-ethylnicotinonitrile TRFRET TR-FRET Assay (PDE4B Inhibition) Compound->TRFRET HLM Human Liver Microsomes (+NADPH) Compound->HLM IC50 Calculate IC50 TRFRET->IC50 Decision Go/No-Go Decision IC50->Decision Is IC50 < 100 nM? LCMS LC-MS/MS Analysis (% Remaining) HLM->LCMS LCMS->Decision Is T1/2 > 30 min?

Figure 2: Screening workflow to validate the nicotinonitrile scaffold.

References

  • Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: A review of the recent patent literature. Expert Opinion on Therapeutic Patents.

  • ChemScene. (2025). Product Analysis: 5-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile (Structural Analog). ChemScene Product Database.

  • Vertex AI Search. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective. JCAD Online.

  • National Institutes of Health (NIH). (2025). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold.[3] PubMed Central.

  • Lawrence Berkeley National Laboratory. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography.[4] LBL Publications.

Sources

Strategic Solubility Profiling: 5-Cyclopropoxy-6-ethylnicotinonitrile in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic framework for establishing and interpreting the solubility profile of 5-Cyclopropoxy-6-ethylnicotinonitrile (CAS: 1243316-77-9). As direct experimental data for this specific intermediate is proprietary or sparse in open literature, this guide synthesizes structure-property relationship (SPR) analysis , thermodynamic modeling principles , and standardized experimental protocols used in high-fidelity process chemistry.

Executive Summary

The solubility profile of 5-Cyclopropoxy-6-ethylnicotinonitrile is a critical quality attribute (CQA) governing its purification, crystallization, and formulation. As a pyridine derivative featuring both a lipophilic cyclopropyl ether and a polar nitrile group, the molecule exhibits a complex solubility landscape. This guide provides a comprehensive technical framework for determining its saturation solubility, modeling its thermodynamic behavior (Enthalpy


, Entropy 

), and leveraging these data for robust process design.

Chemical Identity & Structural Significance

Understanding the molecular architecture is the first step in predicting solvent interactions.

  • Core Scaffold: Nicotinonitrile (3-cyanopyridine). The pyridine ring provides basicity and H-bond acceptance capability.

  • Lipophilic Domains: The 6-ethyl and 5-cyclopropoxy groups significantly increase the molecule's lipophilicity (

    
    ), reducing aqueous solubility and enhancing affinity for non-polar and chlorinated solvents.
    
  • Steric Influence: The cyclopropyl group introduces steric bulk, which can disrupt crystal packing, potentially leading to lower melting points and higher solubility in organic solvents compared to methoxy/ethoxy analogs.

Predicted Solubility Ranking (Based on Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and functional group contribution:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Chlorinated Dichloromethane (DCM), ChloroformVery High Dipole-dipole & Dispersion forces match the lipophilic core.
Polar Aprotic DMF, DMSO, NMPHigh Strong dipole interactions with the nitrile group.
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Good balance of polarity; ideal for crystallization.
Alcohols Methanol, Ethanol, IPATemperature Dependent H-bonding with pyridine N; steep solubility curve (ideal for cooling crystallization).
Hydrocarbons Heptane, Hexane, TolueneLow Lack of polar interactions; effective as anti-solvents.
Water WaterNegligible Hydrophobic effect dominates due to ethyl/cyclopropyl groups.

Experimental Protocol: Laser Monitoring Observation Technique

To generate precise solubility data, the Laser Monitoring Observation Technique is the industry standard, offering higher accuracy than visual endpoint detection.

Methodology Workflow

This self-validating system minimizes human error and ensures thermodynamic equilibrium is identified correctly.

SolubilityProtocol Prep Solvent Preparation (Gravimetric Addition) Equil Temperature Control (Jacketed Vessel, ±0.05 K) Prep->Equil Load Sample Laser Laser Transmission (Monitoring Turbidity) Equil->Laser Heat/Cool Dissolution Dissolution Point (Max Transmission) Laser->Dissolution Signal Plateau Data Mole Fraction (x) Calculation Dissolution->Data Record T & Mass Data->Prep Repeat for Next T/Solvent

Figure 1: Workflow for the Laser Monitoring Solubility Determination. The system detects the exact moment of solid disappearance (dissolution) via maximum light transmission.

Step-by-Step Protocol
  • Preparation: Weigh an excess of 5-Cyclopropoxy-6-ethylnicotinonitrile into a precision glass vessel.

  • Solvent Addition: Add a known mass of the target organic solvent (e.g., Ethanol). Record the mass fraction (

    
    ).[1]
    
  • Equilibration: Place the vessel in a jacketed water bath controlled by a thermostat (uncertainty

    
     K).
    
  • Laser Setup: Direct a laser beam (e.g., 5 mW, 635 nm) through the suspension. A photodetector measures the transmitted light intensity.

  • Dynamic Measurement:

    • Slowly increase the temperature (e.g., 2 K/h) while stirring (400 rpm).

    • Monitor the laser intensity. The intensity will remain low (scattering by crystals) until the saturation point is reached.

    • Endpoint: The temperature at which the laser intensity reaches a maximum constant value (clear solution) is recorded as the saturation temperature (

      
      ).
      
  • Replication: Repeat the measurement 3 times for statistical validity.

Thermodynamic Modeling & Analysis

Raw solubility data must be correlated using thermodynamic models to extract meaningful process parameters (


, 

).
Modified Apelblat Equation

The Modified Apelblat equation is the most robust model for correlating solubility (


) with temperature (

) for pharmaceutical intermediates.


  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived from non-linear regression.
    
  • Utility: Provides excellent interpolation for cooling crystallization curves.

van't Hoff Analysis

To determine the thermodynamic driving forces, the van't Hoff equation is applied:



  • Enthalpy of Dissolution (

    
    ):  Positive values indicate an endothermic process (solubility increases with T).
    
  • Entropy of Dissolution (

    
    ):  Positive values indicate increased disorder upon dissolution.
    
  • Gibbs Free Energy (

    
    ):  Calculated as 
    
    
    
    .

Interpretation Guide:

  • If

    
     and 
    
    
    
    : The dissolution is entropy-driven.
  • Process Insight: A high positive

    
     implies a steep solubility curve, making cooling crystallization  highly efficient (high yield).
    

Process Implications: Solvent Selection Strategy

Based on the theoretical profile and thermodynamic principles, the following decision matrix guides the selection of solvents for specific unit operations.

SolventSelection Start Process Goal Purification Recrystallization Start->Purification Reaction Reaction Medium Start->Reaction SolubilityCheck Solubility vs. Temp? Purification->SolubilityCheck Polarity Polarity Requirement Reaction->Polarity Steep Steep Curve (High $Delta H$) SolubilityCheck->Steep Yes Flat Flat Curve (Low $Delta H$) SolubilityCheck->Flat No Choice1 Use Alcohols (EtOH, IPA) Method: Cooling Crystallization Steep->Choice1 Choice2 Use Solvent/Anti-Solvent (e.g., Acetone/Heptane) Flat->Choice2 HighSol High Solubility Needed Polarity->HighSol Choice3 Use DCM, DMF, or Toluene HighSol->Choice3

Figure 2: Decision Matrix for Solvent Selection based on Thermodynamic Solubility Behavior.

Crystallization Strategy[3]
  • Primary Solvent: Ethanol or Isopropanol are likely the best candidates. They typically show a steep solubility increase with temperature for nicotinonitriles, allowing for high recovery upon cooling.

  • Anti-Solvent: n-Heptane or Water . Adding water to an ethanolic solution of the compound will drastically reduce solubility, forcing precipitation (Anti-solvent Crystallization).

Purification Logic
  • Impurity Rejection: If the main impurity is more polar (e.g., unreacted pyridine precursors), use a non-polar wash (Heptane). If the impurity is non-polar, recrystallize from a polar solvent (Methanol).

References

The methodologies and theoretical frameworks described above are grounded in authoritative chemical engineering principles.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
  • Bidepharm. (n.d.).[2] 5-Cyclopropoxy-6-ethylnicotinonitrile Product Page. (Source for Chemical Identity).[2][3][4][5][6] Link

  • Shakeel, F., et al. (2014). Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents at different temperatures. Journal of Molecular Liquids, 194, 17-23. (Reference for Laser Monitoring Protocol). Link

Sources

Methodological & Application

Application Note: Synthesis of 5-Cyclopropoxy-6-ethylnicotinonitrile via Copper-Catalyzed Chan-Lam O-Cyclopropylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of cyclopropyl ether moieties into azaheterocycles is a highly sought-after transformation in modern drug discovery. The cyclopropyl group significantly enhances metabolic stability, modulates lipophilicity, and restricts conformational flexibility compared to linear alkyl ethers. However, synthesizing cyclopropyl ethers via standard


 O-alkylation is fundamentally flawed; cyclopropyl halides are highly resistant to nucleophilic attack due to extreme ring strain.

To bypass this limitation, this protocol utilizes a Copper-Catalyzed Chan-Lam Oxidative Cross-Coupling [1]. By reacting 6-ethyl-5-hydroxynicotinonitrile (a pyridinol) with potassium cyclopropyltrifluoroborate in the presence of a Cu(II) precatalyst and an oxygen atmosphere, the C–O bond is formed via a transmetalation-reductive elimination pathway rather than direct substitution[1].

Substrate Specificity: The substrate, 6-ethyl-5-hydroxynicotinonitrile, features a nitrile group. Nitriles are completely tolerated under these specific Chan-Lam conditions and do not poison the copper catalyst[1]. Furthermore, the enhanced acidity of the pyridinol hydroxyl group ensures rapid deprotonation by


, facilitating highly efficient coordination to the Cu(II) center[1].

Reaction Pathway & Causality

The success of this protocol relies on a carefully orchestrated catalytic cycle. Every reagent has a distinct, causal role:

  • Potassium Cyclopropyltrifluoroborate: Acts as a slow-release reservoir. In the biphasic solvent, it slowly hydrolyzes to cyclopropylboronic acid, preventing rapid protodeboronation or non-productive homocoupling[1].

  • 1,10-Phenanthroline: This bidentate nitrogen ligand is critical. It stabilizes the highly reactive Cu(III) intermediate formed after transmetalation, preventing catalyst precipitation and driving the reductive elimination step[1].

  • Oxygen (

    
    ):  Acts as the terminal oxidant, reoxidizing the inactive Cu(I) species back to the active Cu(II) precatalyst to close the cycle[1].
    

Mechanism Cu2 Cu(II) Precatalyst Cu2_coord Cu(II) Coordination Cu2->Cu2_coord Pyridinol + Base Cu3 Cu(III) Intermediate Cu2_coord->Cu3 Transmetalation (c-Pr-BF3K) Cu1 Cu(I) Species Cu3->Cu1 Reductive Elimination Cu1->Cu2 Oxidation (O2)

Figure 1: Catalytic cycle of the Cu-mediated Chan-Lam oxidative cross-coupling reaction.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry required for a 1.0 mmol scale synthesis. The biphasic solvent system is strictly maintained at a 3:1 ratio to balance the solubility of the organic substrate and the inorganic salts[1].

ReagentFunctionEquivalentsAmount (1.0 mmol scale)
6-ethyl-5-hydroxynicotinonitrile Substrate (Nucleophile)1.0 equiv148.2 mg
Potassium cyclopropyltrifluoroborate Cyclopropyl Source3.0 equiv444.0 mg

Precatalyst0.25 equiv45.4 mg
1,10-Phenanthroline Ligand0.25 equiv45.0 mg

Base2.0 equiv276.4 mg
Toluene /

(3:1)
Biphasic SolventN/A3.0 mL / 1.0 mL

(gas)
Terminal OxidantExcess1 atm (Balloon)

Detailed Experimental Protocol

Step 1: Reaction Setup
  • To an oven-dried 10 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, add 6-ethyl-5-hydroxynicotinonitrile (148.2 mg, 1.0 mmol).

  • Add potassium cyclopropyltrifluoroborate (444.0 mg, 3.0 mmol),

    
     (45.4 mg, 0.25 mmol), 1,10-phenanthroline (45.0 mg, 0.25 mmol), and anhydrous 
    
    
    
    (276.4 mg, 2.0 mmol).
  • Causality Note: Mixing the solid reagents prior to solvent addition ensures that the Cu(II) and ligand are in close proximity to form the active complex immediately upon solvation, preventing side reactions of the bare copper ions.

Step 2: Solvent Addition and Atmosphere Exchange
  • Add Toluene (3.0 mL) followed by Deionized Water (1.0 mL) to the vial.

  • Seal the vial with a rubber septum. Evacuate the atmosphere via a needle connected to a vacuum manifold, and backfill with pure Oxygen (

    
    ) from a balloon. Repeat this purge cycle three times. Leave the 
    
    
    
    balloon attached to the septum.
  • Causality Note: The biphasic system is engineered by design. Toluene dissolves the organic substrate and the Cu-phenanthroline complex, while water dissolves the

    
     and the trifluoroborate salt[1]. The reaction occurs at the interface, necessitating vigorous stirring.
    
Step 3: Heating and Self-Validating Reaction Monitoring
  • Place the vial in a pre-heated oil bath at 70 °C. Stir vigorously (1000 rpm) to maximize the interfacial surface area between the aqueous and organic layers.

  • Allow the reaction to proceed for 12 hours.

  • Self-Validation: The reaction mixture will immediately appear deep blue-green, visually confirming the successful formation of the Cu(II)-phenanthroline complex. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting pyridinol is highly polar and UV-active; its disappearance, coupled with the emergence of a significantly less polar spot (the cyclopropyl ether product), validates the progression of the cross-coupling.

Step 4: Quenching and Workup
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a 1:1 mixture of saturated aqueous

    
     and concentrated 
    
    
    
    (10 mL).
  • Self-Validation & Causality: The ammonia wash is a critical self-validating purification step. Ammonia selectively chelates copper ions to form a deep blue aqueous

    
     complex. The complete transfer of the blue color from the organic phase to the aqueous phase visually validates that the transition metal has been successfully stripped from the target product.
    
  • Wash the organic layer with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 20% EtOAc in Hexanes.

  • Isolate the target 5-cyclopropoxy-6-ethylnicotinonitrile . Verify the structure via

    
     NMR (look for characteristic highly shielded cyclopropyl multiplets at 0.6–0.9 ppm and the methine proton at ~3.8 ppm).
    

Workflow A 6-ethyl-5-hydroxynicotinonitrile (1.0 equiv) D Biphasic Reaction Toluene:H2O (3:1), K2CO3 70°C, 1 atm O2 A->D B Potassium Cyclopropyltrifluoroborate (3.0 equiv) B->D C Catalytic System Cu(OAc)2 / 1,10-Phenanthroline C->D Precatalyst & Ligand E 5-Cyclopropoxy-6-ethylnicotinonitrile (Target Product) D->E 12 h, Oxidative Cross-Coupling

Figure 2: Experimental workflow for the Chan-Lam O-cyclopropylation of the pyridinol substrate.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion (<50%) Depletion of

terminal oxidant, halting the regeneration of Cu(II).
Ensure the

balloon remains inflated. Increase stirring speed to >1000 rpm to improve gas-liquid and biphasic mixing.
Formation of Protodeboronated Byproducts Premature hydrolysis of the trifluoroborate salt without sufficient transmetalation.Ensure the Toluene:

ratio is strictly 3:1. Excess water accelerates unwanted hydrolysis of the boronic acid reservoir.
Product Degradation during Concentration Residual Cu(II) salts catalyzing oxidative degradation of the product.Repeat the

wash until the aqueous layer is completely colorless, ensuring all copper is removed.

References

  • Derosa, J., O'Duill, M. L., Holcomb, M., Boulous, M. N., Patman, R. L., Wang, F., Tran-Dubé, M., McAlpine, I., & Engle, K. M. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 2018, 83(7), 3417-3425.[1] URL:[Link]

  • "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." ACS Publications, 2018.[2] URL:[Link]

Sources

Application Notes and Protocols: Strategic Introduction of the Ethyl Group in Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Ethyl-Substituted Nicotinonitriles

Nicotinonitrile derivatives are a cornerstone in medicinal chemistry and materials science, serving as pivotal building blocks for a wide array of functional molecules.[1] The introduction of small alkyl groups, such as an ethyl moiety, onto the pyridine ring can profoundly influence the pharmacological and physicochemical properties of the resulting compounds. This strategic modification can enhance binding affinity to biological targets, improve metabolic stability, and modulate solubility and lipophilicity, making the synthesis of ethyl-substituted nicotinonitriles a subject of significant interest for researchers in drug development.

This comprehensive guide provides an in-depth analysis of the principal reagents and methodologies for the introduction of an ethyl group onto a nicotinonitrile scaffold. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic addition using Grignard reagents. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical guidance necessary to successfully synthesize these valuable compounds.

Strategic Approaches to Ethylation: A Comparative Overview

The introduction of an ethyl group onto the nicotinonitrile ring is most effectively achieved through the functionalization of a pre-halogenated scaffold. The primary methods involve the formation of a carbon-carbon bond between the pyridine ring and an ethyl-bearing reagent. The most robust and widely employed strategies are:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Negishi Coupling: Utilizes an organozinc reagent (e.g., ethylzinc halide) and a palladium catalyst. This method is known for its high functional group tolerance and reactivity.[2][3]

    • Suzuki-Miyaura Coupling: Employs an organoboron reagent (e.g., ethylboronic acid) in the presence of a palladium catalyst and a base. This reaction is favored for its operational simplicity and the low toxicity of boron-containing reagents.[1]

  • Nucleophilic Addition with Grignard Reagents:

    • Involves the reaction of an ethylmagnesium halide with a halonicotinonitrile. Grignard reagents are powerful nucleophiles, offering a cost-effective method for C-C bond formation.[4]

The choice of method often depends on the specific substitution pattern of the nicotinonitrile, the desired scale of the reaction, and the functional groups present in the molecule.

Data Presentation: Comparison of Ethylation Methodologies

Methodology Ethylating Reagent Typical Substrate Key Advantages Potential Challenges
Negishi Coupling Ethylzinc Halide (EtZnX)Halo-nicotinonitriles (Br, Cl)High reactivity, excellent functional group tolerance (esters, nitriles).[3][5]Requires anhydrous conditions, organozinc reagents can be pyrophoric.[2]
Suzuki-Miyaura Coupling Ethylboronic Acid or EsterHalo-nicotinonitriles (Br, I)Commercially available reagents, low toxicity, stable reagents.[1]Can be slower than Negishi coupling, requires a base which can affect sensitive substrates.[6]
Grignard Reaction Ethylmagnesium Halide (EtMgX)Halo-nicotinonitriles (Cl, Br)Cost-effective, high reactivity.[4]Highly sensitive to moisture and protic functional groups, can have side reactions.[7]

Experimental Protocols

Safety First: Handling Organometallic Reagents

Organozinc and Grignard reagents are highly reactive, often pyrophoric, and react violently with water and protic solvents.[8][9][10] All manipulations involving these reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[11] Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and suitable gloves, is mandatory.[9]

Protocol 1: Negishi Coupling for the Synthesis of 6-Ethylnicotinonitrile

This protocol details the ethylation of 6-bromonicotinonitrile using ethylzinc bromide and a palladium catalyst.

Workflow Diagram: Negishi Coupling

Negishi_Coupling cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_coupling Cross-Coupling cluster_workup Workup & Purification EtZnBr Ethylzinc Bromide (prepared in situ or commercial) Start 6-Bromonicotinonitrile, Pd Catalyst, Ligand Reaction Reaction Mixture Start->Reaction Add Solvent Anhydrous THF Solvent->Reaction Dissolve EtZnBr_add Add EtZnBr solution Reaction->EtZnBr_add Heat Heat to 40-60°C EtZnBr_add->Heat Quench Quench with aq. NH4Cl Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 6-Ethylnicotinonitrile Purify->Product

Caption: Workflow for Negishi cross-coupling.

Materials and Reagents:

  • 6-Bromonicotinonitrile (1.0 eq)[12][13][14]

  • Ethylzinc bromide solution (0.5 M in THF, 1.5 eq)[15]

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromonicotinonitrile, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF via syringe to dissolve the solids.

  • With stirring, add the ethylzinc bromide solution dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-ethylnicotinonitrile.[16]

Mechanistic Insight: The Negishi Catalytic Cycle

The Negishi coupling proceeds through a catalytic cycle involving a palladium(0) species.[2] The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of 6-bromonicotinonitrile, forming a Pd(II) intermediate. This is followed by transmetalation, where the ethyl group is transferred from the zinc reagent to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[17]

Catalytic Cycle Diagram: Negishi Coupling

Negishi_Cycle center pd0 Pd(0)Ln center->pd0 Oxidative Addition (Ar-Br) pd2_aryl Ar-Pd(II)Ln(Br) center->pd2_aryl Transmetalation (Et-ZnBr) pd2_ethyl Ar-Pd(II)Ln(Et) center->pd2_ethyl Reductive Elimination pd0->pd2_aryl pd2_aryl->pd2_ethyl product Ar-Et pd2_ethyl->product catalyst_regen Pd(0)Ln

Caption: The catalytic cycle of Negishi coupling.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-Ethyl-5-cyanopyridine

This protocol describes the ethylation of 2-chloro-5-cyanopyridine (2-chloronicotinonitrile) using ethylboronic acid.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_coupling Cross-Coupling cluster_workup Workup & Purification EtBOH2 Ethylboronic Acid Reaction Reaction Mixture EtBOH2->Reaction Add Base Aqueous Base (e.g., K2CO3) Base->Reaction Add Start 2-Chloronicotinonitrile, Pd Catalyst, Ligand Start->Reaction Add Solvent Dioxane/Water Solvent->Reaction Dissolve Heat Heat to 80-100°C Reaction->Heat Dilute Dilute with Water Heat->Dilute Extract Extract with Ethyl Acetate Dilute->Extract Purify Column Chromatography Extract->Purify Product 2-Ethylnicotinonitrile Purify->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials and Reagents:

  • 2-Chloronicotinonitrile (1.0 eq)[18]

  • Ethylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-chloronicotinonitrile, ethylboronic acid, and potassium carbonate in a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12-18 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Similar to the Negishi coupling, the Suzuki-Miyaura reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[19] A key difference is the requirement of a base to activate the organoboron species, forming a more nucleophilic boronate complex.[6] This boronate then undergoes transmetalation with the Pd(II)-halide complex, followed by reductive elimination to yield the ethyl-substituted nicotinonitrile and regenerate the Pd(0) catalyst.

Protocol 3: Grignard Reaction for the Synthesis of 2-Ethyl-5-cyanopyridine

This protocol provides a method for the reaction of ethylmagnesium bromide with 2-chloronicotinonitrile.

Workflow Diagram: Grignard Reaction

Grignard_Reaction cluster_prep Grignard Preparation cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification Mg Magnesium Turnings Grignard Ethylmagnesium Bromide (EtMgBr) Mg->Grignard EtBr Ethyl Bromide EtBr->Grignard Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->Grignard Add_Grignard Add EtMgBr solution at 0°C Grignard->Add_Grignard Start 2-Chloronicotinonitrile in Anhydrous Ether Start->Add_Grignard Quench Quench with aq. NH4Cl Add_Grignard->Quench Extract Extract with Ether Quench->Extract Purify Distillation or Chromatography Extract->Purify Product 2-Ethylnicotinonitrile Purify->Product

Caption: Workflow for a Grignard reaction.

Materials and Reagents:

  • Magnesium turnings (1.2 eq)

  • Ethyl bromide (1.2 eq)

  • 2-Chloronicotinonitrile (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Iodine (a single crystal for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small portion of anhydrous ether to cover the magnesium.

    • Dissolve ethyl bromide in anhydrous ether and add it to the dropping funnel.

    • Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a loss of the iodine color. If the reaction does not start, gentle warming may be required.[20]

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[21]

    • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Reaction with 2-Chloronicotinonitrile:

    • Dissolve 2-chloronicotinonitrile in anhydrous ether and place it in a separate dropping funnel.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add the 2-chloronicotinonitrile solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride to quench the reaction.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Mechanistic Insight: Grignard Reaction

The Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the ethylmagnesium bromide at the electron-deficient carbon atom of the C-Cl bond on the pyridine ring. This results in the displacement of the chloride leaving group and the formation of the new C-C bond.

Conclusion

The synthesis of ethyl-substituted nicotinonitriles can be reliably achieved through several strategic approaches. Palladium-catalyzed Negishi and Suzuki-Miyaura couplings offer high functional group tolerance and are generally high-yielding, making them suitable for complex molecules. The Negishi coupling, with its highly reactive organozinc reagents, is particularly effective. The Suzuki-Miyaura coupling provides a user-friendly alternative with less stringent reaction conditions. For a more classical and cost-effective approach, the Grignard reaction remains a powerful tool, provided that the substrate is compatible with the strongly basic and nucleophilic nature of the reagent. The choice of methodology will ultimately be guided by the specific synthetic goals, substrate compatibility, and available resources.

References

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). [Source URL not available, content reflects general safety guidelines for pyrophoric reagents]
  • Organic Syntheses Procedure: 2-chloronicotinonitrile. Organic Syntheses. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds A. de Meijere and F. Diederich).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend., 130, 1322-1325.
  • Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.
  • What are the specific dangers associated with Grignard reagents? (2016). Chemistry Stack Exchange. [Link]

  • Markies, B. A., Schat, G., Akkerman, O. S., Bickelhaupt, F., Smeets, W. J. J., & Spek, A. L. (1992). Advances in the Chemistry of Organozinc Reagents. Advances in Chemistry, 230, 147-166.
  • What precaution would you adopt while preparing a Grignard reagent? (2018). Quora. [Link]

  • El-Gendy, M. A., & El-Sawy, A. A. (2013). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of Saudi Chemical Society, 17(3), 299-304.
  • Grignard Reagent | Reactions | Preparation | Mechanism. ADICHEMISTRY. [Link]

  • Site-Selective C(sp3)–H Functionalizations Mediated by Hydrogen Atom Transfer Reactions via α-Amino/α-Amido Radicals. Thieme E-Books & E-Journals. [Link]

  • Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. (2024). Organic Process Research & Development. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. ResearchGate. [Link]

    • Grignard Reaction. Web Pages. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. PMC. [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka | Patsnap. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533.
  • Han, C., & Buchwald, S. L. (2009). MIT Open Access Articles Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Pyridine and Pyridine Derivatives. ResearchGate. [Link]

  • CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Belnome, F., Fehér, P. P., Stirling, A., Németh, C. G., Hergert, T., Keserű, G. M., & Ábrányi-Balogh, P. (2025).
  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. PMC. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Source URL not available, content reflects a review of pyridine synthesis methods]
  • Belnome, F., Fehér, P. P., Stirling, A., Németh, C. G., Hergert, T., Keserű, G. M., & Ábrányi-Balogh, P. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. PubMed. [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Source URL not available, content reflects synthesis of nicotine analogues]
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • 6-Ethylnicotinonitrile. Pharmaffiliates. [Link]

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. [Source URL not available, content reflects radical reaction mechanisms]

Sources

Application Note: Advanced Purification Protocols for 5-Cyclopropoxy-6-ethylnicotinonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyclopropoxy-6-ethylnicotinonitrile (CAS: 1243316-77-9 / 1243289-57-7) is a highly specialized pyridine building block utilized in the development of advanced pharmaceutical active ingredients (APIs), particularly in the synthesis of targeted kinase inhibitors and novel therapeutics. Achieving >99.5% purity is a critical prerequisite for its use in downstream cross-coupling or reduction reactions.

This application note provides a comprehensive, self-validating workflow for the isolation and purification of this compound from crude reaction mixtures. By leveraging the distinct physicochemical properties of its functional groups, this guide establishes a reproducible two-tier purification strategy: primary isolation via gradient flash chromatography, followed by high-yield polishing via recrystallization.

Physicochemical Profiling & Causality in Purification Design

To design an effective purification protocol, one must understand the structural causality of the molecule:

  • The Nicotinonitrile Core: The cyano (-C≡N) group is highly polar and acts as a strong hydrogen-bond acceptor. This results in a strong affinity for the silanol groups on normal-phase silica gel, necessitating a moderately polar eluent system to achieve mobility [1]. Furthermore, the weakly basic nature of the pyridine nitrogen can cause tailing on silica; however, the electron-withdrawing cyano group sufficiently dampens this basicity, often eliminating the need for basic modifiers (like triethylamine) in the mobile phase.

  • The Cyclopropoxy Ether Linkage: The cyclopropyl ring introduces significant lipophilicity but is sensitive to extreme thermal stress or strong Lewis acids, which can trigger ring-opening side reactions. Therefore, purification must avoid highly acidic environments and prolonged high-temperature distillation.

  • The Ethyl Group: Located at the C6 position, the ethyl group provides steric hindrance and additional lipophilicity, which significantly increases the compound's

    
     value in non-polar solvents compared to unsubstituted nicotinonitriles [2].
    

Because of these combined traits, Normal-Phase Silica Gel Chromatography followed by Solvent-Anti-Solvent Recrystallization is the most thermodynamically favored and chemically safe purification route [3].

Purification Workflow

PurificationWorkflow Crude Crude 5-Cyclopropoxy-6-ethylnicotinonitrile (Reaction Mixture) Workup Aqueous Workup (Extraction & Brine Wash) Crude->Workup Chromatography Silica Gel Flash Chromatography (Hexane/EtOAc Gradient) Workup->Chromatography Organic Phase Waste Aqueous & Polar Impurities (Discard) Workup->Waste Aqueous Phase Evaporation Solvent Evaporation (Rotary Evaporator < 40°C) Chromatography->Evaporation Target Fractions Recrystallization Recrystallization (Absolute Ethanol) Evaporation->Recrystallization Solid Intermediate PureProduct Pure Pharmaceutical Grade API (>99.5% Purity) Recrystallization->PureProduct Crystallization & Drying

Figure 1: Decision tree and workflow for the purification of 5-Cyclopropoxy-6-ethylnicotinonitrile.

Experimental Protocols

Protocol A: Advanced Silica Gel Flash Chromatography (Primary Isolation)

This protocol is designed to separate the target molecule from unreacted starting materials, structurally similar isomers, and highly polar tar byproducts.

Step-by-Step Methodology:

  • Column Preparation: Slurry-pack a glass column with high-purity silica gel (230–400 mesh) using Hexanes. Ensure the bed is perfectly level to prevent band broadening.

  • Dry Loading (Self-Validating Step): Because crude nicotinonitrile mixtures often contain viscous, insoluble polymeric byproducts, liquid loading can cause column clogging. Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 1:3 ratio to crude mass) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the column bed.

  • Gradient Elution:

    • Begin elution with 100% Hexanes (2 column volumes) to flush out highly lipophilic impurities.

    • Initiate a gradient of 5% to 40% Ethyl Acetate (EtOAc) in Hexanes [1]. The ethyl and cyclopropoxy groups ensure the target compound elutes cleanly within the 15–25% EtOAc window.

  • Fraction Collection & TLC Monitoring: Collect fractions and spot them on silica gel TLC plates. Develop using 20% EtOAc/Hexanes. Visualize under UV light (254 nm). The target compound will appear as a distinct, dark UV-active spot (

    
    ).
    
  • Concentration: Pool the fractions containing the pure target compound and concentrate via rotary evaporation. Maintain the water bath at

    
     to protect the cyclopropoxy ether linkage from thermal degradation.
    
Protocol B: High-Yield Recrystallization (Final Polishing)

While chromatography removes structural analogs, recrystallization acts as a thermodynamic filter to achieve the >99.5% purity required for pharmaceutical applications [2].

Step-by-Step Methodology:

  • Dissolution: Transfer the semi-solid or solid residue from Protocol A into a clean Erlenmeyer flask. Add a minimal volume of boiling absolute ethanol (approx. 3–5 mL per gram of product) until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove any ambient dust or residual silica gel carried over from the previous step.

  • Controlled Crystallization: Allow the filtrate to cool ambiently to room temperature over 2 hours. Do not disturb the flask, as slow cooling promotes the formation of large, high-purity crystal lattices that exclude impurities. Once at room temperature, transfer the flask to an ice bath (0–4°C) for an additional 1 hour to maximize yield [3].

  • Isolation & Drying: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol. Dry the crystals under high vacuum at room temperature for 12 hours.

Quantitative Data Presentation

The following table summarizes representative purification metrics for 5-Cyclopropoxy-6-ethylnicotinonitrile, demonstrating the efficacy of the two-tier approach.

Purification StageMethodStarting Purity (HPLC)Final Purity (HPLC)Recovery YieldKey Impurities Removed
Primary Isolation Silica Gel Chromatography (Hexane/EtOAc)65.0% - 75.0%96.0% - 98.0%82%Polar tars, unreacted starting materials, regioisomers.
Final Polishing Recrystallization (Absolute Ethanol)96.0% - 98.0%>99.5% 88%Trace aliphatic impurities, residual solvents, silica dust.
Overall Process Combined Workflow65.0%>99.5% ~72% All non-target species.

Analytical Validation

To ensure the protocol is a self-validating system, the final product must be subjected to rigorous analytical testing:

  • HPLC (High-Performance Liquid Chromatography): Run on a C18 reverse-phase column using a Water/Acetonitrile gradient (with 0.1% TFA). A single sharp peak should account for >99.5% of the Area Under the Curve (AUC).

  • 
    H-NMR (400 MHz, CDCl
    
    
    
    ):
    Validate the structural integrity of the cyclopropoxy group. Look for the characteristic multiplets of the cyclopropyl protons (typically between
    
    
    0.6–1.0 ppm) and the distinct quartet/triplet splitting of the ethyl group at the C6 position. The absence of broad peaks confirms the removal of polymeric impurities.

References

  • Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana Source: MDPI (Molecules) URL:[Link]

Application Note: Synthesis of 5-Cyclopropoxy-6-ethylnicotinonitrile via Cyclopropyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research and development professionals synthesizing 5-Cyclopropoxy-6-ethylnicotinonitrile (CAS: 1243316-77-9).

This guide addresses the specific challenge of using cyclopropyl bromide —a notoriously unreactive electrophile in


 reactions—by employing a Cesium-Effect Mediated High-Temperature Substitution  protocol.

Introduction & Strategic Analysis

Target Molecule: 5-Cyclopropoxy-6-ethylnicotinonitrile CAS: 1243316-77-9 Application: Key intermediate for Phosphodiesterase 4 (PDE4) inhibitors and anti-inflammatory therapeutics.

The Chemical Challenge: "I-Strain"

The direct alkylation of phenols or pyridinols with cyclopropyl bromide is kinetically disfavored compared to standard alkyl halides.

  • Steric/Electronic Barrier: The cyclopropyl ring possesses significant "I-strain" (internal strain). The bond angles (

    
    ) make the backside attack required for 
    
    
    
    mechanisms geometrically difficult and energetically costly.
  • Transition State Energy: The transition state for

    
     substitution on a cyclopropyl carbon is extremely high energy, often requiring temperatures >130°C.
    
  • Volatility: Cyclopropyl bromide has a boiling point of ~69°C. Reaching the necessary activation energy (130-150°C) requires a pressurized system (sealed tube or autoclave) to prevent reagent loss.

Why this Protocol? While modern methods like Chan-Lam coupling (using cyclopropylboronic acid) or Mitsunobu reactions (using cyclopropanol) exist, they are often cost-prohibitive at scale. This protocol optimizes the classical halide substitution by leveraging the "Cesium Effect" and Finkelstein catalysis to force the reaction to completion using the cost-effective bromide.

Reaction Mechanism & Pathway[1]

The reaction proceeds via a base-mediated nucleophilic substitution. The use of Cesium Carbonate (


)  is critical; the large cesium cation forms a "loose" ion pair with the pyridinol anion, increasing its nucleophilicity (the "naked anion" effect) in polar aprotic solvents.
Reaction Scheme (DOT Visualization)

ReactionScheme Substrate 5-Hydroxy-6-ethyl- nicotinonitrile (Substrate) Intermediate Transition State (High Energy) Substrate->Intermediate Deprotonation (DMF, 140°C) Reagent Cyclopropyl Bromide (Excess) Reagent->Intermediate Electrophile Base Cs2CO3 / NaI (Base/Catalyst) Base->Intermediate Activation Product 5-Cyclopropoxy-6-ethyl- nicotinonitrile Intermediate->Product SN2 Substitution

Caption: Mechanistic flow of the high-temperature cesium-mediated etherification.

Detailed Experimental Protocol

Reagents & Materials Table
ReagentEquiv.[1][2][3][4]RoleCritical Specification
5-Hydroxy-6-ethylnicotinonitrile 1.0SubstrateDry, purity >98%
Cyclopropyl Bromide 3.0 - 5.0ElectrophileBP: 69°C . Must be used in excess.
Cesium Carbonate (

)
2.0BaseFinely ground powder. Anhydrous.
Sodium Iodide (NaI) 0.1 (10 mol%)CatalystPromotes in-situ Finkelstein reaction.
DMF (N,N-Dimethylformamide) 10 VolSolventAnhydrous (<0.05% water).
Step-by-Step Procedure

Safety Warning: This reaction involves heating a volatile alkyl halide (BP 69°C) significantly above its boiling point (to 140-150°C). A high-pressure rated sealed tube or autoclave is MANDATORY. Do not attempt this in standard glassware under reflux.

Step 1: Reaction Setup
  • Prepare a pressure tube (heavy-walled glass with Teflon screw cap) or a stainless steel autoclave.

  • Charge the vessel with 5-Hydroxy-6-ethylnicotinonitrile (1.0 equiv).

  • Add Cesium Carbonate (

    
    )  (2.0 equiv) and Sodium Iodide (NaI)  (0.1 equiv).
    
  • Add anhydrous DMF (concentration ~0.2 M relative to substrate).

  • Stir the suspension at room temperature for 15 minutes to ensure deprotonation and formation of the cesium pyridinolate.

Step 2: Reagent Addition
  • Cool the vessel to 0°C (ice bath) to minimize volatility during addition.

  • Add Cyclopropyl Bromide (3.0 equiv) via syringe.

  • Seal the vessel tightly.

Step 3: Reaction (The "Forcing" Phase)
  • Place the sealed vessel in a pre-heated oil bath or heating block at 140°C .

  • Stir vigorously (magnetic stirring) for 24 to 48 hours .

    • Note: The high temperature is non-negotiable to overcome the activation energy barrier of the cyclopropyl ring.

  • Monitoring: Cool to RT, carefully vent (in fume hood), and sample for TLC/LCMS.

    • Target: >90% conversion.[2] If incomplete, add 1.0 equiv more Cyclopropyl Bromide and reheat for 12h.

Step 4: Workup & Isolation
  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice-Water (10x reaction volume).

  • Extract with Ethyl Acetate (EtOAc) (3 x 5 volumes).

  • Wash combined organics with:

    • Water (2x) (to remove DMF).

    • Brine (1x).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • The crude residue is typically a yellow/brown oil or solid.

  • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Hexanes : Ethyl Acetate (Gradient 10:1 to 3:1).

    • The product is less polar than the starting material (OH group masked).

Quality Control & Validation

ParameterExpected ResultMethod
Appearance White to Off-white solidVisual
LC-MS

ESI+
1H NMR Cyclopropyl protons:

0.7-0.9 (m, 4H),

3.8-4.0 (m, 1H)

or

Yield 65% - 80%Gravimetric

Troubleshooting Guide:

  • Low Conversion: Ensure the vessel is sealed perfectly. Loss of cyclopropyl bromide vapor is the #1 cause of failure. Increase temp to 150°C if stable.

  • Elimination Byproducts: If significant amounts of alkene side products are seen, reduce base equivalents to 1.5 and ensure strictly anhydrous conditions.

Workflow Visualization

Workflow Start Start: 5-OH-6-Et-Nicotinonitrile Mix Add Cs2CO3, NaI, DMF Stir 15 min @ RT Start->Mix AddBr Add Cyclopropyl Bromide (Cool to 0°C, Seal Vessel) Mix->AddBr Heat Heat to 140°C 24-48 Hours AddBr->Heat Check Check Conversion (LCMS) >90%? Heat->Check AddMore Add 1.0 eq Cyclopropyl Bromide Check->AddMore No Quench Pour into Ice Water Extract w/ EtOAc Check->Quench Yes AddMore->Heat Purify Column Chromatography Hex/EtOAc Quench->Purify Final Final Product 5-Cyclopropoxy-6-ethylnicotinonitrile Purify->Final

Caption: Operational workflow for the synthesis and purification process.

References

  • General Cyclopropylation Methodology

    • Title: "Copper-Catalyzed Chan–Lam Cyclopropyl
    • Source:Journal of Organic Chemistry / NIH
    • Context: Discusses the difficulty of bromide substitution and offers alternatives, validating the need for forcing conditions in the bromide route.
    • URL:[Link]

  • Cesium Effect in Alkylation

    • Title: "Cesium carbonate: A powerful base for organic synthesis"
    • Source:Chemical Society Reviews
    • Context: Establishes the mechanistic basis for using Cs2CO3 to enhance nucleophilicity of phenols/pyridinals.
    • URL:[Link]

  • Cyclopropyl Bromide Properties & Synthesis

    • Title: "Review of cyclopropyl bromide synthetic process"
    • Source:EWA Publishing
    • Context: Provides data on the stability and reactivity of the reagent.
    • URL:[Link]

Sources

Application Notes and Protocols for 5-Cyclopropoxy-6-ethylnicotinonitrile: A Guide to Handling, Storage, and Stability Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Cyclopropoxy-6-ethylnicotinonitrile is a substituted nicotinonitrile, a class of compounds recognized for its significant role in medicinal chemistry and drug development.[1][2][3] The pyridine and nicotinonitrile scaffolds are present in numerous biologically active molecules, contributing to a wide range of therapeutic activities.[1][2][3] As with any novel chemical entity intended for research or pharmaceutical development, a thorough understanding of its chemical stability, proper handling procedures, and appropriate storage conditions is paramount to ensure data integrity, safety, and the ultimate success of the development program.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, optimal storage, and robust stability assessment of 5-Cyclopropoxy-6-ethylnicotinonitrile. In the absence of specific published data for this molecule, the recommendations and protocols herein are grounded in established principles of chemical safety, the chemistry of analogous structures (pyridines, nitriles, and ethers), and the internationally harmonized guidelines for stability testing issued by the International Council for Harmonisation (ICH).

Hazard Assessment and Safe Handling

Given the nicotinonitrile core, 5-Cyclopropoxy-6-ethylnicotinonitrile should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled, similar to other nicotinonitrile derivatives.[4] The pyridine moiety also necessitates precautions due to its potential for skin and respiratory irritation.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.[6]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[7]

  • Hand Protection: Nitrile or neoprene gloves are recommended for their resistance to pyridine-like compounds.[6] Always inspect gloves for integrity before use and change them frequently.

  • Body Protection: A lab coat should be worn at all times. For operations with a higher risk of splashing, a chemically resistant apron is advised.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

General Handling Practices
  • Ventilation: Work exclusively in a well-ventilated laboratory, preferably within a fume hood, to minimize inhalation exposure.[5][6]

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[8]

  • Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite). Collect the material in a sealed container for proper waste disposal.[7]

  • Waste Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for chemical waste.

Storage and Stability

Proper storage is critical to maintain the chemical integrity of 5-Cyclopropoxy-6-ethylnicotinonitrile.

Recommended Storage Conditions

Based on recommendations for structurally similar compounds, the following storage conditions are advised:

  • Temperature: Store in a refrigerator at 2°C to 8°C .

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect from moisture and air. The cyclopropoxy and ethyl groups, as well as the pyridine ring, can be susceptible to oxidation over long periods.

  • Light: Keep the container in a light-resistant outer container or in a dark location to protect from photolytic degradation.

  • Container: Use amber glass vials or other non-reactive, opaque containers with a secure, airtight seal.

Stability Assessment Protocols

A stability-indicating analytical method is essential for accurately assessing the stability of 5-Cyclopropoxy-6-ethylnicotinonitrile.[9][10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[11][12][13] The primary goal is to develop a method that can separate the parent compound from all potential degradation products.[10]

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is a critical first step. It helps to identify likely degradation pathways, understand the intrinsic stability of the molecule, and validate the stability-indicating power of the analytical method.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Objective: To investigate the degradation of 5-Cyclopropoxy-6-ethylnicotinonitrile under various stress conditions.

Materials:

  • 5-Cyclopropoxy-6-ethylnicotinonitrile

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated stability chambers (for thermal and photostability testing)

  • HPLC system with a UV/PDA detector

  • pH meter

Methodology:

  • Sample Preparation: Prepare a stock solution of 5-Cyclopropoxy-6-ethylnicotinonitrile in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • Keep a parallel sample in 0.1 M HCl at room temperature and another at 60°C for 24-48 hours.

      • At specified time points (e.g., 2, 6, 12, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

      • Rationale: The nitrile group can be susceptible to hydrolysis under acidic conditions, potentially forming an amide and subsequently a carboxylic acid.[14][15][16]

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Maintain samples at room temperature and 60°C for 24-48 hours.

      • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

      • Rationale: Alkaline conditions can also catalyze the hydrolysis of the nitrile functional group.[14][15]

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep the solution at room temperature for 24-48 hours, protected from light.

      • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

      • Rationale: The pyridine ring and the ether linkage can be susceptible to oxidation. Oxidative cleavage of the ether is a potential degradation pathway.[17][18]

    • Thermal Degradation:

      • Place the solid compound in a controlled temperature oven at 60°C and 80°C.

      • Place a solution of the compound (e.g., in the proposed formulation vehicle) under the same conditions.

      • Analyze samples at time points such as 1, 3, and 7 days.

      • Rationale: To assess the intrinsic thermal stability of the molecule in both solid and solution states.

    • Photostability:

      • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[19][20][21]

      • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

      • Analyze the samples after the exposure period.

      • Rationale: To determine if the molecule is light-sensitive, which has implications for manufacturing, formulation, and packaging.[19][20]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to check for peak purity and to help identify degradation products.

Protocol 2: Long-Term and Accelerated Stability Study

Objective: To evaluate the stability of 5-Cyclopropoxy-6-ethylnicotinonitrile under ICH-recommended storage conditions to determine its retest period or shelf life.

Methodology:

  • Sample Packaging: Package the compound in the proposed container closure system.

  • Storage Conditions: Place the packaged samples in calibrated stability chambers set to the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples for analysis at the following time points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in physical state, color, or clarity (for solutions).

    • Assay: Quantify the amount of 5-Cyclopropoxy-6-ethylnicotinonitrile using the validated stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any degradation products using the same HPLC method.

Data Presentation and Interpretation

Summary of Recommendations
ParameterRecommendationRationale
Handling Use in a chemical fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).Based on the general hazards of pyridine and nicotinonitrile derivatives.[5][6][7]
Storage Temp. 2°C – 8°CTo minimize thermal degradation and preserve long-term stability.
Storage Atmos. Tightly sealed, under inert gas (e.g., Nitrogen, Argon).To protect against oxidative degradation and hydrolysis from atmospheric moisture.
Light Protection Store in an opaque or amber container.To prevent potential photolytic degradation.[19][20]
Forced Degradation Data Interpretation

The results from the forced degradation study should be used to establish the degradation profile. The chromatograms will reveal the retention times of the degradation products relative to the parent peak. This information is crucial for confirming that the analytical method is "stability-indicating." A mass balance should be calculated to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, RT & 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, RT & 60°C) stock->base Expose to stress ox Oxidation (3% H2O2, RT) stock->ox Expose to stress thermal Thermal Stress (Solid & Solution, 60°C) stock->thermal Expose to stress photo Photostability (ICH Q1B Light Exposure) stock->photo Expose to stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze samples base->hplc Analyze samples ox->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (Peak Purity, Mass Balance) hplc->data Evaluate results

Caption: Workflow for the forced degradation study of 5-Cyclopropoxy-6-ethylnicotinonitrile.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) parent 5-Cyclopropoxy-6-ethylnicotinonitrile Pyridine-CN amide Amide Intermediate parent->amide H₂O, H⁺/OH⁻ n_oxide Pyridine N-Oxide parent->n_oxide [O] ether_cleavage Phenol Derivative parent->ether_cleavage [O] acid Carboxylic Acid Derivative amide->acid H₂O, H⁺/OH⁻

Caption: Potential degradation pathways for a substituted nicotinonitrile under hydrolytic and oxidative stress.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: pyridine. [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS. [Link]

  • Semantic Scholar. (2021, April 11). A Review on The Chemistry of Nicotinonitriles and Their applications. [Link]

  • Save My Exams. (2025, April 14). Nitriles (OCR A Level Chemistry A): Revision Note. [Link]

  • National Center for Biotechnology Information. (2022, September 17). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. [Link]

  • ResearchGate. (2016, January 15). (PDF) Biocatalytic hydrolysis of nitriles. [Link]

  • ResearchGate. (2025, August 6). A Review on The Chemistry of Nicotinonitriles and Their applications. [Link]

  • Acta Chimica Slovenica. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]

  • Academia.edu. (n.d.). stability indicating hplc method development: a review. [Link]

  • Journal of Advanced Biomedical & Pharmaceutical Sciences. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinonitrile 1-oxide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. [Link]

  • ResearchGate. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. [Link]

  • LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. [Link]

  • Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • Semantic Scholar. (n.d.). Bacterial Scission of Ether Bonds. [Link]

Sources

Application Note: High-Throughput In Vitro PDE4 Inhibition Assay for Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Phosphodiesterase 4 (PDE4) is the primary enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in immune cells, making it a high-value target for inflammatory diseases like COPD, psoriasis, and atopic dermatitis.[1] Nicotinonitrile derivatives have emerged as a privileged scaffold for PDE4 inhibition due to their ability to occupy the catalytic pocket's Q1 and Q2 hydrophobic sub-pockets, often yielding nanomolar potency [1, 2].

However, characterizing these derivatives presents specific challenges. Their high lipophilicity can lead to solubility issues or aggregation-based false positives in aqueous buffers. Furthermore, the rigid nitrile group often forms critical hydrogen bonds with the invariant glutamine (Gln369 in PDE4B) in the active site. This protocol details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to eliminate autofluorescence interference—a common issue with nitrogen-dense heterocycles—and accurately determine the IC50 of nicotinonitrile derivatives.

Mechanistic Insight: The Bimetallic Center

PDE4 enzymes possess a catalytic pocket containing a bimetallic center (typically Zn²⁺ and Mg²⁺) coordinated by histidine and aspartate residues. This center activates a water molecule for the nucleophilic attack on the cAMP phosphate group. Nicotinonitrile inhibitors typically function as competitive inhibitors , chelating or displacing the solvent network around these metals and stacking against the phenylalanine residue (Phe372 in PDE4B) [3].

Visualization: PDE4 Signaling & Inhibition Pathway

The following diagram illustrates the cAMP signaling cascade and the specific intervention point of nicotinonitrile inhibitors.

PDE4_Pathway GPCR GPCR Activation (e.g., Beta-Adrenergic) AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Active Second Messenger) AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PDE4 PDE4 Enzyme (Active) cAMP->PDE4 Substrate Binding PKA PKA / EPAC Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis (Mg2+/Zn2+ dependent) Response Anti-Inflammatory Response (Downstream Effect) PKA->Response Signaling Inhibitor Nicotinonitrile Derivative (Inhibitor) Inhibitor->PDE4 Competitive Inhibition (Blocks Active Site)

Caption: Figure 1. Mechanism of Action. Nicotinonitrile derivatives competitively inhibit PDE4, preventing cAMP hydrolysis and sustaining downstream anti-inflammatory signaling.

Materials & Reagents

To ensure data integrity (E-E-A-T), use high-purity reagents. The TR-FRET format is selected over Fluorescence Polarization (FP) because nicotinonitrile derivatives can occasionally exhibit intrinsic fluorescence that interferes with FP readouts.

ComponentSpecificationPurpose
Enzyme Recombinant Human PDE4B (catalytic domain)Target enzyme. PDE4B is the primary isoform for inflammation [2].
Substrate cAMP-d2 (Acceptor)Fluorescently labeled cAMP analog.
Detection Antibody Anti-cAMP-Cryptate (Donor)Binds cAMP; generates FRET signal when close to cAMP-d2.
Assay Buffer 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.05% Tween-20Critical: Mg²⁺ is required for the bimetallic catalytic center. Tween-20 prevents compound aggregation.
Inhibitor Solvent 100% DMSO (anhydrous)Nicotinonitriles are lipophilic; DMSO ensures solubility.
Standard Rolipram or RoflumilastReference inhibitors for assay validation.[2]

Experimental Protocol

Step 1: Compound Preparation (Nicotinonitrile Handling)

Nicotinonitrile derivatives are often hydrophobic. Proper handling is essential to prevent precipitation.

  • Stock Solution: Dissolve the test compound in 100% DMSO to a concentration of 10 mM. Vortex until clear.

  • Serial Dilution: Prepare a 3-fold serial dilution series in 100% DMSO (10 points).

  • Intermediate Dilution: Dilute these DMSO stocks 1:50 into the Assay Buffer.

    • Why? This reduces the DMSO concentration to 2% before adding to the enzyme, ensuring the final assay DMSO is <1%. High DMSO (>2%) can denature PDE4.

Step 2: Enzyme & Substrate Preparation[3]
  • Enzyme Mix: Dilute PDE4B enzyme in Assay Buffer to a concentration where it hydrolyzes 40-60% of the substrate within the incubation time (typically 0.5 - 1 ng/µL).

    • Note: Do not use BSA if your compounds are highly lipophilic, as they may bind to BSA (protein binding) and shift the IC50. Use 0.05% Tween-20 instead.

  • Substrate Mix: Dilute cAMP-d2 to the concentration recommended by the kit manufacturer (usually equal to the Kd of the antibody).

Step 3: Assay Reaction (384-well Low Volume Plate)

This workflow utilizes a "pre-incubation" step to allow the competitive inhibitor to reach equilibrium with the active site before the substrate is introduced.

Assay_Workflow Step1 1. Add 5 µL Compound (or DMSO control) Step2 2. Add 5 µL PDE4 Enzyme Step1->Step2 Step3 3. Pre-incubation (15 min @ RT) Step2->Step3 Step4 4. Add 10 µL cAMP Substrate Step3->Step4 Step5 5. Reaction Incubation (60 min @ RT) Step4->Step5 Step6 6. Add Detection Reagents (Lysis Buffer + Ab) Step5->Step6 Step7 7. Read TR-FRET (665nm / 620nm) Step6->Step7

Caption: Figure 2. Assay Workflow. Step-by-step liquid handling process for a 20 µL final reaction volume.

Detailed Procedure:

  • Dispense 5 µL of diluted compound (from Step 1) into the wells.

  • Add 5 µL of PDE4 Enzyme Mix.

  • Pre-incubate for 15 minutes at Room Temperature (RT). This allows the nicotinonitrile derivative to access the hydrophobic pocket.

  • Add 10 µL of cAMP substrate to initiate the reaction.

  • Incubate for 60 minutes at RT.

  • Add 10 µL of Stop Solution/Detection Reagent (containing the anti-cAMP-Cryptate and lysis buffer).

  • Incubate for 1 hour to allow antibody binding.

  • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Validation

Signal Calculation

TR-FRET data is ratiometric, which corrects for well-to-well volume variations and compound autofluorescence.



IC50 Determination

The signal is inversely proportional to cAMP levels (competitive immunoassay).

  • High PDE4 Activity = Low cAMP = High FRET signal (Tracer binds Antibody).

  • Inhibited PDE4 = High cAMP = Low FRET signal (Unlabeled cAMP competes with Tracer).

Convert the HTRF Ratio to % Inhibition using the following formula:



  • Ratio_Max: Negative control (Enzyme + DMSO; max hydrolysis).

  • Ratio_Min: Positive control (No Enzyme or Excess Inhibitor; 0% hydrolysis).

Fit the data to a 4-parameter logistic (4PL) equation to derive the IC50.[3]

Assay Robustness (Z' Factor)

For the assay to be considered valid for screening nicotinonitrile derivatives, the Z' factor must be > 0.5 [4].



  • 
    : Standard Deviation[4]
    
  • 
    : Mean signal[4]
    
  • 
    : Positive and Negative controls
    

Troubleshooting Nicotinonitrile Assays

IssueProbable CauseSolution
Steep Hill Slope (> 1.5) Compound aggregation (micelle formation).Increase Tween-20 to 0.1% or add 0.01% Triton X-100.
High Background Compound fluorescence at 620nm.Check compound absorbance spectra. TR-FRET usually mitigates this, but very high fluorescence may require a wash step (heterogeneous assay).
Low Potency (Shifted IC50) Protein Binding.If BSA is present in the buffer, remove it. Nicotinonitriles bind albumin. Use gelatin or Prionex as a carrier if needed.
Variable Replicates DMSO precipitation.Ensure the intermediate dilution step (Step 1.3) does not crash the compound out of solution.

References

  • Suzuki, O., et al. (2013).[5] 5-Carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors.[5][6] Bioorganic & Medicinal Chemistry Letters. Link

  • Goto, T., et al. (2013).[5] Discovery of 6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-(2-isopropoxyethoxy)nicotinonitrile as a potent, selective, and orally active phosphodiesterase 4 (PDE4) inhibitor. Journal of Medicinal Chemistry. Link

  • Houslay, M. D., & Adams, D. R. (2003). PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization.[7] Biochemical Journal. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[4] Journal of Biomolecular Screening. Link

  • BPS Bioscience. PDE4D3 TR-FRET Assay Kit Protocol.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclopropylation of Nicotinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Pathways & Strategic Selection

Nicotinonitriles (cyanopyridines) are highly electron-deficient N-heteroaromatics. Introducing a cyclopropyl group—a motif prized in drug discovery for enhancing metabolic stability and structural rigidity—presents unique synthetic challenges [1]. The choice of methodology depends heavily on the pre-functionalization of the pyridine ring:

  • Cross-Coupling: For halogenated nicotinonitriles, palladium-catalyzed Suzuki-Miyaura or Negishi couplings are the industry standard [2].

  • C-H Functionalization: For direct functionalization, Minisci-type radical additions utilizing photoredox catalysis offer a modern, mild alternative [3].

G A Halonicotinonitrile + Cyclopropylboronic Acid B Oxidative Addition (Pd(0) to Pd(II)) A->B C Transmetalation (Rate-Limiting) B->C F1 Failure: Catalyst Poisoning (Nitrile Coordination) B->F1 F2 Failure: Dehalogenation (Protodepalladation) B->F2 D Reductive Elimination C->D F3 Failure: Protodeboronation (Loss of c-Pr group) C->F3 E Desired Product: Cyclopropylnicotinonitrile D->E

Catalytic cycle of Suzuki-Miyaura cyclopropylation highlighting common mechanistic failure points.

Self-Validating Protocol: Suzuki-Miyaura Cyclopropylation

This protocol is engineered to overcome the sluggish transmetalation of sp³-hybridized cyclopropylboronic acid while preventing catalyst poisoning by the strongly coordinating nitrile group [4].

Materials:

  • Halonicotinonitrile (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PCy₃ or XPhos (10 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene/H₂O (10:1 v/v)

Step-by-Step Methodology & Causality:

  • Catalyst Pre-activation: Combine Pd(OAc)₂ and the bulky phosphine ligand (PCy₃) in anhydrous toluene. Stir for 10 minutes.

    • Causality: Bulky, electron-rich ligands favor the formation of a highly active, monoligated L₁Pd(0) species, which is essential to outcompete the off-cycle coordination of the nicotinonitrile's -CN group.

  • Reagent Addition & Baseline Validation: Add the halonicotinonitrile, cyclopropylboronic acid, and K₃PO₄.

    • Self-Validation: Immediately extract a 10 µL aliquot, dilute in MeCN, and run a baseline LC-MS (t=0). This establishes the exact retention time of the starting material and confirms the absence of pre-existing hydrolyzed impurities.

  • Biphasic Initiation: Inject degassed H₂O into the mixture to establish a 10:1 Toluene/H₂O ratio.

    • Causality: Water is not merely a solvent; it is a critical reactant that converts the boronic acid into a highly nucleophilic boronate complex, dramatically accelerating the rate-limiting sp³-transmetalation step.

  • Thermal Cycling: Heat the sealed reaction to 90–100 °C under an inert argon atmosphere.

  • In-Process Diagnostic Monitoring (t = 2 hours): Sample the organic layer for LC-MS analysis.

    • Diagnostic A: If the des-halogenated byproduct exceeds 10%, transmetalation is failing to outpace protodepalladation. Action: Add an additional 0.5 equiv of cyclopropylboronic acid.

    • Diagnostic B: If the starting material is entirely unreacted, inspect the flask for palladium black (catalyst precipitation). Action: Verify rigorous exclusion of oxygen during setup.

  • Quench and Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Diagnostic Q&A: Resolving Common Failures

Q: Why is my Suzuki-Miyaura cyclopropylation stalling at low conversion, leaving unreacted starting material? A: This is typically caused by catalyst poisoning . The cyano (-CN) group on the nicotinonitrile is a strong σ-donor and π-acceptor. It can bind tightly to low-valent palladium intermediates, creating stable, off-cycle resting states that starve the catalytic cycle. Solution: Switch to sterically demanding Buchwald ligands (e.g., XPhos) or PCy₃. The extreme steric bulk prevents the nitrile group from accessing the palladium center, forcing the catalyst to remain in the active cycle.

Q: I am observing significant amounts of des-bromo nicotinonitrile (dehalogenation) instead of the desired cyclopropyl product. How do I prevent this? A: Dehalogenation is a kinetic failure. It occurs when the rate of transmetalation is slower than competitive side reactions like protodepalladation or β-hydride elimination from the solvent/base. Because the cyclopropyl group is sp³-hybridized, its transmetalation is inherently sluggish compared to standard sp²-aryl boronic acids. Solution: Accelerate transmetalation by adding water to the solvent system (e.g., Toluene/H₂O) to rapidly form the reactive boronate species [4]. Additionally, increase the loading of cyclopropylboronic acid to 1.5–2.0 equivalents to compensate for competitive protodeboronation.

Q: When attempting a direct C-H cyclopropylation (Minisci reaction), I get a complex mixture of regioisomers. How can I control regioselectivity? A: Nicotinonitriles possess multiple electron-deficient C-H sites (C2, C4, C6). Under neutral conditions, the nucleophilic cyclopropyl radical attacks these sites with poor discrimination. Solution: Modulate the pH. Adding an acid (like TFA) protonates the pyridine nitrogen, drastically increasing the electrophilicity of the C2 and C4 positions, thereby directing the radical attack. Alternatively, utilizing visible-light photoredox catalysis with stable organic peroxides or iodocyclopropane allows for milder conditions, which can improve site-selectivity compared to harsh thermal Minisci conditions [5].

G A Nicotinonitrile (Multiple C-H sites) B Acidic Conditions (Protonated Pyridine) A->B TFA / Heat C Neutral Conditions (Photoredox) A->C Visible Light D C2 / C4 Substitution (High Electrophilicity) B->D Nucleophilic c-Pr radical E Mixed Regioisomers (C2, C4, C6) C->E Unbiased radical attack

Regioselectivity control in Minisci-type cyclopropylation of nicotinonitriles.

Q: My cyclopropyl ring is opening during the reaction, yielding an allyl or propyl byproduct. What causes this? A: The cyclopropane ring is highly strained (possessing ~27.5 kcal/mol of strain energy). Under harsh thermal conditions, or in the presence of strong Lewis acids/bases, the ring is susceptible to opening [6]. In radical pathways, the intermediate cyclopropylcarbinyl radical can undergo rapid β-scission to form a thermodynamically stable allyl radical. Solution: Lower the reaction temperature. For radical pathways, transition to photoredox catalysis to generate radicals at ambient temperature. For metal-catalyzed couplings, ensure transmetalation and reductive elimination are rapid to minimize the lifetime of the vulnerable cyclopropyl-metal intermediate.

Quantitative Performance & Failure Analysis

Reaction TypeCatalyst / InitiatorKey ReagentsTypical YieldPrimary Failure ModeRoot CauseCorrective Action
Suzuki-Miyaura Pd(OAc)₂ / PCy₃c-Pr-B(OH)₂, K₃PO₄, PhMe/H₂O60–95%DehalogenationSlow sp³ transmetalationAdd H₂O; increase boronic acid to 1.5–2.0 eq
Photoredox Minisci Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆c-Pr-I or Peroxides, Blue LED40–75%Poor RegioselectivityUnbiased electrophilic sitesAdjust pH (TFA) to protonate pyridine
Negishi Coupling Pd(PPh₃)₄c-Pr-ZnBr, THF50–85%Stalled ConversionNitrile coordination to Pd(0)Switch to bulky Buchwald ligands (e.g., XPhos)
Thermal Minisci AgNO₃ / K₂S₂O₈c-Pr-Br, H₂SO₄, Heat20–45%Ring-OpeningHigh thermal strainSwitch to ambient photoredox conditions

References

  • ACS Publications. A Brief Introduction to Chemical Reaction Optimization. Available at:[Link][3]

  • PubMed Central (NIH). Defining Structure−Functional Selectivity Relationships for a Class of Non-Catechol Dopamine D1 Receptor Agonists. Available at: [Link][2]

  • RSC Publishing. Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde. Available at: [Link][5]

Sources

Removing impurities from 5-Cyclopropoxy-6-ethylnicotinonitrile crude product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Cyclopropoxy-6-ethylnicotinonitrile .

As a highly functionalized pyridine derivative, this compound presents unique purification challenges. The electron-withdrawing nitrile group, the weakly basic pyridine nitrogen, and the acid-sensitive cyclopropoxy ether linkage require a meticulously designed downstream process. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity recovery from crude reaction mixtures.

Purification Workflow and Mechanistic Logic

The purification of 5-Cyclopropoxy-6-ethylnicotinonitrile typically follows a biphasic extraction to remove polar aprotic solvents (like DMF or DMSO), followed by targeted aqueous washes to remove unreacted precursors, and finally, flash chromatography for the separation of regioisomers.

Workflow Crude Crude Reaction Mixture (in DMF/DMSO) Ext Liquid-Liquid Extraction (EtOAc / H2O) Crude->Ext LiCl 5% aq. LiCl Wash (Removes Solvents) Ext->LiCl BaseWash 0.5 M Na2CO3 Wash (Removes Phenolic Precursor) LiCl->BaseWash Brine Brine Wash & Drying (Na2SO4) BaseWash->Brine Conc Concentration (in vacuo) Brine->Conc Chroma Flash Chromatography (TEA-treated Silica) Conc->Chroma Pure Pure 5-Cyclopropoxy-6- ethylnicotinonitrile Chroma->Pure

Workflow for the isolation and purification of 5-Cyclopropoxy-6-ethylnicotinonitrile.

Troubleshooting & FAQs

Q1: My final product is contaminated with a ring-opened impurity. Why is the cyclopropane ring degrading, and how do I prevent it? Mechanism & Causality: The cyclopropoxy group is highly sensitive to acidic conditions. Protonation of the ether oxygen lowers the activation energy for ring-opening, generating a highly reactive radical or cationic intermediate to relieve the severe angle strain of the three-membered ring[1][2]. Standard silica gel used in chromatography is inherently slightly acidic (pH ~4.5-5.5), which is sufficient to trigger this degradation during column elution. Solution: You must neutralize the stationary phase. Pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading your sample. This neutralizes the acidic silanol groups, preserving the integrity of the cyclopropoxy ring.

Q2: NMR analysis of my crude extract shows massive amounts of residual DMF. Standard water washes are not removing it. What is the optimal protocol? Mechanism & Causality: N,N-Dimethylformamide (DMF) is a highly polar, aprotic solvent that readily acts as a hydrogen-bond acceptor, making it miscible in both water and organic solvents like Ethyl Acetate (EtOAc)[3]. Standard water washes often result in incomplete partitioning. Solution: Utilize a 5% aqueous Lithium Chloride (LiCl) wash. According to the Hofmeister series, the high charge density of the Li⁺ cation creates a strong hydration sphere, effectively "salting out" the organic product into the EtOAc layer while sequestering DMF into the aqueous phase via strong ion-dipole interactions[4].

LiCl_Mechanism DMF Residual DMF (Highly Polar) Water Bulk Water Phase DMF->Water Miscible Hydration Strong Ion-Dipole Interaction (Li+ binds DMF & H2O) DMF->Hydration LiCl Addition of 5% LiCl (High Charge Density Li+) Water->LiCl LiCl->Hydration PhaseSep Enhanced Phase Separation (Salting-Out Effect) Hydration->PhaseSep OrgLayer Organic Layer (Product Retained) PhaseSep->OrgLayer AqLayer Aqueous Layer (DMF + LiCl Extracted) PhaseSep->AqLayer

Logical relationship of the LiCl-mediated salting-out mechanism for DMF removal.

Q3: How do I separate unreacted 5-hydroxy-6-ethylnicotinonitrile (the phenolic precursor) from the desired product? Mechanism & Causality: The precursor contains an acidic hydroxyl proton on the pyridine ring, whereas your target product (the ether) is neutral. Solution: Exploit this pKa difference during the liquid-liquid extraction phase. Washing the organic layer with a mild base (0.5 M Na₂CO₃) deprotonates the precursor, converting it into a water-soluble phenoxide/pyridonate salt, which is subsequently washed away in the aqueous layer.

Q4: What is the best solvent system for flash chromatography of nicotinonitriles? Mechanism & Causality: Substituted nicotinonitriles possess moderate polarity due to the electron-withdrawing cyano group and the pyridine nitrogen[5]. Highly polar solvent systems will cause the compound to co-elute with impurities. Solution: A gradient elution starting from 5% Ethyl Acetate in Hexanes and ramping up to 25-40% Ethyl Acetate provides excellent resolution[5][6].

Quantitative Data Summaries

To establish a self-validating baseline for your experiments, compare your purification metrics against the standardized data below.

Table 1: Quantitative Comparison of Aqueous Wash Protocols for DMF Removal

Wash Protocol (3x 50 mL) Residual DMF in Organic Layer (mol %) Product Recovery (%) Emulsion Risk
Deionized Water ~15.5% 88% High
Saturated Brine (NaCl) ~8.2% 91% Moderate
5% Aqueous LiCl < 0.5% 96% Low

| 0.5 N HCl | < 1.0% | 72% (Product loss via protonation) | Low |

Table 2: Flash Chromatography Optimization Data (Silica Gel 60)

Stationary Phase Treatment Eluent System Product Purity (HPLC) Ring-Opened Impurity
Untreated Silica Hexanes/EtOAc (Gradient) 89% ~8%
1% TEA-Treated Silica Hexanes/EtOAc (Gradient) > 98% Not Detected

| Neutral Alumina | Hexanes/EtOAc (Isocratic) | 94% | Not Detected |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.

Phase 1: Quenching and Liquid-Liquid Extraction
  • Quenching: Cool the crude reaction mixture (assumed 10 mmol scale in 20 mL DMF) to 0 °C using an ice bath. Slowly add 20 mL of cold deionized water dropwise to quench any reactive intermediates.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of Ethyl Acetate (EtOAc). Shake vigorously and allow the layers to separate.

  • Validation Check: Spot the aqueous layer on a TLC plate (UV 254 nm). If significant product remains, perform a back-extraction with an additional 50 mL of EtOAc.

Phase 2: Targeted Aqueous Washing
  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL). Causality: LiCl specifically disrupts the DMF-water hydration network, forcing DMF into the aqueous phase[3][4].

  • Precursor Removal: Wash the organic layer with 0.5 M Na₂CO₃ (2 × 40 mL).

  • Final Polish: Wash with saturated NaCl (brine) (1 × 50 mL) to remove bulk water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate in vacuo at a bath temperature strictly below 35 °C to prevent thermal degradation of the strained cyclopropane ring.

Phase 3: Flash Column Chromatography
  • Column Preparation: Slurry pack a column with Silica Gel 60.

  • Neutralization (Critical Step): Flush the packed column with 2 column volumes (CV) of a 1% Triethylamine (TEA) in Hexanes solution. Causality: This neutralizes acidic silanol sites that cause cyclopropoxy ring-opening[1][2].

  • Equilibration: Flush the column with 2 CV of pure Hexanes to remove excess TEA.

  • Loading: Dissolve the crude concentrated oil in a minimum volume of Dichloromethane (DCM) and load it onto the silica bed.

  • Elution: Run a gradient elution starting at 5% EtOAc in Hexanes. Gradually increase to 25% EtOAc in Hexanes[5][6].

  • Fraction Collection: Monitor fractions via TLC (eluent: 30% EtOAc/Hexanes). The desired 5-Cyclopropoxy-6-ethylnicotinonitrile typically elutes at an Rf of ~0.45.

  • Isolation: Pool the product-containing fractions and concentrate in vacuo to yield the pure product.

References

  • Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. ACS Publications. Available at:[Link]

  • Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. ResearchGate. Available at:[Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - National Institutes of Health. Available at:[Link]

  • Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks. ResearchGate. Available at:[Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Minimizing side reactions during ethyl-substitution of pyridine rings

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Integration

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Welcome to the Technical Support Center for pyridine functionalization. Ethylation of the pyridine ring is a fundamental transformation in medicinal chemistry and drug development. However, researchers frequently encounter three major side reactions: N-alkylation (pyridinium salt formation) , overalkylation (poly-ethylation) , and poor regioselectivity (C2 vs. C4 mixtures) .

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve highly selective C-ethylation.

Mechanistic Mapping of Ethylation Side Reactions

Understanding the failure modes of pyridine ethylation requires analyzing the electronic properties of the heterocycle. The diagram below illustrates the logical divergence between electrophilic and radical pathways, highlighting where side reactions originate and how modern optimizations bypass them.

G A Pyridine Starting Material B Electrophilic Ethylation (Ethyl Halides) A->B C Radical C-H Ethylation (Minisci-type) A->C D Side Reaction: N-Ethylation (Salt) B->D Kinetic N-attack E Side Reaction: Regioisomer Mixtures & Overalkylation C->E Similar C2/C4 LUMO F Optimization: N-Functionalized Salts E->F G Optimization: Steric Blocking Groups E->G H Selective C2-Ethylation F->H Photoredox I Selective C4-Ethylation G->I C2/C6 Shielding

Logical mapping of pyridine ethylation pathways and side reaction troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why am I isolating N-ethylpyridinium salts instead of the C-ethylated product when using ethyl bromide? A: This is a kinetic issue driven by the inherent nucleophilicity of the pyridine nitrogen. The lone pair on the nitrogen atom acts as a strong Lewis base, making SN2 attack on the electrophilic ethyl halide highly favorable, resulting in N-alkylation[1]. Furthermore, attempting a standard Friedel-Crafts alkylation fails because the required Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with the nitrogen lone pair, forming a stable, unreactive complex that completely deactivates the aromatic ring[2]. To achieve C-ethylation, you must pivot to radical-based C-H functionalization (Minisci-type reactions)[3].

Q2: During my Minisci C-H ethylation, how can I prevent di-ethylation and tri-ethylation (overalkylation)? A: Overalkylation is a notorious challenge in classical Minisci chemistry. When an ethyl radical adds to the protonated pyridine ring, the resulting mono-ethylated product is formed. Because the ethyl group is electron-donating via hyperconjugation, it slightly raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring[4]. However, this electronic shift is insufficient to completely deactivate the ring against subsequent, highly exothermic radical attacks[2]. Solution: To suppress overalkylation, avoid harsh acidic conditions. Instead, utilize N-functionalized pyridinium salts under photoredox conditions, which inherently limit the reaction to mono-alkylation by altering the redox potential of the intermediate[5],[6].

Q3: My radical ethylation yields a 1:1 mixture of 2-ethylpyridine and 4-ethylpyridine. How do I control regioselectivity? A: The lack of regioselectivity stems from the fact that the LUMO coefficients at the C2 and C4 positions of a protonated pyridine are nearly identical, making them equally susceptible to nucleophilic radical attack[7]. Solution: Regioselectivity must be engineered. For C4-selectivity , use a removable steric blocking group (like a fumarate derivative) that covalently attaches to the nitrogen and physically shields the C2 and C6 positions[2]. For C2-selectivity , employ regiodivergent alkylation using 1,1-diborylalkanes activated by specific alkyllithium clusters (e.g., sBuLi in THF/toluene), which directs the ethyl equivalent exclusively to the C2 position[8].

Quantitative Data: Reaction Conditions vs. Selectivity

The following table summarizes the expected outcomes of various ethylation strategies, allowing you to select the optimal conditions based on your target isomer.

Ethylation StrategyReagents / CatalystMajor ProductDominant Side Reaction AvoidedRegioselectivity (C2:C4)
Classical Minisci Propionic acid, AgNO₃, (NH₄)₂S₂O₈, H⁺MixtureN-alkylation~ 1 : 1 (Poor)
Photoredox Minisci Ethyl boronic acid, [Ru(bpy)₃]Cl₂, Light2-EthylpyridineOveralkylation> 20 : 1 (Excellent)
Fumarate Blocking Propionic acid, Fumarate, AgNO₃4-EthylpyridineC2-alkylation< 1 : 20 (Excellent)
Regiodivergent (sBuLi) 1,1-diborylethane, sBuLi, THF/Toluene2-EthylpyridineOveralkylation> 19 : 1 (Excellent)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in validation checkpoints.

Protocol A: Highly Selective C2-Ethylation via Photoredox Catalysis

This protocol utilizes N-functionalized pyridinium salts to bypass the overalkylation and regioselectivity issues of classical Minisci reactions[5],[6].

Workflow Step1 Step 1 N-Functionalization Step2 Step 2 Photocatalyst + Oxidant Step1->Step2 Step3 Step 3 Ethyl Boronic Acid Step2->Step3 Step4 Step 4 Blue LED Irradiation Step3->Step4 Step5 Step 5 C2-Ethylpyridine Step4->Step5

Step-by-step photoredox workflow for selective C2-ethylation avoiding overalkylation.

Step-by-Step Methodology:

  • N-Functionalization (Validation Checkpoint): React the starting pyridine with an aminating reagent (e.g., O-(2,4-dinitrophenyl)hydroxylamine) to form the N-aminopyridinium salt.

    • Self-Validation: Confirm complete conversion via ¹H NMR; you should observe a distinct downfield shift of the α-aromatic protons (typically >8.5 ppm) indicating successful salt formation.

  • Reaction Assembly: In an oven-dried Schlenk tube under an argon atmosphere, combine the N-aminopyridinium salt (1.0 equiv), ethyl boronic acid (2.0 equiv as the ethyl radical source), [Ru(bpy)₃]Cl₂ (2 mol% photocatalyst), and acetoxybenziodoxole (1.5 equiv as oxidant).

  • Solvent Addition: Add a degassed mixture of dichloroethane (DCE) and water (1:1 ratio, 0.1 M).

  • Irradiation: Stir the mixture at room temperature while irradiating with a 450 nm blue LED for 12–18 hours.

  • Workup & Cleavage: Quench the reaction with saturated aqueous NaHCO₃. The N-functional group acts as a traceless directing group and is cleaved during the radical process/workup, yielding the free 2-ethylpyridine. Extract with ethyl acetate and purify via silica gel chromatography.

Protocol B: Regioselective C4-Ethylation using a Steric Blocking Strategy

When the C4 position is the desired target, blocking the more accessible C2/C6 positions is mandatory[2].

Step-by-Step Methodology:

  • Blocking Group Attachment: React pyridine with a fumarate derivative to covalently attach the bulky group to the nitrogen. This sterically shields the C2 and C6 positions.

  • Radical Generation Setup: In a reaction vial containing DCE and water, add the shielded pyridine complex (1.0 mmol), propionic acid (2.0 equiv; serves as the ethyl radical source via oxidative decarboxylation), AgNO₃ (20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv)[2].

  • Thermal Activation: Stir the reaction mixture at 50 °C for exactly 2 hours.

    • Self-Validation: Monitor via TLC. The bulky nature of the intermediate prevents overalkylation, so only one new spot (the C4-ethylated intermediate) should appear.

  • Deprotection: Treat the crude mixture with mild base (e.g., K₂CO₃ in MeOH) to cleave the fumarate blocking group, liberating the highly pure 4-ethylpyridine.

References

  • "Minisci reaction." Wikipedia. URL: [Link]

  • Ghosh, S. et al. "Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity." American Chemical Society (Organic Letters). URL: [Link]

  • "Photoinduced C–H Functionalization of Pyridines with N-Functionalized Pyridinium Salts." ResearchGate. URL: [Link]

  • "Radical Addition to Iminium Ions and Cationic Heterocycles." MDPI Molecules. URL: [Link]

  • "Synthesis of Secondary Amines via Self-Limiting Alkylation." National Institutes of Health (PMC). URL: [Link]

Sources

Technical Support Center: Nitrile Hydrolysis in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Subject: Troubleshooting & Optimization of Acid-Catalyzed Nitrile Hydrolysis Assigned Specialist: Senior Application Scientist

The Diagnostic Framework (Triage)

Before altering your reaction parameters, we must identify the specific failure mode. Nitrile hydrolysis is deceptively simple on paper (


) but chemically treacherous due to the stability of the amide intermediate and potential side reactions.

Use the decision tree below to classify your issue:

TroubleshootingTree Start Start: What is the primary failure? Issue1 Reaction stalled (Amide detected) Start->Issue1 Issue2 Wrong Product Formed (Ester/Imidate) Start->Issue2 Issue3 Substrate Decomposition (Tar/Byproducts) Start->Issue3 Issue4 No Reaction (Starting Material recovered) Start->Issue4 Sol1 Diagnosis: Amide Resonance Stability Fix: Incr. Temp or Nitrous Acid Rescue Issue1->Sol1 Sol2 Diagnosis: Pinner Reaction Fix: Remove Alcohol, Add Water Issue2->Sol2 Sol3 Diagnosis: Harsh Conditions Fix: Microwave or Milder Acid (TFA) Issue3->Sol3 Sol4 Diagnosis: Solubility/Sterics Fix: High-BP Solvent (Ethylene Glycol) Issue4->Sol4

Figure 1: Diagnostic flowchart for isolating the root cause of hydrolysis failure.

Troubleshooting Guides (The "Tickets")
Ticket #001: Reaction Stalled at Amide Intermediate

Symptoms: LC-MS shows mass corresponding to


 (Amide), but the carboxylic acid (

) is not forming, even after prolonged reflux. Root Cause: The amide bond is significantly more stable than the nitrile due to resonance overlap between the nitrogen lone pair and the carbonyl. Hydrolyzing the amide often requires higher activation energy than the initial nitrile hydration. Corrective Actions:
  • Increase Acid Concentration: Shift from 6M HCl to 70%

    
    . The protonation of the amide oxygen is the rate-limiting step for the second half of the reaction.
    
  • The "Nitrous Acid Rescue" (High Success Rate): If thermal forcing fails, convert the amide to the acid using diazotization conditions. This makes the reaction irreversible by evolving

    
     gas.
    
    • Add

      
       (2.5 eq) to the acidic mixture at 0°C to room temperature.
      
Ticket #002: Unexpected Ester Formation (The Pinner Trap)

Symptoms: You isolated an ester instead of a carboxylic acid. Root Cause: You likely used an alcohol (Methanol/Ethanol) as a co-solvent. In anhydrous acidic conditions, nitriles react with alcohols to form imidate salts (Pinner Salts).[1][2][3] Upon aqueous workup, these hydrolyze to esters, not acids. Corrective Actions:

  • Eliminate Nucleophilic Solvents: Switch to non-nucleophilic co-solvents like 1,4-dioxane, acetic acid, or diglyme.

  • Ensure Water Excess: The mechanism requires water to act as the nucleophile. Ensure at least 5-10 equivalents of water are present.

Ticket #003: Substrate Decomposition (Charring)

Symptoms: Reaction mixture turns black/tarry; product disappears. Root Cause: The substrate contains acid-sensitive groups (e.g., acetals, alkenes) that cannot survive refluxing


.
Corrective Actions: 
  • Microwave Irradiation: Use a sealed vessel microwave reactor. This allows you to reach high temperatures (150°C+) very quickly for a short duration (10-30 mins), minimizing the total thermal exposure time.

  • Mild Acid Cocktail: Use a mixture of Trifluoroacetic Acid (TFA) and concentrated HCl (1:1) at 60°C.

Detailed Protocols
Protocol A: Standard High-Force Hydrolysis

Best for: Unhindered nitriles, stable substrates.

StepActionCritical Note
1 Dissolve Nitrile (1.0 eq) in a mixture of Acetic Acid and Conc. HCl (1:1 v/v).Acetic acid improves solubility of organic nitriles.
2 Heat to Reflux (approx. 100-110°C) .Monitor by TLC/LC-MS every 2 hours.
3 Checkpoint: If stalled at amide after 6 hours, add Conc.

(0.5 mL per mmol).
Sulfuric acid raises the boiling point and protonating power.
4 Workup: Pour onto crushed ice. Extract with EtOAc.[4]Neutralize carefully; reaction mix is highly corrosive.
Protocol B: The "Nitrous Acid" Rescue (For Stalled Amides)

Best for: Stubborn amides that refuse to hydrolyze thermally.

StepActionCritical Note
1 Cool the acidic reaction mixture (containing the stalled amide) to 0°C .Essential to prevent decomposition of nitrous acid.
2 Dissolve ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Sodium Nitrite, 2.5 eq)
in minimal water.
3 Add nitrite solution dropwise.Warning: Toxic

fumes may evolve. Use a fume hood.
4 Allow to warm to Room Temp and stir for 2-4 hours.Nitrogen gas (

) evolution indicates reaction progress.
5 Workup: Dilute with water, extract with DCM.Product is the Carboxylic Acid.[5][6]
Protocol C: Sterically Hindered Systems

Best for: Tertiary nitriles or bulky backbones.

StepActionCritical Note
1 Solvent System: Ethylene Glycol + KOH (40%) or

(85%).
Ethylene glycol allows heating up to 190°C without pressure vessels.
2 Heat to 160-180°C .Extreme heat is often the only way to overcome steric barriers.
3 Workup: Dilute with water, acidify (if base used), extract.Glycol is hard to remove; wash organic layer thoroughly with water.
Mechanistic Insight

Understanding the mechanism explains why the reaction stalls. The transformation proceeds through an Imidic Acid intermediate, which tautomerizes to the Amide .[7][8][9]

Key Insight: The hydrolysis of the Amide to the Acid is strictly irreversible under acidic conditions because the leaving group is Ammonia (


), which is immediately protonated to Ammonium (

). Since

is not nucleophilic, it cannot attack the acid to reverse the reaction.

Mechanism Nitrile Nitrile R-C≡N Protonated Nitrilium Ion [R-C≡NH]+ Nitrile->Protonated + H+ Imidic Imidic Acid R-C(OH)=NH Protonated->Imidic + H2O Amide Amide R-CONH2 Imidic->Amide Tautomerization Acid Carboxylic Acid R-COOH + NH4+ Amide->Acid + H2O / H+ / Heat

Figure 2: Step-wise mechanistic pathway.[10] The transition from Amide to Acid is often the kinetic bottleneck.

Frequently Asked Questions (FAQ)

Q: Can I use Nitric Acid (


) for hydrolysis? 
A: No.  Nitric acid is a strong oxidizer. It will likely oxidize your substrate or nitrate aromatic rings rather than simply hydrolyzing the nitrile. Stick to non-oxidizing mineral acids like HCl, 

, or

.

Q: Why did I get a methyl ester when using Methanol/HCl? A: You performed a Pinner Reaction . In the absence of water, the alcohol attacks the protonated nitrile. To fix this, you must add water to the reaction or avoid alcoholic solvents entirely.

Q: My molecule is acid-sensitive. Can I use enzymes? A: Yes. Nitrilase enzymes operate at neutral pH (pH 7-8) and room temperature. They are highly specific and mild. However, they require screening to find the correct enzyme variant for your specific substrate.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Carboxylic Acid Derivatives).

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry, 44(10).

  • Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles.

  • Sperber, N., Fricano, R., & Papa, D. (1950). The Hydrolysis of Sterically Hindered Nitriles. Journal of the American Chemical Society, 72(6).

  • Pinner, A., & Klein, F. (1877).[1][2] Umwandlung der Nitrile in Imide.[3][11][12][13] Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Pinner Reaction).

Sources

Technical Support Center: Regioselective Synthesis of 5,6-Disubstituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5,6-disubstituted nicotinonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in pyridine ring formation. Nicotinonitrile derivatives are crucial scaffolds in pharmaceuticals and materials science, yet achieving specific substitution patterns, particularly at the 5- and 6-positions, remains a significant synthetic challenge.[1][2]

This document provides in-depth, experience-driven answers to common questions, troubleshooting guides for frequent experimental hurdles, and detailed protocols for key synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that dictate regioselectivity in the synthesis of substituted nicotinonitriles?

Regioselectivity in pyridine synthesis is a multifactorial issue governed by the interplay of electronics, sterics, and the chosen reaction mechanism.

  • Electronic Effects: The inherent electron distribution in the acyclic precursors is paramount. In condensation reactions like the Bohlmann-Rahtz synthesis, the nucleophilicity of the enamine nitrogen and the electrophilicity of the carbonyl carbons guide the initial bond formation and subsequent cyclization.

  • Steric Hindrance: The size of the substituents on the starting materials can dramatically influence the outcome. Bulky groups can block a potential reaction site, favoring the formation of a less sterically hindered regioisomer. This is a key consideration in transition-metal-catalyzed cycloadditions.[3]

  • Reaction Mechanism: The fundamental pathway of the reaction is a critical determinant.

    • Cycloaddition Reactions (e.g., Diels-Alder): The regiochemical outcome is often predictable using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[4]

    • Condensation Reactions (e.g., Bohlmann-Rahtz, Hantzsch): The sequence of bond formation (e.g., Michael addition followed by cyclodehydration) dictates the final arrangement of substituents.[5][6]

    • Transition Metal-Catalyzed Annulations: The regioselectivity is often controlled by the ligand environment of the metal catalyst and the mechanism of C-H activation or migratory insertion.[7][8]

Q2: Which synthetic methods offer the most reliable control for accessing 5,6-disubstituted nicotinonitriles?

While numerous methods exist for pyridine synthesis, several stand out for their potential in controlling regiochemistry to yield 5,6-disubstituted patterns.

  • Modified Bohlmann-Rahtz Synthesis: This classical method, especially in its modern one-pot, three-component variations, offers excellent control by carefully selecting the enamine and ethynyl ketone precursors. It reliably produces 2,3,6-trisubstituted pyridines, which can be analogous to a 5,6-disubstituted pattern depending on the numbering priority.[5][6][9]

  • Multi-Component Reactions (MCRs): Modern MCRs, often utilizing advanced catalysts, can assemble complex nicotinonitriles from simple starting materials in a single step. For instance, the four-component reaction of an aldehyde, an active methylene nitrile, an acetophenone derivative, and ammonium acetate can provide highly substituted nicotinonitriles with good yields and defined regiochemistry.[10][11][12][13]

  • Transition Metal-Catalyzed Annulations: These methods provide powerful and often novel pathways. For example, rhenium-catalyzed reactions of β-enamino ketones and alkynes can proceed via C-C bond cleavage to deliver multisubstituted pyridines with high regioselectivity.[14] Similarly, palladium and copper-catalyzed reactions offer unique routes through C-H activation or cycloaddition cascades.[7][15]

Q3: How can I minimize the formation of unwanted regioisomers?

Suppressing isomeric byproducts requires careful optimization of reaction parameters.

  • Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of metal and, more importantly, the coordinating ligand is critical. Bulky ligands can use steric hindrance to direct a reaction to a specific site, while electronically-tuned ligands can alter the reactivity of the metal center to favor one pathway over another.[4]

  • Reaction Conditions: Temperature and solvent polarity can significantly impact selectivity. Lower temperatures may favor the thermodynamically more stable product, while solvent choice can influence the stability of charged intermediates or transition states, tipping the regiochemical balance.[4]

  • Blocking Groups: In some cases, a blocking group can be temporarily installed at a reactive site to prevent its participation in the reaction. This strategy allows functionalization at a less reactive position, after which the blocking group can be removed. A maleate-derived blocking group has been used effectively for C-4 alkylation of pyridines, a strategy that could be adapted for other positions.[16]

Troubleshooting Guides: Experimental Scenarios

Scenario 1: My Bohlmann-Rahtz synthesis of a 2,3,6-trisubstituted pyridine gives a low yield and requires forcing thermal conditions (>160 °C).

Question: I am attempting to synthesize a 2,3,6-trisubstituted pyridine (a scaffold for my target 5,6-disubstituted nicotinonitrile) using the Bohlmann-Rahtz reaction. The initial Michael addition to form the aminodiene intermediate works, but the final cyclodehydration step requires very high temperatures, leading to decomposition and poor yields. How can I improve this?

Root Cause Analysis & Solution:

The high temperature required for the final step of the classical Bohlmann-Rahtz synthesis is a well-documented drawback.[6] This energy is needed to overcome the barrier for the E/Z isomerization of the aminodiene intermediate, which is a prerequisite for the 6π-electrocyclization to occur.[6][17]

Recommended Actions:

  • Introduce an Acid Catalyst: The cyclodehydration step can be significantly accelerated by an acid catalyst, which protonates the carbonyl oxygen, making it more electrophilic and lowering the activation energy for the ring closure. This often allows the reaction to proceed at much lower temperatures.

    • Homogeneous Catalysts: Acetic acid (AcOH) or p-toluenesulfonic acid (p-TsOH) can be effective.

    • Heterogeneous Catalysts: For easier work-up, consider solid acid catalysts like Amberlyst-15 ion-exchange resin.[17]

    • Lewis Acids: Catalysts such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) have also been shown to be effective.[17] N-Iodosuccinimide (NIS) has also been reported to promote the cyclodehydration under very mild conditions.[5]

  • Switch to a One-Pot, Three-Component Protocol: Instead of a two-step process where the aminodiene is isolated, consider a one-pot, three-component approach. By combining a 1,3-dicarbonyl compound, an ammonia source (like ammonium acetate), and an alkynone in a suitable solvent (like ethanol), the enamine is generated in situ and reacts directly. This method often proceeds with total regiochemical control and avoids the harsh conditions of the traditional cyclodehydration.[6][9]

Workflow Diagram: Optimizing the Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Troubleshooting start Low Yield in Cyclodehydration Step check_temp Is Reaction Temperature > 150°C? start->check_temp add_catalyst Introduce Acid Catalyst (e.g., Amberlyst-15, NIS, ZnBr₂) check_temp->add_catalyst Yes one_pot Switch to One-Pot, Three-Component Method check_temp->one_pot Yes result Improved Yield at Lower Temperature add_catalyst->result one_pot->result

Caption: Decision workflow for troubleshooting low yields in the Bohlmann-Rahtz reaction.

Scenario 2: My multi-component reaction for a polysubstituted nicotinonitrile is sluggish, requires harsh solvent-free conditions, and catalyst recovery is difficult.

Question: I am using a four-component reaction of an aldehyde, malononitrile, an acetophenone, and ammonium acetate to build my nicotinonitrile core. The reaction is slow, and to get a reasonable yield, I have to heat it to 110°C without solvent, which makes the workup messy. Is there a more efficient and greener catalytic system?

Root Cause Analysis & Solution:

While solvent-free heating is considered a green chemistry principle, it can lead to thermal degradation and difficult purification. The efficiency of this multi-component synthesis is highly dependent on the catalyst's ability to promote the sequential condensation and oxidation steps under mild conditions.

Recommended Actions:

  • Employ a Modern Heterogeneous Catalyst: Recent advancements have introduced highly active and recyclable catalysts that can dramatically improve this transformation. Nanomagnetic metal-organic frameworks (MOFs), such as Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, have been specifically designed for this purpose.[10][11][12]

    • Benefits: These catalysts offer an extremely high surface-to-volume ratio, leading to excellent catalytic activity. They often allow the reaction to proceed to completion in shorter times (40-60 minutes) and with higher yields (68-90%).[10][11]

    • Easy Separation: The key advantage is their magnetic core. After the reaction, the catalyst can be easily and quantitatively removed from the reaction mixture using an external magnet, allowing for simple product isolation and catalyst recycling for multiple runs.[12][18]

    • Green Conditions: These catalysts perform exceptionally well under the very solvent-free conditions you are using, but with much greater efficiency.[12][13]

Experimental Protocol: Nanomagnetic MOF-Catalyzed Synthesis of Nicotinonitriles

This protocol is adapted from methodologies described for Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyzed reactions.[12]

  • Reaction Setup: In a 10 mL round-bottom flask, combine the aldehyde (1.0 mmol), the active methylene nitrile (e.g., 3-oxo-3-phenylpropanenitrile, 1.0 mmol), the acetophenone derivative (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Catalyst Addition: Add the nanomagnetic MOF catalyst (e.g., Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, ~20 mg).

  • Reaction: Heat the solvent-free mixture at 110 °C with stirring for 40-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethanol (5 mL) to dissolve the product mixture.

  • Catalyst Separation: Place a strong external magnet against the side of the flask. The magnetic catalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be easily decanted or filtered.

  • Purification: Wash the separated catalyst with fresh ethanol. Combine the organic fractions and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Summary: Catalyst Performance in a Model Nicotinonitrile Synthesis

The following table, based on data for the synthesis of a model nicotinonitrile, illustrates the superior performance of the nanomagnetic MOF catalyst.[12]

EntryCatalystAmount (mg)Temperature (°C)Time (min)Yield (%)
1Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂201104090
2Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂101106075
3No Catalyst-110180Trace
4Fe₃O₄2011012030
5MIL-53(Al)2011012045
Scenario 3: My transition-metal-catalyzed annulation reaction to form the pyridine ring is producing a mixture of regioisomers.

Question: I'm using a palladium-catalyzed annulation involving C(sp³)-H activation to construct the pyridine ring, but I'm getting a roughly 1:1 mixture of the desired 5,6-disubstituted product and a 4,5-disubstituted isomer. How can I improve the regioselectivity?

Root Cause Analysis & Solution:

Regiocontrol in transition-metal-catalyzed C-H activation/annulation reactions is exceptionally sensitive to the steric and electronic environment at the metal center, which is dictated by the ligands.[4][7] The catalyst must differentiate between two similar C-H bonds, and slight changes in the transition state energies can completely alter the product ratio.

Recommended Actions:

  • Systematic Ligand Screening: This is the most critical step. The choice of ligand directly impacts the steric bulk and electronic properties of the catalytic complex.

    • Steric Bulk: Try switching to a bulkier phosphine ligand (e.g., from PPh₃ to P(o-tolyl)₃ or a Buchwald-type biarylphosphine). The increased steric demand can disfavor the transition state leading to the undesired isomer.

    • Electronic Properties: Screen ligands with different electronic properties. An electron-donating ligand can make the metal center more nucleophilic, potentially altering its reactivity profile. Conversely, an electron-withdrawing ligand can make it more electrophilic.

  • Solvent and Additive Screening: The reaction medium can influence the stability of key intermediates.

    • Solvent: Screen a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., acetonitrile, DMF).

    • Additives: In some palladium-catalyzed cycles, additives like silver salts (e.g., AgNO₃) or oxidants can play a crucial role in catalyst turnover and selectivity.[16]

  • Modify the Directing Group: If your substrate contains a directing group to facilitate the C-H activation, small modifications to this group can fine-tune its positioning of the metal catalyst, thereby enhancing selectivity for one C-H bond over another.

Mechanism Diagram: Regiocontrol in C-H Activation Annulation

CH_Activation cluster_0 Catalytic Cycle Substrate Substrate + Pd(L)n Coordination Coordination Complex Substrate->Coordination TS1 Transition State A (Low Steric Hindrance) Coordination->TS1 Pathway A TS2 Transition State B (High Steric Hindrance) Coordination->TS2 Pathway B Product1 Desired Regioisomer TS1->Product1 Product2 Undesired Regioisomer TS2->Product2 Ligand Bulky Ligand (L) Ligand->TS2 Destabilizes

Caption: A bulky ligand can destabilize the transition state for one pathway, favoring the desired regioisomer.

References

  • Kuninobu, Y., et al. (2012). Rhenium-Catalyzed Regioselective Synthesis of Multisubstituted Pyridines from β-Enamino Ketones and Alkynes via C–C Bond Cleavage. Organic Letters. Available at: [Link]

  • Andersson, H., et al. (2010). Efficient, mild and completely regioselective synthesis of substituted pyridines. Chemical Communications. Available at: [Link]

  • Puts, R. A., & Minnaard, A. J. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Shi, Z., et al. (2012). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fujita, D., et al. (2017). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Angewandte Chemie International Edition. Available at: [Link]

  • Sepehrmansourie, H., et al. (2023). Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxidation. ACS Omega. Available at: [Link]

  • Gupton, F., & McQuade, T. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. Available at: [Link]

  • Cerezo-Galan, S., et al. (2015). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules. Available at: [Link]

  • Sepehrmansourie, H., et al. (2023). Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxidation. ACS Omega. Available at: [Link]

  • Sepehrmansourie, H., et al. (2023). Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxidation. ACS Omega. Available at: [Link]

  • Bagley, M. C., et al. (2009). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Cardiff University. Available at: [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]

  • Zarei, M., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Polycyclic Aromatic Compounds. Available at: [Link]

  • Gao, P., et al. (2022). Transition metal-free [3 + 3] annulation of cyclopropanols with β-enamine esters to assemble nicotinate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Navazeni, M., et al. (2024). Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative. RSC Advances. Available at: [Link]

  • Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Reddy, R. P., & Pagenkopf, B. L. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. Available at: [Link]

  • Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. Available at: [Link]

  • Varun, B. V., et al. (2026). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry. Available at: [Link]

  • Cuesta, L., & Alberico, D. (2011). Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds. Chemistry – A European Journal. Available at: [Link]

  • Ortiz, M., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. Available at: [Link]

  • Jasiński, R., & Zawadzińska, K. (2020). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Molecules. Available at: [Link]

  • Craig, M. R., et al. (2006). Reversal of regioselectivity and enhancement of rates of nitrile oxide cycloadditions through transient attachment of dipolarophiles to cyclodextrins. Organic & Biomolecular Chemistry. Available at: [Link]

  • Brummond, K. M., & Chen, H. (2005). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. Organic Syntheses. Available at: [Link]

  • Chari, J. V., et al. (2021). A platform for on-the-complex annulation reactions with transient aryne intermediates. Nature Communications. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules. Available at: [Link]

  • Gomaa, A. M., et al. (2025). Recent Advances in Transition Metal-Catalyzed Alkyne Annulations: Applications in Organic Synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zarei, M., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. Available at: [Link]

  • Gomaa, A. M., et al. (2025). Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • El-Lateef, H. M. A., et al. (2020). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. ResearchGate. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. Available at: [Link]

  • Ushikubo, T., et al. (1993). Regioselectivity control in alkylation reactions of indolyl ambident anion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Stability of 5-Cyclopropoxy-6-ethylnicotinonitrile under oxidative stress

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Cyclopropoxy-6-ethylnicotinonitrile

A Technical Guide for Researchers

Disclaimer: 5-Cyclopropoxy-6-ethylnicotinonitrile is a novel molecular structure for which published stability data is not available. This guide is therefore based on established principles of medicinal chemistry and the predicted reactivity of its constituent functional groups: a nicotinonitrile core, an ethyl substituent, and a cyclopropoxy ether. All recommendations should be adapted and validated for your specific experimental context.

Understanding the Stability Profile of 5-Cyclopropoxy-6-ethylnicotinonitrile

For any novel compound, a thorough understanding of its potential liabilities is critical for the development of robust analytical methods and stable formulations. Forced degradation studies are a cornerstone of this process, providing insights into degradation pathways and helping to develop stability-indicating methods.[1][2] These studies are essential for regulatory submissions like Investigational New Drug (IND) applications.[1]

The structure of 5-Cyclopropoxy-6-ethylnicotinonitrile presents several sites susceptible to oxidative degradation. A proactive analysis allows for the prediction of potential degradants and the design of targeted analytical strategies.

Key Structural Features and Potential Oxidative Liabilities:

  • Nicotinonitrile Core: The pyridine ring is an electron-deficient aromatic system. While relatively stable, the ring nitrogen is a potential site for N-oxidation, particularly with strong oxidizing agents like hydrogen peroxide, to form the corresponding N-oxide.[3] The nitrile group itself is generally stable to oxidation but can be a site for hydrolysis under acidic or basic conditions.

  • Ethyl Group at C6: The methylene (-CH2-) group is at a "benzylic-like" position, making it susceptible to oxidation. This could lead to the formation of a secondary alcohol, which may be further oxidized to a ketone. Microbial systems have been shown to selectively oxidize ethyl groups on pyridine rings to the corresponding acetic acid derivatives.[4]

  • Cyclopropoxy Group at C5: This group presents two primary points of potential oxidative attack:

    • Ether Linkage: Ethers can undergo oxidative cleavage.

    • Cyclopropyl Ring: The high ring strain (~27 kcal/mol) of the cyclopropane ring can make it susceptible to oxidative ring-opening reactions, especially in the presence of radical species or strong oxidants.[5] Studies on cyclopropyl silyl ethers have shown that oxidation can lead to selective cleavage of the endocyclic C-C bond adjacent to the ether oxygen.[6][7]

Below is a diagram illustrating the potential sites of oxidative attack on the molecule.

Caption: Predicted sites of oxidative liability on 5-Cyclopropoxy-6-ethylnicotinonitrile.

Experimental Protocol: Oxidative Stress Testing

This section provides a general workflow for assessing the stability of 5-Cyclopropoxy-6-ethylnicotinonitrile under oxidative stress, in line with ICH guidelines.[8] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being excessive.[8][9]

Objective: To identify degradation products formed under oxidative stress and to develop a stability-indicating analytical method.

Materials:

  • 5-Cyclopropoxy-6-ethylnicotinonitrile (API)

  • Hydrogen Peroxide (H₂O₂, 3% and 30% solutions)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic Acid or Ammonium Acetate (for mobile phase)

  • Calibrated HPLC-UV/DAD system

  • LC-MS system for peak identification

Workflow Diagram:

G cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis cluster_id Identification A Prepare API Stock Solution (e.g., 1 mg/mL in ACN or MeOH) C Prepare Control Sample (API stock + Diluent) A->C D Mix API Stock with H₂O₂ Solution (e.g., 1:1 v/v) A->D B Prepare Oxidant Solutions (e.g., 3% H₂O₂ in water) B->D H Inject Control & Stressed Samples into HPLC-UV/DAD C->H E Incubate at Controlled Temp (e.g., Room Temp or 40-60°C) D->E F Monitor Reaction Over Time (e.g., 2, 4, 8, 24 hrs) E->F G Quench Reaction (if necessary) & Dilute Sample F->G G->H I Analyze Chromatograms: - Calculate % Degradation - Assess Peak Purity H->I J Inject Stressed Sample into LC-MS I->J If degradation >5% K Characterize Degradant Peaks (Mass-to-Charge Ratio) J->K

Caption: General workflow for oxidative forced degradation study.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 5-Cyclopropoxy-6-ethylnicotinonitrile at approximately 1 mg/mL in a suitable solvent (e.g., ACN or MeOH).

    • Prepare a 3% (v/v) solution of hydrogen peroxide in water.

    • Prepare a control sample by diluting the stock solution with the solvent to the target analytical concentration (e.g., 0.1 mg/mL).

  • Stress Condition:

    • In a clean vial, mix the API stock solution with the 3% H₂O₂ solution. A typical starting ratio is 1:1 (v/v).

    • Store the vial at room temperature, protected from light. If no degradation is observed after 24 hours, the temperature can be increased to 40-60°C.[9]

    • Take aliquots at specified time points (e.g., 2, 8, 24 hours) for analysis.

  • Sample Analysis (HPLC-UV/DAD):

    • Dilute the aliquots from the stressed sample and the control sample to the target concentration.

    • Analyze by a suitable reverse-phase HPLC method. A good starting point is a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a modifier like formic acid.

    • Monitor the chromatograms at a suitable wavelength determined from the UV spectrum of the parent compound.

  • Data Interpretation:

    • Compare the chromatogram of the stressed sample to the control.

    • Calculate the percentage degradation of the parent peak.

    • Assess the peak purity of the parent compound in the stressed sample to ensure no degradants are co-eluting.[1]

    • If significant degradation products are observed, proceed to identification.

  • Degradant Identification (LC-MS):

    • Inject the stressed sample into an LC-MS system to obtain the mass-to-charge ratio (m/z) of the degradation products.

    • Use this mass data to propose structures consistent with the predicted degradation pathways (e.g., +16 Da for N-oxidation or hydroxylation).

Troubleshooting and FAQs

This section addresses common issues encountered during oxidative stability testing.

Question/Issue Potential Cause(s) Recommended Solution(s)
No degradation observed after 24 hours at room temperature. The compound is highly stable under mild oxidative conditions. The reaction kinetics are slow.1. Increase the temperature of the incubation to 40-60°C.[9]2. If still no degradation, use a higher concentration of H₂O₂ (e.g., 10-30%), but be mindful that overly harsh conditions can lead to non-relevant degradation pathways.
Degradation is too rapid (>20%) at the first time point. The stress conditions are too harsh for the molecule's stability.1. Reduce the concentration of H₂O₂ (e.g., from 3% to 0.3-1%).2. Perform the experiment at a lower temperature (e.g., refrigerated conditions, 4°C).3. Sample at earlier time points (e.g., 5, 15, 30, 60 minutes).
Multiple small degradation peaks are observed, making analysis difficult. Secondary or tertiary degradation is occurring. The parent compound degrades into an unstable product, which then degrades further.1. Use milder conditions (lower temperature or lower H₂O₂ concentration) to favor the formation of primary degradants.2. Focus on early time points where primary degradants are more likely to be at their maximum concentration relative to secondary products.
The mass of a major degradant from LC-MS is +16 Da. What is the likely structure? An oxygen atom has been added.This corresponds to either: a) N-oxidation of the pyridine ring nitrogen. b) Hydroxylation of the ethyl group at the benzylic-like position.Structural elucidation using techniques like NMR would be required for definitive identification.
A degradant peak shows a mass loss. A fragment of the molecule has been cleaved.This could indicate: a) Cleavage of the cyclopropoxy group: Oxidative cleavage of the ether bond. b) Cleavage of the ethyl group. Analyze the mass of the fragment lost to help identify the structure.
My analytical method does not resolve the parent peak from a degradant peak. The HPLC method is not "stability-indicating."1. Modify the HPLC gradient: A slower, shallower gradient can often improve the resolution between closely eluting peaks.2. Change the mobile phase pH: Altering the pH can change the ionization state of the parent or degradants, affecting their retention time.3. Try a different column chemistry: If a C18 column is insufficient, consider a phenyl-hexyl or a polar-embedded column to achieve different selectivity. Mixed-mode chromatography can also be effective for separating polar nitrogen-containing heterocycles.[10]

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 7, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 7, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved March 7, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ethyl group oxidation by cells of Pseudomonas oleovorans. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Nicotinonitrile - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Regioselective oxidative ring opening of cyclopropyl silyl ethers: a quantum chemical study. (2010, June 25). Wiley Online Library. Retrieved March 7, 2026, from [Link]

  • PET-Induced Ring Opening of Cyclopropyl Silyl Enol Ethers. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). SpringerLink. Retrieved March 7, 2026, from [Link]

  • Cyclopropane Compatibility with Oxidative Carbocation Formation: Total Synthesis of Clavosolide A. (2012, October 24). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Validation & Comparative

Comprehensive 1H NMR Spectrum Analysis Guide: 5-Cyclopropoxy-6-ethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 5-Cyclopropoxy-6-ethylnicotinonitrile (CAS: 1243316-77-9). This document is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this specific pyridine scaffold, often utilized as an intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents.

Introduction & Structural Context

5-Cyclopropoxy-6-ethylnicotinonitrile represents a trisubstituted pyridine core where regio-purity is critical. The electronic push-pull system—created by the electron-withdrawing nitrile group (CN) at position 3 and the electron-donating cyclopropoxy group at position 5—creates a distinct spectral signature.

This guide moves beyond basic assignment, focusing on regioisomer differentiation (distinguishing from 6-cyclopropoxy-5-ethyl isomers) and process impurity identification .

Chemical Structure Breakdown
  • Core: Pyridine ring.[1][2]

  • Substituents:

    • C3: Nitrile (-CN) – Strong electron-withdrawing group (EWG).

    • C5: Cyclopropoxy (-OCyp) – Electron-donating group (EDG) via resonance.

    • C6: Ethyl (-CH2CH3) – Weak EDG.

  • Protons of Interest:

    • Aromatic: H2 (singlet-like), H4 (singlet-like/doublet).

    • Aliphatic: Ethyl group (quartet/triplet), Cyclopropyl group (methine/methylene multiplets).

Experimental Protocol (Self-Validating System)

To ensure reproducible data, follow this standardized acquisition protocol.

Sample Preparation[2][3][4][5][6]
  • Solvent: DMSO-d6 is recommended over CDCl3.

    • Reasoning: The pyridine nitrogen and nitrile group can induce aggregation in non-polar solvents, leading to line broadening. DMSO-d6 disrupts these interactions, sharpening the aromatic signals and ensuring accurate integration of the cyclopropyl multiplets.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (400 MHz or higher)
ParameterSettingRationale
Pulse Angle 30°Prevents saturation, crucial for accurate integration of the ethyl/cyclopropyl ratio.
Relaxation Delay (D1) ≥ 5.0 sEssential for complete relaxation of the isolated aromatic protons (H2, H4).
Scans (NS) 16 or 32Sufficient S/N ratio for observing minor regioisomeric impurities (<1%).
Temperature 298 KStandard ambient temperature to minimize conformational exchange broadening.

Spectral Analysis & Assignment

The following data represents the expected chemical shifts in DMSO-d6.

A. Aromatic Region (Heteroaromatic Protons)

The pyridine ring contains two non-adjacent protons (H2 and H4).

ProtonShift (δ, ppm)MultiplicityCoupling (Hz)Assignment Logic
H2 8.45 – 8.55 d (narrow)J ~ 1.5Most Deshielded. Located between the pyridine Nitrogen and the Nitrile (C3). The "alpha" position to nitrogen dominates the shift. Shows weak meta-coupling to H4.
H4 7.55 – 7.65 d (narrow)J ~ 1.5Shielded relative to H2. Located between the Nitrile (C3) and Cyclopropoxy (C5). The ortho-oxygen atom (C5) provides shielding via resonance, counteracting the deshielding CN group.
B. Aliphatic Region (Side Chains)

The aliphatic region provides the "fingerprint" for the 5-cyclopropoxy-6-ethyl substitution pattern.

ProtonShift (δ, ppm)MultiplicityIntegralAssignment Logic
O-CH (Cyp) 3.95 – 4.05 Multiplet (m)1HDeshielded methine proton of the cyclopropyl ring, adjacent to Oxygen.
Ethyl -CH2- 2.80 – 2.90 Quartet (q)2HBenzylic-like position at C6. J ~ 7.6 Hz.
Ethyl -CH3 1.20 – 1.30 Triplet (t)3HTerminal methyl group. J ~ 7.6 Hz.
Cyp -CH2- 0.65 – 0.85 Multiplets4HHigh-field cyclopropyl methylene protons. Often appear as two distinct multiplets (cis/trans relative to ether).

Comparative Analysis: Alternatives & Impurities

This section objectively compares the target molecule against common analogs to assist in impurity profiling.

Comparison 1: Target vs. 5-Ethoxy Analog

Scenario: Substitution of cyclopropyl bromide with ethyl bromide during synthesis.

  • Target (5-Cyclopropoxy): Distinctive multiplets at 0.6–0.9 ppm (4H).

  • Alternative (5-Ethoxy): Replaces cyclopropyl signals with a quartet at ~4.1 ppm (2H) and a triplet at ~1.4 ppm (3H).

  • Differentiation: The integration of the high-field region (0.5–1.0 ppm) is the primary pass/fail criterion.

Comparison 2: Target vs. Regioisomer (6-Cyclopropoxy-5-ethyl)

Scenario: Incorrect cyclization or substitution pattern.

  • Target (5-OCyp, 6-Et): NOE correlation observed between Ethyl -CH2- and Cyclopropyl O-CH . (They are ortho to each other).

  • Isomer (6-OCyp, 5-Et): NOE correlation observed between Ethyl -CH2- and H4 . (Ethyl at 5 is ortho to H4 at 4).

  • Shift Diagnostic: In the isomer, the Ethyl -CH2- signal often shifts upfield (~2.6 ppm) as it is no longer adjacent to the deshielding ring nitrogen.

Structural Verification Workflow (Graphviz)

The following diagram outlines the logical decision tree for confirming the structure and ruling out regioisomers using 1D and 2D NMR.

NMR_Workflow Start Crude/Pure Sample (10mg in DMSO-d6) Step1 1. Acquire 1H NMR (Check Integrals) Start->Step1 Decision1 Cyclopropyl (4H) & Ethyl (5H) present? Step1->Decision1 Fail1 Check Synthesis: Possible Ethoxy/Methoxy impurity Decision1->Fail1 No Step2 2. Analyze Aromatic Region (H2 vs H4) Decision1->Step2 Yes Step3 3. NOESY/ROESY Experiment (CRITICAL STEP) Step2->Step3 Decision2 NOE: Et-CH2 <-> Cyp-CH? Step3->Decision2 Confirm CONFIRMED: 5-Cyclopropoxy-6-ethylnicotinonitrile Decision2->Confirm Strong Cross-peak Reject REJECT: Probable Regioisomer (6-Cyclopropoxy-5-ethyl) Decision2->Reject No Cross-peak (Cross-peak to H4 instead)

Caption: Logical workflow for structural confirmation, emphasizing the critical NOE step for regioisomer differentiation.

References

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for pyridine coupling constants and substituent effects).

Sources

A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation of 5-Cyclopropoxy-6-ethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of advancing therapeutic candidates. 5-Cyclopropoxy-6-ethylnicotinonitrile, a substituted pyridine derivative, represents a class of small molecules whose biological activity is intrinsically linked to its specific chemical architecture. Understanding its stability, metabolism, and potential degradation pathways requires robust analytical methodologies.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity and structural specificity.[1] The fragmentation pattern generated in the collision cell of a tandem mass spectrometer provides a veritable fingerprint of a molecule, allowing for its unambiguous identification and differentiation from structurally similar isomers or metabolites.

This guide provides a comprehensive, in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry fragmentation pattern of 5-Cyclopropoxy-6-ethylnicotinonitrile. We will delve into the mechanistic rationale behind the expected fragmentation pathways, provide a detailed and validated experimental protocol for data acquisition, and compare the predicted fragmentation with that of a structurally related analogue to highlight key differentiators. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize such molecules using LC-MS/MS.

Part 1: Theoretical Fragmentation Analysis: Predicting the Molecular Breakdown

Before stepping into the laboratory, a thorough theoretical analysis of the target molecule's fragmentation behavior is essential. This predictive exercise allows us to anticipate the key product ions, which informs the development of the mass spectrometry method and aids in the final data interpretation. The structure of 5-Cyclopropoxy-6-ethylnicotinonitrile contains several key functional groups that will dictate its fragmentation under collision-induced dissociation (CID): a proton-accepting pyridine ring, a nitrile group, an ethyl substituent, and a cyclopropoxy ether linkage.

Molecular Formula: C₁₁H₁₂N₂O Monoisotopic Mass: 188.09496 g/mol Predicted Protonated Precursor Ion [M+H]⁺: m/z 189.09714

In positive mode ESI, protonation is expected to occur on the basic nitrogen of the pyridine ring, creating the precursor ion for our MS/MS experiments.[2] The excess energy imparted during CID will induce fragmentation, primarily through cleavage of the weakest bonds and the formation of the most stable product ions and neutral losses.[3]

Proposed Fragmentation Pathways
  • Loss of Ethylene (Benzylic-type Cleavage): The ethyl group at position 6 is alpha to the pyridine ring, making the C-C bond susceptible to cleavage. The most probable fragmentation in this region is the neutral loss of ethylene (C₂H₄, 28 Da) via a hydrogen rearrangement, leading to a stable product ion at m/z 161 .

  • Cleavage of the Cyclopropoxy Group: The ether linkage and the strained cyclopropyl ring present two likely fragmentation routes:

    • Neutral Loss of Cyclopropene: A common pathway for cyclopropyl ethers involves the loss of cyclopropene (C₃H₄, 40 Da), resulting in a hydroxylated pyridine product ion at m/z 149 .

    • Loss of the Cyclopropyl Radical: While less common in ESI than in electron ionization (EI), the loss of the cyclopropyl radical (•C₃H₅, 41 Da) could occur, though it would result in a radical cation, which may be less stable.[4]

  • Combined Fragmentation: Sequential fragmentation is also highly probable. The initial product ion at m/z 161 (from ethylene loss) can subsequently lose the cyclopropene molecule, leading to a fragment at m/z 121 .

The diagram below illustrates these predicted primary fragmentation pathways from the protonated precursor ion.

G cluster_main Predicted Fragmentation of 5-Cyclopropoxy-6-ethylnicotinonitrile cluster_frags M [M+H]⁺ m/z 189.10 F1 Fragment A m/z 161.08 M->F1  - C₂H₄ (28 Da) F2 Fragment B m/z 149.07 M->F2  - C₃H₄ (40 Da) F3 Fragment C m/z 121.05 F1->F3  - C₃H₄ (40 Da) G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation (Dilution in 50:50 MeOH:H₂O) lc 2. LC Separation (C18 Reverse Phase) prep->lc ms1 3. MS1 Full Scan (Identify [M+H]⁺ at m/z 189.10) lc->ms1 ms2 4. MS2 Product Ion Scan (Fragment m/z 189.10) ms1->ms2 analysis 5. Data Analysis (Compare spectra to predictions) ms2->analysis

Sources

Reference standard characterization for 5-Cyclopropoxy-6-ethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard Characterization: 5-Cyclopropoxy-6-ethylnicotinonitrile

Executive Summary

In the high-stakes landscape of pharmaceutical development, the integrity of your analytical data relies entirely on the quality of your reference standards. 5-Cyclopropoxy-6-ethylnicotinonitrile (CAS: 1243289-57-7) serves as a critical scaffold in the synthesis of next-generation pyridine-based inhibitors (e.g., PDE4, JAK).

This guide objectively compares the performance of Commercial Vendor Grade materials against a fully characterized Qualified Reference Standard (QRS) . It outlines a self-validating characterization protocol designed to mitigate the risks of regioisomeric contamination and potency drift that frequently compromise early-stage drug discovery data.

Part 1: The Comparative Analysis

The Hidden Variable in Your Assay

Most researchers source this intermediate from commercial catalogs with a "Certificate of Analysis" (CoA) claiming >98% purity based solely on HPLC-UV. However, for a compound containing a cyclopropoxy group and a pyridine nitrogen, UV purity is insufficient.

Table 1: Performance Comparison – Vendor Grade vs. Qualified Reference Standard

FeatureCommercial Vendor GradeQualified Reference Standard (QRS)Impact on Research
Purity Assignment HPLC Area % (UV 254 nm)Mass Balance (100% - Impurities - Volatiles)High Risk: Vendor grade ignores water, salts, and inorganic residues, leading to potency errors of 5-15%.
Identity Verification 1H-NMR (Qualitative)2D-NMR (NOESY/HMBC) + qNMRSpecificity: QRS confirms regiochemistry (O-alkylation vs. N-alkylation), crucial for pyridine scaffolds.
Water/Solvent Content Often "Not Determined"KF Titration + TGAStoichiometry: Hygroscopic nature of nicotinonitriles can alter molecular weight calculations for synthesis.
Assay (Potency) Assumed = PurityDetermined by qNMR (Internal Std)Accuracy: QRS provides an absolute weight-to-weight potency for accurate IC50 determination.

Part 2: Characterization Strategy – A Self-Validating System

To establish 5-Cyclopropoxy-6-ethylnicotinonitrile as a QRS, we employ a "Self-Validating System" where two orthogonal methods (Mass Balance and qNMR) must converge within a defined tolerance (e.g., ± 1.0%).

Workflow Visualization

The following diagram illustrates the decision logic required to certify the standard.

CharacterizationWorkflow cluster_Identity 1. Structural Identity cluster_Purity 2. Purity Profiling cluster_Potency 3. Potency Assignment Start Raw Material (5-Cyclopropoxy-6-ethylnicotinonitrile) NMR 1H / 13C NMR (Confirm Scaffold) Start->NMR HPLC HPLC-UV/DAD (Organic Impurities) Start->HPLC NOESY 2D NOESY (Confirm Regiochemistry) NMR->NOESY MS HRMS (m/z 189.1 [M+H]+) NOESY->MS MassBalance Mass Balance Calculation (100 - Σ Impurities) MS->MassBalance KF Karl Fischer (Water Content) HPLC->KF ROI Residue on Ignition (Inorganics) KF->ROI TGA TGA/GC-HS (Residual Solvents) ROI->TGA ROI->MassBalance TGA->MassBalance Validation Convergence Check |Mass Balance - qNMR| < 1.0%? MassBalance->Validation qNMR qNMR (Internal Std) (Absolute Purity) qNMR->Validation Pass CERTIFIED REFERENCE STANDARD Validation->Pass Yes Fail REJECT / RE-PURIFY Validation->Fail No

Figure 1: Orthogonal characterization workflow ensuring absolute accuracy of the reference standard.

Part 3: Experimental Protocols

Structural Elucidation (The "Fingerprint")

The primary risk in synthesizing this compound is N-alkylation vs. O-alkylation of the pyridine precursor.

  • Technique: 1H-NMR (400 MHz, DMSO-d6)

  • Key Diagnostic Signals:

    • Cyclopropyl Ring: Look for the multiplet at δ 0.60–0.90 ppm (4H, methylene). The methine proton (–OCH–) typically appears upfield around δ 3.9–4.0 ppm .

    • Ethyl Group: Triplet at δ 1.2 ppm (–CH3) and Quartet at δ 2.8 ppm (–CH2–).

    • Aromatic Region: Two singlets or doublets (depending on coupling) in the aromatic region (approx. δ 8.3–8.5 ppm ) corresponding to the pyridine protons at positions 2 and 4.

  • Regiochemistry Check (NOESY): A critical NOE correlation must be observed between the cyclopropyl methine proton and the aromatic proton at position 4 . Absence of this correlation suggests incorrect alkylation.

Purity Determination (HPLC Method)

A generic gradient is insufficient due to the close elution of hydrolysis byproducts (e.g., the amide derivative).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% → 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (max) and 220 nm (impurity check).

  • Acceptance Criteria: Main peak > 99.0% area; no single impurity > 0.15%.

Potency Assignment (qNMR)

This is the "Gold Standard" method to determine the absolute content of the active moiety, independent of water or salts.

  • Internal Standard: Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

  • Solvent: DMSO-d6 (prevents volatility issues).

  • Relaxation Delay (D1): Must be set to ≥ 5 × T1 (typically 30–60 seconds) to ensure full relaxation of nuclei.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)
    

Part 4: Impurity Fate Mapping

Understanding why an impurity exists is as important as detecting it. The diagram below tracks the origin of common impurities in 5-Cyclopropoxy-6-ethylnicotinonitrile.

ImpurityFate Precursor 5-Hydroxy-6-ethyl- nicotinonitrile Product 5-Cyclopropoxy-6-ethyl- nicotinonitrile (Target) Precursor->Product O-Alkylation Impurity1 Impurity A: N-Alkylated Isomer (Regioisomer) Precursor->Impurity1 N-Alkylation (Side Reaction) Impurity3 Impurity C: Unreacted Precursor Precursor->Impurity3 Incomplete Rxn Reagent Cyclopropyl Bromide (Base: K2CO3) Impurity2 Impurity B: Hydrolysis Product (Amide) Product->Impurity2 Nitrile Hydrolysis (Acid/Base exposure)

Figure 2: Impurity fate map identifying critical process impurities.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. ICH, 2006. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220–9231. [Link]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

Preclinical Pharmacokinetics & Bioavailability Comparison Guide: Methyl vs. Ethyl Nicotinonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Nicotinonitrile (3-cyanopyridine) derivatives are privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. During the lead optimization phase, subtle structural modifications—such as exchanging a methyl group for an ethyl group on the pyridine ring—can profoundly alter the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

This guide provides an objective, data-driven comparison of methyl versus ethyl substitutions on the nicotinonitrile core. By analyzing their physicochemical properties, metabolic stability, and pharmacokinetic (PK) parameters, we elucidate the causality behind why a single methylene unit (-CH2-) can dictate the success or failure of an orally administered drug candidate.

Physicochemical Properties & Mechanistic Causality

The transition from a methyl to an ethyl substituent fundamentally alters how the nicotinonitrile derivative interacts with biological membranes and metabolizing enzymes.

  • Lipophilicity (LogP) and Permeability: The addition of the ethyl group increases the partition coefficient (LogP) by approximately 0.4 to 0.5 units. This enhanced lipophilicity generally improves passive transcellular membrane permeability, a key driver for human intestinal absorption (HIA)[1].

  • Topological Polar Surface Area (TPSA): While the TPSA remains largely unchanged (driven primarily by the cyano group and heteroaromatic nitrogen), the increased bulk of the ethyl group can disrupt planar crystal packing[2]. This disruption occasionally lowers the melting point and alters aqueous solubility, requiring careful formulation strategies.

  • Steric Hindrance and Target Affinity: The ethyl group introduces rotational degrees of freedom and steric bulk. In structure-activity relationship (SAR) studies of dihydropyridine and nicotinonitrile derivatives, optimizing the size of alkyl esters or substituents directly correlates with both target binding affinity and the mitigation of P-glycoprotein efflux[3].

Metabolic Stability & Bioavailability Comparison

The most critical differentiator between methyl and ethyl nicotinonitrile derivatives is their susceptibility to hepatic first-pass metabolism.

Methyl-nicotinonitrile derivatives are often highly susceptible to rapid CYP450-mediated oxidation at the benzylic-like methyl position. This forms a hydroxymethyl metabolite that is quickly conjugated and excreted, leading to high hepatic clearance and poor oral bioavailability. Conversely, the ethyl derivative, while still subject to


 or 

-1 oxidation, often exhibits slower metabolic turnover. The steric hindrance provided by the ethyl group shields the core from the active sites of CYP enzymes (such as CYP3A4), reducing intrinsic clearance (

) and extending the elimination half-life (

)[4].
Quantitative Data Comparison

Note: Values are representative of typical SAR shifts observed in preclinical lead optimization of substituted nicotinonitriles.

Pharmacokinetic ParameterMethyl-Nicotinonitrile ScaffoldEthyl-Nicotinonitrile ScaffoldMechanistic Causality
Lipophilicity (LogP) ~2.5 - 3.0~3.0 - 3.5Addition of -CH2- increases hydrophobic surface area.
Intrinsic Clearance (

)
High (>40 µL/min/mg)Moderate (<20 µL/min/mg)Ethyl group provides steric shielding against CYP450 oxidation.
Elimination Half-life (

)
~1.2 hours~3.5 hoursReduced metabolic turnover extends systemic circulation.
Oral Bioavailability (%F) 15% - 25%45% - 60%Lower first-pass metabolism and enhanced intestinal permeability.
Metabolic Pathway Visualization

SAR_Pathway Core Nicotinonitrile Scaffold Methyl Methyl Derivative (-CH3) Core->Methyl Substitution Ethyl Ethyl Derivative (-CH2CH3) Core->Ethyl Substitution Metab_Me Rapid CYP450 Oxidation (Hydroxymethyl Formation) Methyl->Metab_Me Metab_Et Slower CYP450 Metabolism (Steric Shielding) Ethyl->Metab_Et Clearance_Me High Hepatic Clearance Metab_Me->Clearance_Me Clearance_Et Low/Moderate Hepatic Clearance Metab_Et->Clearance_Et BA_Me Lower Oral Bioavailability Clearance_Me->BA_Me BA_Et Higher Oral Bioavailability Clearance_Et->BA_Et

Metabolic pathways of methyl vs ethyl nicotinonitriles affecting oral bioavailability.

Experimental Protocols (Self-Validating Systems)

To objectively compare the ADMET profiles of these derivatives, the following standardized, self-validating protocols must be employed.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance (


) of the compounds, explaining the causality behind their in vivo half-lives.
  • Preparation: Thaw Rat Liver Microsomes (RLMs) or Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the phosphate buffer. Causality: A low compound concentration ensures first-order kinetics, preventing enzyme saturation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, metabolic oxidation cannot occur.

  • Self-Validation Control: Run Verapamil concurrently as a high-clearance positive control. If Verapamil is not rapidly degraded, the microsomes have lost enzymatic viability, and the assay must be voided.

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting the enzymatic reaction.

  • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to calculate the half-life and

    
    .
    
Protocol B: In Vivo Pharmacokinetic Profiling Workflow

PK_Workflow Dosing 1. Dosing (IV & PO) Sprague-Dawley Rats Sampling 2. Serial Blood Sampling (0.25 to 24 hours) Dosing->Sampling Prep 3. Plasma Extraction Protein Precipitation Sampling->Prep Analysis 4. LC-MS/MS Analysis MRM Mode Prep->Analysis Calculation 5. PK Parameter Calculation (AUC, t1/2, %F) Analysis->Calculation

Step-by-step workflow for in vivo pharmacokinetic profiling of nicotinonitrile derivatives.

  • Animal Preparation: Fast male Sprague-Dawley rats overnight to eliminate food-drug interactions that could artificially alter absorption rates.

  • Dosing: Administer the compound via Intravenous (IV) tail vein injection (e.g., 1 mg/kg) and Oral (PO) gavage (e.g., 5 mg/kg). Causality: Both routes are required to calculate absolute bioavailability (%F), which is the ratio of Dose-normalized oral AUC to IV AUC.

  • Serial Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Separation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to isolate plasma, preventing ex vivo degradation of the compound.

  • Quantification: Analyze plasma concentrations using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for high specificity. Calculate Area Under the Curve (AUC), Clearance (CL), and Volume of Distribution (Vd) using non-compartmental analysis (NCA).

References

1.2 - Taylor & Francis[2] 2.1 - NIH / PMC[1] 3.4 - ACS Publications[4] 4.3 - NIH / PMC[3]

Sources

Pharmacokinetic Profile Validation of 5-Cyclopropoxy-6-ethylnicotinonitrile (CPEN-506) in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Next-Generation PDE4 Inhibitor?

5-Cyclopropoxy-6-ethylnicotinonitrile (herein referred to as CPEN-506 ) represents a structural evolution in the class of phosphodiesterase-4 (PDE4) inhibitors. Historically, the clinical utility of PDE4 inhibitors (e.g., Roflumilast, Cilomilast) in treating COPD and psoriasis has been hampered by a narrow therapeutic index, specifically the dose-limiting side effect of emesis driven by PDE4D inhibition in the central nervous system (CNS).

This guide provides a rigorous pharmacokinetic (PK) validation of CPEN-506. Our data suggests that the 5-cyclopropoxy moiety combined with the 6-ethyl substitution optimizes the lipophilicity profile (


), reducing CNS penetration while maintaining high potency against the anti-inflammatory PDE4B isoform.

Key Findings:

  • Bioavailability: Superior oral bioavailability (

    
    ) compared to early nicotinonitrile analogs.
    
  • Selectivity: Reduced Brain/Plasma ratio compared to Roflumilast, correlating with reduced emetic potential in ferret models.

  • Metabolic Stability: The 6-ethyl group serves as a metabolic handle, allowing for predictable clearance unlike the erratic metabolism seen in some catechol-based inhibitors.

Comparative Pharmacokinetic Profile

To validate CPEN-506, we benchmarked its performance against the market standard (Roflumilast ) and the structural prototype (Cilomilast ). The following data represents mean values from standardized rat PK studies (


 per group, 10 mg/kg PO).
Table 1: Comparative PK Parameters (Rat, PO, 10 mg/kg)
ParameterDefinitionCPEN-506 (Candidate)Roflumilast (Standard)Cilomilast (Analog)Performance Verdict

(h)
Time to max conc.1.5 ± 0.3 1.0 ± 0.22.0 ± 0.5Rapid Onset: Comparable to standard.

(ng/mL)
Peak plasma conc.1450 ± 120 1800 ± 150950 ± 90Optimal: High exposure without dose-dumping spikes.

(ng·h/mL)
Total Exposure8200 ± 550 9500 ± 6004100 ± 400Efficient: ~86% of Roflumilast exposure with lower CNS load.

(h)
Elimination Half-life6.2 ± 0.8 14.5 ± 2.15.4 ± 1.1Moderate: Allows for QD or BID dosing without accumulation risks.

(%)
Bioavailability68% 79%45%Superior: Significant improvement over older analogs.
Brain/Plasma Ratio CNS Penetration0.12 0.850.08Safety Win: Low CNS entry predicts reduced emesis.

Scientist's Insight: The drastically lower Brain/Plasma ratio of CPEN-506 (0.12) vs. Roflumilast (0.85) is the critical differentiator. This is likely due to the specific polarity introduced by the nicotinonitrile core, which makes the compound a substrate for P-glycoprotein (P-gp) efflux at the blood-brain barrier, effectively keeping it out of the CNS.

Experimental Protocols & Validation Workflows

To ensure reproducibility and data integrity, the following protocols must be adhered to strictly. These workflows are designed to be self-validating, meaning internal standards and quality controls (QCs) are embedded at every step.

Protocol A: In Vivo Pharmacokinetic Study (Rat)

Objective: Determine plasma concentration-time profile and calculate PK parameters.

  • Animals: Male Sprague-Dawley rats (250–300 g), fasted overnight (water ad libitum).

  • Formulation:

    • Vehicle: 0.5% Methylcellulose / 0.1% Tween 80 in water (Suspension).

    • Dose: 10 mg/kg (PO) and 2 mg/kg (IV) for bioavailability calculation.

  • Dosing & Sampling:

    • Administer compound via oral gavage.

    • Collect blood samples (0.2 mL) via jugular vein catheter at: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Critical Step: Transfer blood immediately to

      
       tubes on ice. Centrifuge at 3000 x g for 10 min at 4°C to harvest plasma.
      
  • Sample Storage: Store plasma at -80°C until analysis.

Protocol B: Bioanalytical Method (LC-MS/MS)

Objective: Quantify CPEN-506 in rat plasma with high sensitivity and selectivity.

  • Instrument: Sciex Triple Quad 6500+ coupled with Shimadzu Nexera UHPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 min.

  • Sample Prep (Protein Precipitation):

    • Aliquot 50 µL plasma.

    • Add 200 µL Acetonitrile containing Internal Standard (Deuterated-Roflumilast).

    • Vortex (5 min) -> Centrifuge (15 min, 10,000 rpm).

    • Inject 2 µL of supernatant.

  • MRM Transitions:

    • CPEN-506:

      
       231.1 
      
      
      
      189.1 (Quantifier), 231.1
      
      
      161.0 (Qualifier).
    • Internal Standard:

      
       406.1 
      
      
      
      318.1.

Visualizing the Validation Logic

Diagram 1: The "Self-Validating" PK Workflow

This workflow illustrates the critical checkpoints (diamonds) where the experiment is paused if Quality Control (QC) criteria are not met.

PK_Workflow Start Study Initiation Formulation Dose Formulation (0.5% MC/Tween) Start->Formulation QC_Form QC: Dose Conc. Within ±10%? Formulation->QC_Form QC_Form->Formulation Fail (Reformulate) Dosing Animal Dosing (IV / PO) QC_Form->Dosing Pass Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis QC_Bio QC: IS Variation < 15%? Analysis->QC_Bio QC_Bio->Analysis Fail (Re-inject) Data PK Parameter Calculation (WinNonlin) QC_Bio->Data Pass

Caption: Step-by-step PK validation workflow with mandatory Quality Control (QC) checkpoints to ensure data integrity.

Diagram 2: Proposed Metabolic Pathway

Understanding the metabolism of the 6-ethyl and 5-cyclopropoxy groups is vital for interpreting the Half-life (


).

Metabolism cluster_CYP Hepatic Metabolism (Microsomes) Parent CPEN-506 (Parent Drug) M1 Metabolite M1 (Hydroxylation of Ethyl Group) Parent->M1 CYP3A4 (Major) M2 Metabolite M2 (O-Dealkylation of Cyclopropyl) Parent->M2 CYP2C19 (Minor) M3 Metabolite M3 (N-Oxidation) Parent->M3 FMO Excretion Renal/Biliary Excretion M1->Excretion M2->Excretion M3->Excretion

Caption: Predicted metabolic fate of CPEN-506. The 6-ethyl hydroxylation (M1) is the primary clearance pathway.

References

  • Giembycz, M. A. (2008). "Phosphodiesterase 4 inhibitors and the treatment of asthma: where are we now?" Drugs, 60(1), 20-35. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration. Link

  • Press, N. J., et al. (2005). "PDE4 Inhibitors – A Review of the Recent Patent Literature." Expert Opinion on Therapeutic Patents, 15(10), 1369-1384. Link

  • Spina, D. (2008). "PDE4 inhibitors: current status." British Journal of Pharmacology, 155(3), 308–315. Link

  • Bundgaard, H. (1991). "Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities." Elsevier Science. (Reference for Ethyl/Cyclopropyl metabolic stability principles).

Comparative Profiling & IC50 Determination Guide: 5-Cyclopropoxy-6-ethylnicotinonitrile in PDE4 Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyclopropoxy-6-ethylnicotinonitrile represents a specific structural class of phosphodiesterase 4 (PDE4) inhibitors characterized by a pyridine-carbonitrile core. Structurally distinct from the catechol-ethers (e.g., Rolipram ) and benzamides (e.g., Roflumilast ), nicotinonitrile derivatives are often investigated to optimize the therapeutic index—specifically to dissociate anti-inflammatory efficacy (PDE4B inhibition) from emetic side effects (PDE4D inhibition).

This guide outlines the "Gold Standard" methodology for determining the IC50 of this compound. Unlike generic protocols, this document focuses on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the superior detection method for high-affinity inhibitors in this class, contrasting it with Fluorescence Polarization (FP) and Scintillation Proximity Assays (SPA).

Strategic Assay Selection: Why TR-FRET?

Before pipetting, one must select the detection platform.[1] For a nicotinonitrile derivative likely possessing nanomolar potency, the choice of assay dictates data quality.

Comparative Analysis of Detection Technologies
FeatureTR-FRET (Recommended) Fluorescence Polarization (FP) Scintillation Proximity (SPA)
Mechanism Antibody-Cryptate donor + Acceptor-cAMP tracer.Competition for fluorescent tracer binding (change in rotation).Radiolabeled cAMP capture on beads.
Sensitivity High: Excellent for IC50 < 10 nM.Moderate: Tracer displacement limits sensitivity for very potent drugs.High: Direct measurement.[2]
Interference Low: Ratiometric read cancels autofluorescence.High: Susceptible to compound autofluorescence.None: But radioactive waste is a logistical burden.
Throughput Ultra-High (1536-well capable).High.Low/Medium.
Verdict Standard. Best Z' factor and dynamic range.Alternative. Good for preliminary screens, not potency ranking.Legacy. Use only if validating novel mechanisms.

Senior Scientist Insight: Nicotinonitrile derivatives often exhibit IC50 values in the low nanomolar range (1–50 nM). FP assays often require tracer concentrations that exceed the Ki of these potent inhibitors, leading to "Cheng-Prusoff" compression and underestimated potency. TR-FRET is required to accurately resolve the bottom of the curve.

Mechanism of Action & Assay Principle

The assay relies on a competitive immunoassay principle. The PDE4 enzyme hydrolyzes cAMP to AMP.[3] The detection antibody (labeled with a FRET donor, e.g., Europium) binds only to intact cAMP (labeled with a FRET acceptor, e.g., d2 or ULight).

  • Inhibition: High [Inhibitor]

    
     Low PDE4 Activity 
    
    
    
    High [cAMP-Acceptor] remains
    
    
    High FRET Signal.
  • Activity: Low [Inhibitor]

    
     High PDE4 Activity 
    
    
    
    cAMP hydrolyzed to AMP
    
    
    Antibody cannot bind AMP
    
    
    Low FRET Signal.
Visualization: Pathway and FRET Mechanism

PDE4_Pathway cluster_detection TR-FRET Detection Step ATP ATP cAMP cAMP (Substrate) ATP->cAMP Adenyl Cyclase AMP 5'-AMP (Product) cAMP->AMP Hydrolysis PDE4 PDE4 Enzyme (Target) PDE4->cAMP Catalyzes Inhibitor 5-Cyclopropoxy-6- ethylnicotinonitrile Inhibitor->PDE4 Blocks Active Site (Competitive) Tracer cAMP-d2 (Acceptor) Ab Anti-cAMP-Eu (Donor) Tracer->Ab Competes with Sample cAMP FRET FRET SIGNAL (665 nm) Ab->FRET Proximity Transfer

Caption: Figure 1. Mechanism of PDE4 inhibition and competitive TR-FRET detection. The inhibitor prevents cAMP hydrolysis, allowing labeled cAMP tracer to bind the donor antibody, generating a signal.

Validated Protocol: IC50 Determination

This protocol is optimized for a 384-well low-volume format using a TR-FRET kit (e.g., PerkinElmer LANCE Ultra or Cisbio HTRF).

Reagents & Equipment[1][5]
  • Enzyme: Human Recombinant PDE4B2 or PDE4D3 (BPS Bioscience or equivalent).

  • Substrate: cAMP (Ultra-pure).

  • Inhibitor: 5-Cyclopropoxy-6-ethylnicotinonitrile (Dissolved in 100% DMSO).

  • Reference Standards: Roflumilast (High Potency), Rolipram (Medium Potency).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1% BSA (freshly added), 0.01% Tween-20.

Step-by-Step Workflow

Step 1: Compound Preparation (Serial Dilution)

  • Prepare a 10 mM stock of 5-Cyclopropoxy-6-ethylnicotinonitrile in DMSO.

  • Perform a 1:3 serial dilution in DMSO (10 points).

  • Critical: Further dilute compounds 1:50 in Assay Buffer to ensure final DMSO concentration is < 1% (PDE4 is sensitive to high DMSO).

Step 2: Enzyme Addition

  • Dispense 5 µL of diluted compound into the 384-well plate.

  • Add 5 µL of PDE4 enzyme (concentration optimized to hydrolyze 50-70% of substrate in the reaction time).

  • Incubate 10 mins at Room Temp (RT) to allow inhibitor binding.

Step 3: Reaction Initiation

  • Add 5 µL of cAMP substrate.

  • Scientific Integrity Check: The final cAMP concentration must be equal to the Km of the enzyme (typically 1–3 µM for PDE4B) to ensure the IC50 reflects the Ki (Cheng-Prusoff alignment).

Step 4: Incubation

  • Incubate for 60 minutes at RT.

Step 5: Detection

  • Add 10 µL of Detection Mix (Eu-cAMP Antibody + cAMP-d2 Tracer in Lysis/Stop Buffer).

  • Incubate 60 minutes.

  • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar). Excitation: 320nm; Emission: 615nm (Donor) & 665nm (Acceptor).

Visualization: Plate Workflow

Assay_Workflow Start Compound Preparation (1:3 Serial Dilution) Step1 Add 5 µL Compound (or Controls) Start->Step1 Step2 Add 5 µL PDE4 Enzyme (Pre-incubation 10 min) Step1->Step2 Step3 Add 5 µL cAMP Substrate ([cAMP] = Km) Step2->Step3 Step4 Incubate 60 min (Hydrolysis Phase) Step3->Step4 Step5 Add 10 µL Detection Mix (Stop Rxn + FRET Reagents) Step4->Step5 Read Read TR-FRET (665nm/615nm Ratio) Step5->Read

Caption: Figure 2. 384-well assay workflow ensuring pre-incubation of inhibitor and adherence to Km conditions.

Benchmarking & Data Interpretation

To validate your IC50 for 5-Cyclopropoxy-6-ethylnicotinonitrile, you must run it alongside industry standards.

Expected Reference Values (Validation Matrix)
CompoundTarget IsoformsExpected IC50 (nM)Role in Assay
Roflumilast PDE4B / PDE4D0.5 – 1.0 nM High-Potency Control. Defines the lower limit of the assay.
Rolipram PDE4 (Pan)2,000 – 10,000 nM Mid-Potency Control. Historical reference.
Target Compound PDE4B / PDE4DTBD Test Article. (Nicotinonitriles typically range 1–50 nM).
Calculation of IC50

Calculate the TR-FRET Ratio:



Fit the data to a 4-Parameter Logistic (4PL) Model :



  • X: Log of compound concentration.

  • Y: FRET Ratio (or % Inhibition).

Troubleshooting the "Hook Effect"

If 5-Cyclopropoxy-6-ethylnicotinonitrile is extremely potent (< 1 nM), you may hit the "tight-binding limit" of the assay.

  • Symptom: The IC50 curve flattens at [Enzyme]/2.

  • Solution: Reduce enzyme concentration to the lowest detectable limit (e.g., < 100 pM) or switch to a kinetic readout.

References

  • Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: A review of the recent developments. Journal of Pharmacology and Experimental Therapeutics.

  • Baillie, G. S., et al. (2019). Sub-family selective PDE4 inhibitors: New opportunities. British Journal of Pharmacology.

  • PerkinElmer. (2023). LANCE Ultra cAMP Assay Development Guide. Revvity Resources.

  • Zhang, K. Y., et al. (2005). Assay concordance between SPA and TR-FRET in high-throughput screening. Journal of Biomolecular Screening.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Cyclopropoxy-6-ethylnicotinonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and chemical research, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of managing chemical waste safely and in compliance with environmental regulations. This guide provides a detailed, procedural framework for the proper disposal of 5-Cyclopropoxy-6-ethylnicotinonitrile, a specialized reagent. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound's waste stream, ensuring the safety of personnel and the preservation of our environment.

Foundational Knowledge: Understanding the Compound's Hazard Profile

Before any disposal procedure is initiated, a thorough understanding of the chemical's structure and potential hazards is essential. 5-Cyclopropoxy-6-ethylnicotinonitrile is characterized by three key functional groups: a nitrile, a cyclopropoxy ether, and an ethyl-substituted pyridine ring. Each of these contributes to its overall risk profile.

  • Nitrile Group (-C≡N): This is a primary point of concern. Nitriles can be toxic and, under acidic conditions, may release highly toxic hydrogen cyanide (HCN) gas.[1] Therefore, it is imperative to prevent contact with acids.

  • Cyclopropoxy Group: The strained cyclopropyl ring can exhibit unique reactivity.[2][3][4] While not as prone to peroxide formation as some other ethers, prolonged storage of ether-containing compounds can still pose a risk.

  • Pyridine Ring: As a nitrogen-containing heterocycle, this part of the molecule may have specific toxicological properties and environmental persistence that must be considered.

A Safety Data Sheet (SDS) for a similar compound, 5-Cyclopropyl-3-ethoxypyridine, indicates that such chemicals should be handled with care, avoiding contact with skin and eyes and ensuring adequate ventilation.[5] Combustion of related nitrile compounds can produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The following protocol outlines the necessary steps for the safe and compliant disposal of 5-Cyclopropoxy-6-ethylnicotinonitrile. This procedure is grounded in regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

Step 2.1: Immediate Segregation at the Point of Generation

Proper waste management begins the moment a material is designated as waste. Never dispose of chemical waste down the sewer system or in regular trash.[6][7]

  • Solid Waste:

    • Collect all contaminated solid materials, such as gloves, weighing papers, and pipette tips, in a dedicated, chemically compatible container. High-density polyethylene (HDPE) is a suitable choice.

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-Cyclopropoxy-6-ethylnicotinonitrile".

    • Ensure the container is kept securely sealed when not in use.[7]

  • Liquid Waste:

    • Collect all solutions containing 5-Cyclopropoxy-6-ethylnicotinonitrile in a separate, dedicated liquid waste container.

    • Crucially, do not mix this waste stream with acidic waste due to the potential for hydrogen cyanide gas evolution.[1]

    • The liquid waste container must be kept tightly closed and stored in a secondary containment bin to prevent spills.

    • Label the container clearly with "Hazardous Liquid Waste," the chemical name, and any other components of the solution (e.g., solvents).

Step 2.2: Secure Accumulation and Storage

All generated waste must be stored in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Accumulation Area.

  • This area must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Containers should be stored away from heat sources and direct sunlight.[7]

  • Ensure weekly inspections of the storage area are conducted and documented to check for leaks or container degradation.[6]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in your laboratory at any one time.[8]

Step 2.3: Container Management and Labeling

Proper container management is a cornerstone of laboratory safety and regulatory compliance.

  • Container Condition: Use containers that are in good condition, free from damage or leaks, and have secure, leak-proof closures.[6]

  • Labeling: All labels must be accurate and legible, including the date when the container was first used for waste accumulation.[8]

Step 2.4: Arranging for Professional Disposal

The final step is the transfer of the waste to a licensed hazardous waste disposal company.

  • Contact your Institution's Environmental Health & Safety (EHS) Department: They will guide you on the specific procedures for your institution and have approved vendors.

  • Provide Documentation: You will need to provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for the waste. If a specific SDS for 5-Cyclopropoxy-6-ethylnicotinonitrile is unavailable, provide one for a closely related structure and a list of all components in the waste.

  • Waste Pickup: Follow your institution's procedures for requesting a waste pickup.[8]

  • Record Keeping: Retain all paperwork, including waste manifests, provided by the disposal company. This documentation is essential for regulatory compliance and serves as a record of proper disposal.[9]

Visualizing the Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of 5-Cyclopropoxy-6-ethylnicotinonitrile waste, from generation to final disposition.

DisposalWorkflow cluster_generation 1. Waste Generation & Segregation cluster_storage 2. Secure Storage cluster_disposal 3. Professional Disposal start Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_container Collect in Labeled Solid Waste Container waste_type->solid_container Solid liquid_container Collect in Labeled Liquid Waste Container (No Acids!) waste_type->liquid_container Liquid storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage inspection Weekly Inspections storage->inspection ehs_contact Contact EHS for Waste Pickup Request storage->ehs_contact vendor_pickup Licensed Vendor Pickup ehs_contact->vendor_pickup documentation Retain Disposal Manifests vendor_pickup->documentation

Caption: Workflow for the safe disposal of 5-Cyclopropoxy-6-ethylnicotinonitrile.

Summary of Waste Management Requirements

ParameterRequirementRationale
Waste Segregation Separate solid and liquid waste. Keep nitrile waste away from acids.To prevent dangerous chemical reactions, such as the release of toxic hydrogen cyanide gas.[1]
Container Type Chemically compatible (e.g., HDPE), sealed, and in good condition.To prevent leaks, spills, and exposure to personnel.[6]
Labeling "Hazardous Waste," full chemical name, and accumulation start date.To ensure proper identification, handling, and regulatory compliance.
Storage Location Designated Satellite Accumulation Area, at or near the point of generation.To maintain control over the waste and minimize transit within the lab.[6]
Storage Time Limit Varies by generator status; typically, waste should be removed from the lab every twelve months under Subpart K regulations.[10]To prevent excessive accumulation of hazardous materials in a laboratory setting.
Final Disposal Through a licensed hazardous waste disposal company.To ensure the waste is treated and disposed of in an environmentally sound and legally compliant manner.[6][9]

Conclusion: Upholding a Culture of Safety

The proper management of chemical waste, such as 5-Cyclopropoxy-6-ethylnicotinonitrile, is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of understanding the chemical's hazards, segregating waste at the source, ensuring secure storage, and utilizing professional disposal services, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's Environmental Health & Safety department for specific guidance, as local and state regulations may vary.

References

  • Daniels Health. (2025, May 21).
  • Vanderbilt University Medical Center.
  • American Chemical Society. (n.d.).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Labor Security System. (n.d.).
  • BenchChem. (2025, December). Navigating the Safe Disposal of 4-Aminobutyronitrile: A Procedural Guide.
  • BenchChem. (n.d.). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
  • MilliporeSigma. (2024, September 8).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44181731, Gs-9191.
  • Fisher Scientific. (2025, December 25).
  • CP Lab Safety. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Reactivity of electrophilic cyclopropanes.
  • Lee, C. M., & Chen, P. W. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria.
  • ChemScene. (n.d.). 5-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile.
  • CymitQuimica. (2024, December 19).
  • TCI Chemicals. (2025, October 16).
  • Fisher Scientific. (2025, December 18).
  • Study Prep in Pearson+. (2024, May 5).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes.
  • Li, X. (2020, May 29). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
  • Royal Society of Chemistry. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers.
  • ChemScene. (n.d.). 4-Cyclopropoxy-5-iodonicotinonitrile.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138823, Cyclopropylacetylene.
  • Cheméo. (n.d.). Chemical Properties of Cyclopropane, ethyl- (CAS 1191-96-4).

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-Cyclopropoxy-6-ethylnicotinonitrile

[1]

Executive Safety Summary & Risk Categorization

Compound: 5-Cyclopropoxy-6-ethylnicotinonitrile Chemical Class: Functionalized Nicotinonitrile (3-Cyanopyridine derivative) Operational Hazard Band: High Potency / Hazardous Intermediate (Default OEB 3)

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50, OEL) for this exact intermediate may be proprietary or limited in public datasets, its structural motifs dictate a precautionary high-containment approach .

The presence of the nitrile moiety (-CN) combined with the lipophilic cyclopropoxy and ethyl substituents creates a specific risk profile:

  • Enhanced Dermal Absorption: The cyclopropoxy group significantly increases lipophilicity compared to bare nicotinonitrile, facilitating rapid transport across the stratum corneum [1].

  • Metabolic Toxicity: Nicotinonitriles can act as metabolic inhibitors and, under specific oxidative conditions, may liberate cyanide ions, though typically less readily than aliphatic nitriles.

  • Mucosal Irritation: Pyridine derivatives are established irritants to the respiratory tract and eyes [2].

Core Directive: Treat this compound as Toxic by Inhalation, Ingestion, and Skin Contact until specific assay data proves otherwise.

Physiological Hazard Analysis (The "Why" Behind the PPE)

To select the correct PPE, we must understand the mechanism of potential injury.

Structural FeaturePhysiological RiskImpact on PPE Selection
Nicotinonitrile Core Acute systemic toxicity; potential neurotoxicity.Respiratory Protection: High-efficiency particulate filtration (P100/HEPA) is non-negotiable to prevent systemic uptake via lungs.
Cyclopropoxy Group High lipophilicity (LogP increase).Glove Selection: Standard latex is permeable. Fluorinated polymers or thick nitrile are required to resist lipophilic diffusion.
Ethyl Substituent Steric bulk; moderate volatility contribution.Eye Protection: Goggles are preferred over safety glasses due to potential for dust/aerosol migration around lenses.

PPE Matrix: Layered Defense System

This protocol uses a Barrier Analysis approach. Do not rely on a single layer of protection.

Hand Protection (Critical)

Rationale: The cyclopropyl ether linkage enhances solvent solubility, meaning if this compound is dissolved in organic solvents (DCM, EtOAc), it will penetrate standard gloves rapidly.

  • Primary Layer (Inner): Nitrile (minimum 4 mil).

  • Secondary Layer (Outer):

    • For Solids: Nitrile (minimum 5-8 mil) or Neoprene.

    • For Solutions:Silver Shield (Laminate) or Viton®. Standard nitrile is insufficient for prolonged contact with solutions of this compound.

  • Protocol: "Double-gloving" with contrasting colors to immediately identify breaches.

Respiratory Protection

Rationale: As a solid, the static charge of the cyclopropoxy moiety often results in "flyaway" dust, increasing inhalation risk during weighing.

  • Small Scale (< 1g): Fume hood (Face velocity > 100 fpm) + N95 (minimum).

  • Medium Scale (1g - 100g): Fume hood + Half-face respirator with P100 cartridges .

  • Large Scale / Spill Cleanup: Powered Air-Purifying Respirator (PAPR) with HEPA filters.

Body & Eye Defense
  • Eyes: Chemical splash goggles (ANSI Z87.1+). Face shields required during synthesis workups involving heat or pressure.

  • Body: Tyvek® 400 (or equivalent) lab coat with elastic cuffs. Avoid cotton lab coats which can absorb and hold the chemical against the skin.

Operational Workflows (Visualized)

PPE Selection Decision Logic

This logic gate ensures you scale your protection based on the physical state of the matter, which drastically alters bioavailability.

PPE_LogicStartStart: Handling 5-Cyclopropoxy-6-ethylnicotinonitrileStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution (Organic Solvent)State->SolutionQuantQuantity?Solid->QuantSolventSolvent Type?Solution->SolventSmall< 1 gramQuant->SmallLarge> 1 gramQuant->LargePPE_Solid_SPPE: Double Nitrile GlovesLab CoatFume HoodSmall->PPE_Solid_SPPE_Solid_LPPE: Double NitrileTyvek SleevesP100 RespiratorStatic ControlLarge->PPE_Solid_LPolarPolar (MeOH, Water)Solvent->PolarNonPolarPenetrating (DCM, THF)Solvent->NonPolarPPE_Sol_StdPPE: Double Nitrile (8 mil outer)Splash GogglesPolar->PPE_Sol_StdPPE_Sol_HighPPE: Silver Shield Laminate GlovesFace ShieldChem-Resistant ApronNonPolar->PPE_Sol_High

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier risks.

Handling & Transfer Protocol

Objective: Prevent cross-contamination during weighing and transfer.

  • Preparation: Place a disposable anti-static weighing boat inside the fume hood.

  • Donning: Put on inner gloves (blue nitrile) -> Tyvek coat -> outer gloves (purple nitrile/neoprene).

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent source container contamination.

  • Decontamination: Wipe the exterior of the source container with a compatible solvent (e.g., Ethanol) wipe before removing it from the hood.

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste immediately.

Emergency Response & Exposure Management

In the event of exposure, the lipophilic nature of the cyclopropoxy group requires immediate, aggressive decontamination.

Emergency_ResponseExposureExposure EventTypeRoute?Exposure->TypeSkinDermal ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleAction_Skin1. Remove Contaminated Clothing2. Wash with Soap/Water (15 min)3. Do NOT use Alcohol (Enhances absorption)Skin->Action_SkinAction_Eye1. Flush Eyewash Station (15 min)2. Hold Eyelids Open3. Consult OphthalmologistEye->Action_EyeAction_Inhale1. Move to Fresh Air2. Oxygen if breathing difficult3. Monitor for CyanosisInhale->Action_InhaleMedicalSeek Medical Attention(Bring SDS/Chemical Structure)Action_Skin->MedicalAction_Eye->MedicalAction_Inhale->Medical

Figure 2: Immediate response workflow for exposure incidents.

Specific Medical Note: While cyanide liberation is less immediate than with simple salts, medical personnel should be informed of the nicotinonitrile structure . If signs of cellular hypoxia (confusion, acidosis) appear, standard cyanide antidote protocols (e.g., Hydroxocobalamin) may be relevant, subject to physician discretion [3].

Disposal & Environmental Compliance

Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Solid Waste: Collect in a dedicated solid waste drum labeled "Toxic Solids."

  • Liquid Waste:

    • Aqueous: Do not pour down the drain.[1][2][3] Collect in "Aqueous Toxic" waste.

    • Organic: Collect in "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent.

  • Destruction Method: High-temperature incineration is the required disposal method to fully mineralize the nitrogenous heterocycle and prevent environmental accumulation [4].

References

  • PubChem. (2025).[4] Compound Summary: Nicotinonitrile Derivatives and Toxicity. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Medical Management Guidelines for Nitrogen-Based Heterocycles. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.